Product packaging for Baimaside (Standard)(Cat. No.:CAS No. 27459-71-8)

Baimaside (Standard)

Cat. No.: B8034653
CAS No.: 27459-71-8
M. Wt: 626.5 g/mol
InChI Key: RDUAJIJVNHKTQC-UJECXLDQSA-N
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Description

Quercetin 3-O-beta-D-glucosyl-(1->2)-beta-D-glucoside is a quercetin O-glucoside that is quercetin attached to a beta-D-sophorosyl residue at position 3 via a glycosidic linkage. It has a role as an antioxidant and a plant metabolite. It is a tetrahydroxyflavone and a sophoroside. It is a conjugate acid of a quercetin 3-O-beta-D-glucosyl-(1->2)-beta-D-glucoside(1-).
Quosp has been reported in Oldenlandia herbacea var. herbacea, Equisetum arvense, and other organisms with data available.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O17 B8034653 Baimaside (Standard) CAS No. 27459-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O17/c28-6-14-17(34)20(37)22(39)26(41-14)44-25-21(38)18(35)15(7-29)42-27(25)43-24-19(36)16-12(33)4-9(30)5-13(16)40-23(24)8-1-2-10(31)11(32)3-8/h1-5,14-15,17-18,20-22,25-35,37-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,25-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUAJIJVNHKTQC-UJECXLDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940039
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18609-17-1, 27459-71-8
Record name Quercetin 3-O-sophoroside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18609-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin-3-O-sophoroside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quercetin, 3-(O-glucosylglucoside)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027459718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Quercetin 3-O-sophoroside: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-sophoroside, a significant flavonoid glycoside, is widely distributed throughout the plant kingdom and is noted for its potential health benefits. This technical guide provides an in-depth overview of its natural sources, distribution within various plant tissues, and current understanding of its biosynthesis. Furthermore, this document details established experimental protocols for its extraction, purification, and quantification. Finally, it explores the known signaling pathways modulated by its aglycone, quercetin, providing a foundation for future research into the specific bioactivity of quercetin 3-O-sophoroside.

Natural Sources and Distribution

Quercetin 3-O-sophoroside has been identified in a diverse range of plant species, highlighting its widespread occurrence in the plant kingdom. Notable sources include vegetables from the Brassica genus, such as rapeseed (Brassica napus) and broccoli, as well as fruits like red raspberries (Rubus idaeus).[1] It is also found in medicinal plants, including Apocynum venetum and Thevetia peruviana.

The concentration of quercetin 3-O-sophoroside can vary significantly between different plant species and even within the tissues of a single plant. The following tables summarize the available quantitative data on its distribution.

Table 1: Concentration of Quercetin 3-O-sophoroside in Various Plant Sources

Plant SpeciesPlant PartConcentrationReference
Rubus idaeus (Red Raspberry)Fruit (dried)1.4-3.1 mg/100g[2]
Brassica napus (Rapeseed)-Presence confirmed[1]
Apocynum venetum-Presence confirmed[1]

Note: Data for many species is still limited to qualitative identification.

Biosynthesis

The biosynthesis of quercetin 3-O-sophoroside follows the general flavonoid biosynthetic pathway, a well-characterized route in plants. This pathway begins with the amino acid phenylalanine and proceeds through the phenylpropanoid pathway to produce 4-coumaroyl-CoA. This intermediate then enters the flavonoid synthesis pathway, leading to the formation of the flavonol aglycone, quercetin.

The final step in the formation of quercetin 3-O-sophoroside is the glycosylation of the quercetin molecule at the 3-hydroxyl position with a sophorose (a disaccharide of glucose) moiety. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT). While the general class of enzymes is known, the specific UGT responsible for the attachment of sophorose to quercetin has not yet been definitively identified in most plant species.

Quercetin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_glycosylation Glycosylation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin F3H, F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Quercetin_3_O_sophoroside Quercetin_3_O_sophoroside Quercetin->Quercetin_3_O_sophoroside UDP_sophorose UDP_sophorose UDP_sophorose->Quercetin_3_O_sophoroside UGT UDP-glycosyl transferase UGT->Quercetin_3_O_sophoroside

Biosynthetic pathway of Quercetin 3-O-sophoroside.

Experimental Protocols

Extraction and Purification of Quercetin 3-O-sophoroside from Poacynum hendersonii Leaves

This protocol is adapted from a method developed for the large-scale preparation of quercetin 3-O-sophoroside.

1. Extraction:

  • Dried and powdered leaves of Poacynum hendersonii are extracted with 70% ethanol in water at a ratio of 1:10 (w/v) for 2 hours at 60°C.

  • The extraction is repeated three times.

  • The combined extracts are filtered and concentrated under reduced pressure.

2. Macroporous Resin Chromatography:

  • The concentrated extract is loaded onto a pre-treated HPD-300 macroporous resin column.

  • The column is washed with deionized water to remove impurities.

  • The flavonoids are eluted with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Fractions are collected and monitored by HPLC.

  • Fractions rich in quercetin 3-O-sophoroside are pooled and concentrated.

3. Sephadex LH-20 Column Chromatography:

  • The enriched fraction is dissolved in a minimal amount of methanol and applied to a Sephadex LH-20 column.

  • The column is eluted with methanol.

  • Fractions are collected and analyzed by HPLC.

  • Fractions containing pure quercetin 3-O-sophoroside are combined and dried.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A gradient elution is typically used. A common system consists of:

    • Solvent A: Acetonitrile

    • Solvent B: 0.1% Formic acid in water

Gradient Program:

  • A linear gradient from 10% to 30% A over 30 minutes, followed by a wash and re-equilibration step. The flow rate is typically 1.0 mL/min.

Detection:

  • Monitoring at a wavelength of 350 nm.

Quantification:

  • A calibration curve is generated using a pure standard of quercetin 3-O-sophoroside at various concentrations.

  • The concentration in the sample is determined by comparing its peak area to the calibration curve.

HPLC_Workflow Sample_Prep Sample Preparation (Extraction, Filtration) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Separation C18 Column Separation (Gradient Elution) HPLC_Injection->Separation Detection UV/DAD Detection (350 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration) Detection->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification

General workflow for HPLC quantification.

Signaling Pathways and Biological Activity

The biological activities of many flavonoid glycosides are attributed to their aglycone form, which is released upon hydrolysis in the body. Therefore, the signaling pathways affected by quercetin are highly relevant to the potential bioactivity of quercetin 3-O-sophoroside.

Quercetin is a well-documented modulator of several key signaling pathways involved in inflammation and cellular stress responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Quercetin has been shown to inhibit the activation of NF-κB.[3][4][5][6][7] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, quercetin prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Quercetin Quercetin Quercetin->IKK

Inhibition of the NF-κB pathway by Quercetin.
Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or inducers like quercetin, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant and detoxification genes.[8][9][10][11] Quercetin is believed to interact with Keap1, disrupting its ability to bind to Nrf2, thereby promoting Nrf2-mediated gene expression.[2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm Keap1_Nrf2 Keap1-Nrf2 (Inactive) Proteasomal_Degradation Proteasomal Degradation Keap1_Nrf2->Proteasomal_Degradation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Release of Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Gene_Expression Antioxidant & Detoxification Gene Expression ARE->Gene_Expression Quercetin Quercetin Quercetin->Keap1_Nrf2 Inhibition of Nrf2 binding

Activation of the Keap1-Nrf2 pathway by Quercetin.

Conclusion and Future Directions

Quercetin 3-O-sophoroside is a widely distributed flavonoid glycoside with potential for significant biological activity. While its natural sources are numerous, quantitative data on its concentration in many plants remain limited. The biosynthetic pathway leading to its aglycone, quercetin, is well-established, though the specific glycosyltransferase for the final step requires further investigation.

Future research should focus on:

  • Quantitative analysis of quercetin 3-O-sophoroside in a wider range of plant species and cultivars to identify rich natural sources.

  • Isolation and characterization of the specific UDP-glycosyltransferase(s) responsible for its synthesis to enable biotechnological production.

  • In-depth investigation of the specific biological activities and signaling pathways directly modulated by quercetin 3-O-sophoroside, as its glycosidic form may have unique properties compared to its aglycone.

This technical guide provides a solid foundation for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development to further explore the potential of quercetin 3-O-sophoroside.

References

The Discovery and Isolation of Quercetin 3-O-sophoroside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and biological significance of quercetin 3-O-sophoroside, a naturally occurring flavonoid glycoside. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Quercetin 3-O-sophoroside is a flavonoid glycoside consisting of the aglycone quercetin linked to a sophorose disaccharide at the 3-hydroxyl position.[1][2] Found in various plant sources, including Poacynum hendersonii and Brassica napus (rapeseed), this compound has garnered interest for its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] This guide details the isolation and characterization of quercetin 3-O-sophoroside, providing protocols and data to facilitate further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of quercetin 3-O-sophoroside is presented in the table below.

PropertyValueReference
Molecular FormulaC₂₇H₃₀O₁₇[2]
Molecular Weight626.51 g/mol [2]
AppearanceYellowish powderN/A
UV λmax257, 355 nm[5]

Isolation Methodologies

The isolation of quercetin 3-O-sophoroside from plant matrices typically involves extraction followed by multi-step chromatographic purification. The following protocol is a detailed method for its isolation from the leaves of Poacynum hendersonii.[4]

Extraction
  • Sample Preparation: Air-dried and powdered leaves of Poacynum hendersonii are used as the starting material.

  • Solvent Extraction: The powdered leaves are extracted with 70% ethanol at a 1:10 (w/v) ratio under reflux for 2 hours. This process is repeated three times.

  • Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

A two-step chromatographic procedure is employed for the purification of quercetin 3-O-sophoroside from the crude extract.

Step 1: Macroporous Resin Chromatography [4]

  • Resin Selection: HPD-300 macroporous resin is selected for its optimal adsorption and desorption characteristics for flavonoids.

  • Column Preparation: The resin is packed into a column and pre-equilibrated with deionized water.

  • Loading: The crude extract, dissolved in deionized water, is loaded onto the column at a specific flow rate.

  • Washing: The column is washed with deionized water to remove impurities.

  • Elution: The flavonoid-rich fraction is eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Fractions are collected and monitored by HPLC.

Step 2: Sephadex LH-20 Column Chromatography [4]

  • Column Preparation: Sephadex LH-20 gel is swelled in methanol and packed into a column.

  • Loading: The enriched fraction from the macroporous resin chromatography, dissolved in methanol, is loaded onto the Sephadex LH-20 column.

  • Elution: The column is eluted with methanol at a constant flow rate.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC. Fractions containing pure quercetin 3-O-sophoroside are pooled and concentrated.

Purity and Yield

The following table summarizes the quantitative data from a study on the isolation of quercetin 3-O-sophoroside from Poacynum hendersonii.[4]

ParameterInitial Crude ExtractAfter HPD-300 ResinAfter Sephadex LH-20
Purity of Quercetin 3-O-sophoroside2.16%21.34%93.5%
Recovery Yield-82.1%N/A

Structural Characterization

The structure of quercetin 3-O-sophoroside is confirmed using various spectroscopic techniques.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the structural elucidation of flavonoid glycosides. The fragmentation pattern provides information about the aglycone and the sugar moieties.

Table of MS Fragmentation Data for Quercetin 3-O-sophoroside:

Precursor Ion [M-H]⁻Fragment Ion (m/z)Interpretation
625.14301.03[Quercetin - H]⁻ (aglycone)
463.08[M - H - 162]⁻ (Loss of one glucose unit)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity and Signaling Pathways

Quercetin and its glycosides are known to modulate various cellular signaling pathways, contributing to their biological activities. While research specifically on quercetin 3-O-sophoroside is ongoing, the activities of the parent compound, quercetin, provide a strong indication of its potential mechanisms of action.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Quercetin has been shown to inhibit this pathway, which may contribute to its anticancer effects.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Quercetin Quercetin 3-O-sophoroside Quercetin->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory role of quercetin.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Quercetin has been reported to modulate MAPK/ERK signaling, which may underlie some of its therapeutic effects.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mitogen Mitogen Receptor Receptor Mitogen->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activation Quercetin Quercetin 3-O-sophoroside Quercetin->Raf Inhibition GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: MAPK/ERK signaling pathway and potential inhibition by quercetin.

Experimental Workflow

The overall workflow for the isolation and characterization of quercetin 3-O-sophoroside is depicted below.

Isolation_Workflow PlantMaterial Plant Material (e.g., Poacynum hendersonii leaves) Extraction 70% Ethanol Extraction PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract MacroporousResin Macroporous Resin Chromatography (HPD-300) CrudeExtract->MacroporousResin EnrichedFraction Enriched Flavonoid Fraction MacroporousResin->EnrichedFraction Sephadex Sephadex LH-20 Chromatography EnrichedFraction->Sephadex PureCompound Pure Quercetin 3-O-sophoroside Sephadex->PureCompound Analysis Structural Characterization (HPLC, MS, NMR) PureCompound->Analysis

Caption: General workflow for the isolation of quercetin 3-O-sophoroside.

Conclusion

Quercetin 3-O-sophoroside represents a promising natural product with the potential for therapeutic applications. This guide provides a foundational understanding of its isolation and characterization, which is essential for advancing research in this area. Further studies are warranted to fully elucidate the specific mechanisms of action of quercetin 3-O-sophoroside on cellular signaling pathways and to explore its full therapeutic potential.

References

A Technical Guide to the Biosynthesis of Quercetin Glycosides in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

October 29, 2025

Abstract

Quercetin, a ubiquitous flavonoid in the plant kingdom, is renowned for its significant antioxidant, anti-inflammatory, and potential therapeutic properties. In planta, quercetin predominantly exists not as a free aglycone but as a diverse array of quercetin glycosides. The attachment of sugar moieties, or glycosylation, profoundly alters its solubility, stability, and bioavailability, thereby modulating its biological activity. Understanding the intricate biosynthetic pathway of these glycosides is paramount for metabolic engineering efforts aimed at enhancing their production in crops and for harnessing their full potential in pharmaceutical and nutraceutical applications. This technical guide provides an in-depth exploration of the core biosynthetic pathway of quercetin glycosides, from precursor molecules to the final glycosylated products. It details the key enzymatic players, summarizes quantitative data on enzyme kinetics and metabolite concentrations, outlines comprehensive experimental protocols for their study, and provides visual representations of the biochemical pathways and experimental workflows.

The Core Biosynthetic Pathway

The formation of quercetin glycosides is a multi-step process that begins with the general phenylpropanoid pathway, transitions into the flavonoid biosynthesis pathway to produce the quercetin aglycone, and culminates in the final glycosylation steps.

General Phenylpropanoid Pathway

The journey starts with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway.[1] A series of three enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a critical entry point into the flavonoid biosynthesis pathway.[2][3]

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.[1]

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to yield p-coumaric acid.[2]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[2]

Flavonoid Biosynthesis: The Path to Quercetin Aglycone

The core flavonoid structure is assembled and modified through the sequential action of several key enzymes:

  • Chalcone Synthase (CHS): This is the first committed enzyme in flavonoid biosynthesis. It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[3][4]

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone into (2S)-naringenin, a flavanone.[4]

  • Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin at the C-3 position to produce dihydrokaempferol (DHK).[5]

  • Flavonoid 3'-Hydroxylase (F3'H): This crucial cytochrome P450 enzyme hydroxylates the B-ring of dihydrokaempferol at the 3' position, converting it to dihydroquercetin (DHQ), also known as taxifolin.[5]

  • Flavonol Synthase (FLS): Another 2-oxoglutarate-dependent dioxygenase, FLS introduces a double bond between the C-2 and C-3 atoms of dihydroquercetin, leading to the formation of the flavonol, quercetin.[5]

Glycosylation: The Final Diversification

The quercetin aglycone is rarely the final product. It serves as a substrate for a large family of enzymes known as UDP-dependent Glycosyltransferases (UGTs) . These enzymes transfer a sugar moiety from an activated nucleotide sugar donor, most commonly UDP-glucose, to a specific hydroxyl group on the quercetin molecule.[6] This process is critical as it enhances the water solubility and stability of quercetin, enabling its transport and storage within the plant cell, typically in the vacuole.[7] The regiospecificity of UGTs is highly variable, leading to a vast diversity of quercetin glycosides, such as quercetin-3-O-glucoside (isoquercitrin) or quercetin-3-O-rutinoside (rutin).[8]

Quercetin_Glycoside_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_glycosylation Glycosylation Phenylalanine L-Phenylalanine CinnamicAcid trans-Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS Naringenin (2S)-Naringenin NaringeninChalcone->Naringenin CHI DHK Dihydrokaempferol Naringenin->DHK F3H DHQ Dihydroquercetin DHK->DHQ F3'H Quercetin Quercetin (Aglycone) DHQ->Quercetin FLS QuercetinGlycosides Quercetin Glycosides (e.g., Quercetin-3-O-glucoside) Quercetin->QuercetinGlycosides UGT UDP UDP QuercetinGlycosides->UDP MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone UDPSugar UDP-Sugar (e.g., UDP-Glucose) UDPSugar->QuercetinGlycosides Flavonoid_Quantification_Workflow cluster_extraction Extraction cluster_quantification Quantification (Aluminum Chloride Assay) start Plant Material (Dried Powder) extraction Add 70% Ethanol (1:10 w/v) start->extraction sonication Ultrasonic Bath (30-60 min, 40°C) extraction->sonication filtration Filter to Separate Debris sonication->filtration evaporation Rotary Evaporation filtration->evaporation end_extract Crude Flavonoid Extract evaporation->end_extract dissolve Dissolve Extract & Prepare Standards end_extract->dissolve Proceed to Quantification reaction Mix Sample/Standard with NaNO₂ dissolve->reaction incubation1 Incubate 5 min reaction->incubation1 add_alcl3 Add 10% AlCl₃ incubation1->add_alcl3 incubation2 Incubate 6 min add_alcl3->incubation2 add_naoh Add 1M NaOH incubation2->add_naoh measure Measure Absorbance at 510 nm add_naoh->measure calculate Calculate Concentration (mg QE / g DW) measure->calculate UGT_Assay_Workflow cluster_reaction Enzymatic Reaction Setup cluster_analysis Analysis (UDP-Glo™ Assay) enzyme Purified UGT Enzyme mix Combine Reagents in Microtube enzyme->mix quercetin Quercetin (Acceptor) quercetin->mix udp_glc UDP-Glucose (Donor) udp_glc->mix buffer Reaction Buffer buffer->mix incubation Incubate (e.g., 30 min, 30°C) mix->incubation add_reagent Add UDP Detection Reagent incubation->add_reagent Terminate & Proceed to Analysis detect Measure Luminescence add_reagent->detect calculate Calculate UDP Produced (Enzyme Activity) detect->calculate

References

Quercetin 3-O-sophoroside: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-sophoroside is a flavonoid glycoside, a naturally occurring phytochemical found in various plants, including rapeseed (Brassica napus)[1]. As a derivative of quercetin, one of the most extensively studied flavonoids, quercetin 3-O-sophoroside is attracting scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of quercetin 3-O-sophoroside, with a focus on its antioxidant, anti-inflammatory, and potential anticancer properties. While much of the detailed molecular mechanism is inferred from studies on its aglycone, quercetin, emerging research on the absorption and metabolism of the glycoside form suggests it may possess unique biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways implicated in its action.

Core Mechanisms of Action

The biological activities of quercetin 3-O-sophoroside are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory effects. These properties are intrinsically linked and contribute to its potential efficacy in mitigating a range of pathological conditions.

Antioxidant Activity

Quercetin 3-O-sophoroside exhibits significant antioxidant properties by directly scavenging free radicals and inhibiting lipid peroxidation[1]. The antioxidant capacity is a cornerstone of its mechanism, as oxidative stress is a key pathological factor in numerous chronic diseases.

Quantitative Antioxidant Data

CompoundAssayResultReference
Quercetin 3-O-sophorosideABTS Assay1.45 (relative antioxidant capacity compared to Trolox)[1]
Quercetin 3-O-sophorosideLipid Peroxidation Inhibition (cell-free)IC50: 9.2 μM[1]
QuercetinLipid Peroxidation Inhibition (in vitro)Superior to its glycosides[2]

Experimental Protocol: ABTS Radical Scavenging Assay

This protocol outlines a common method for determining the antioxidant capacity of a compound like quercetin 3-O-sophoroside.

  • Reagent Preparation:

    • Prepare a 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution.

    • Prepare a 2.45 mM potassium persulfate solution.

    • Prepare the ABTS radical cation (ABTS•+) working solution by mixing the two stock solutions in equal quantities and allowing them to react for 12-16 hours in the dark at room temperature.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the test compound (quercetin 3-O-sophoroside at various concentrations) to 1 mL of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Use Trolox as a standard for comparison.

  • Data Analysis:

    • Calculate the percentage inhibition of absorbance.

    • Determine the concentration required to inhibit 50% of the ABTS radicals (IC50) or express the antioxidant capacity relative to the Trolox standard.

Anti-Inflammatory Mechanisms

Chronic inflammation is a critical component of many diseases. Quercetin, and by extension its glycosides, are known to modulate key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.

a) Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like IL-6, IL-1β, and TNF-α.

Studies on quercetin have demonstrated its ability to inhibit NF-κB activation by preventing the phosphorylation of IκBα[3]. While direct evidence for quercetin 3-O-sophoroside is still emerging, its structural similarity to quercetin suggests a comparable mechanism of action.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates p50_p65_IkBa p50/p65-IκBα Complex IkBa->p50_p65_IkBa p50_p65 p50/p65 p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc translocates p50_p65_IkBa->p50_p65 releases Quercetin_Sophoroside Quercetin 3-O-sophoroside Quercetin_Sophoroside->IKK inhibits DNA DNA p50_p65_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines transcribes MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress (e.g., LPS) MEKK MEKK Stress->MEKK Raf Raf Stress->Raf MKK3_6 MKK3/6 MEKK->MKK3_6 MKK4_7 MKK4/7 MEKK->MKK4_7 p38 p38 MKK3_6->p38 AP1 AP-1 p38->AP1 activates JNK JNK MKK4_7->JNK JNK->AP1 activates MEK1_2 MEK1/2 Raf->MEK1_2 ERK ERK MEK1_2->ERK ERK->AP1 activates Quercetin_Sophoroside Quercetin 3-O-sophoroside Quercetin_Sophoroside->MEKK inhibits Quercetin_Sophoroside->Raf inhibits Inflammation Inflammatory Response AP1->Inflammation Bioavailability_Workflow Oral_Ingestion Oral Ingestion of Quercetin 3-O-sophoroside Small_Intestine Small Intestine Oral_Ingestion->Small_Intestine Intact_Absorption Intact Absorption Small_Intestine->Intact_Absorption Large_Intestine Large Intestine (Microbiota) Small_Intestine->Large_Intestine Plasma Plasma (Intact, Methylated, Sulfated Glycoside) Intact_Absorption->Plasma Tissues Target Tissues Plasma->Tissues Biological_Effects_Glycoside Direct Biological Effects (as Glycoside) Tissues->Biological_Effects_Glycoside Biological_Effects_Metabolites Biological Effects (as Aglycone and other metabolites) Tissues->Biological_Effects_Metabolites Deglycosylation Deglycosylation Large_Intestine->Deglycosylation Quercetin_Aglycone Quercetin (Aglycone) Deglycosylation->Quercetin_Aglycone Phenolic_Acids Phenolic Acids Deglycosylation->Phenolic_Acids Absorption_Metabolites Absorption of Metabolites Quercetin_Aglycone->Absorption_Metabolites Phenolic_Acids->Absorption_Metabolites Absorption_Metabolites->Tissues

References

Pharmacological Properties of Quercetin 3-O-sophoroside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-sophoroside, a flavonoid glycoside found in various plant sources, is a molecule of growing interest in the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of its known pharmacological properties, with a focus on its antioxidant, anti-inflammatory, and anticancer activities. While research specifically on quercetin 3-O-sophoroside is still emerging, this document synthesizes the available quantitative data and extrapolates potential mechanisms of action based on studies of its aglycone, quercetin, and other related glycosides. Detailed experimental protocols for evaluating its biological activities and diagrams of key signaling pathways are provided to facilitate further research and drug development efforts.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously present in plants, renowned for their broad spectrum of biological activities. Quercetin, one of the most abundant dietary flavonoids, has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. In nature, quercetin often exists in its glycosidic forms, where one or more hydroxyl groups are conjugated to a sugar moiety. Quercetin 3-O-sophoroside is one such glycoside, where a sophorose sugar (a disaccharide of glucose) is attached at the 3-position of the quercetin backbone. The nature of the sugar moiety can significantly influence the bioavailability, metabolism, and ultimately, the pharmacological activity of the flavonoid. This guide aims to provide an in-depth technical overview of the current understanding of quercetin 3-O-sophoroside's pharmacological profile.

Physicochemical Properties

  • Chemical Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[2-O-(β-D-glucopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one

  • Molecular Formula: C₂₇H₃₀O₁₇

  • Molecular Weight: 626.52 g/mol

  • Appearance: Typically a yellow powder.

  • Solubility: Generally more soluble in polar solvents compared to its aglycone, quercetin.

Pharmacological Properties

Antioxidant Activity

Quercetin 3-O-sophoroside exhibits notable antioxidant properties, contributing to its potential health benefits by mitigating oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases.

Quantitative Data:

AssayCompoundResultReference
Lipid PeroxidationQuercetin 3-O-sophorosideIC₅₀ = 9.2 µM[1]
ABTS Radical ScavengingQuercetin 3-O-sophoroside1.45 (relative to Trolox)[1]
DPPH Radical ScavengingQuercetinIC₅₀ = 19.17 µg/mL[2]
H₂O₂ ScavengingQuercetinIC₅₀ = 36.22 µg/mL[2]
Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Flavonoids, including quercetin and its glycosides, are known to possess anti-inflammatory properties. While specific quantitative data for quercetin 3-O-sophoroside is limited, studies on quercetin suggest that it can modulate inflammatory pathways.

Mechanisms of Action (Inferred from Quercetin):

  • Inhibition of Pro-inflammatory Enzymes: Quercetin can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively.

  • Modulation of Inflammatory Signaling Pathways: Quercetin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.

Anticancer Activity

The potential of flavonoids as anticancer agents is an area of active research. Quercetin has been demonstrated to exert antiproliferative and pro-apoptotic effects in various cancer cell lines. The glycosidic form, quercetin 3-O-sophoroside, may also possess such activities, potentially with altered efficacy and bioavailability.

Quantitative Data (Related Glycosides):

Cell LineCompoundIC₅₀ (µg/mL)Reference
Caco-2Quercetin-3-O-glucoside79[3]
HepG2Quercetin-3-O-glucoside150[3]
HeLaQuercetin-3-O-rhamnoside46.67[4]
MCF-7Quercetin Derivatives25-200[5]
HepG2Quercetin24 µM[1]

Mechanisms of Action (Inferred from Quercetin):

  • Induction of Apoptosis: Quercetin can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.

  • Cell Cycle Arrest: It can halt the progression of the cell cycle at various checkpoints, thereby inhibiting cancer cell proliferation.

  • Inhibition of Angiogenesis: Quercetin has been reported to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Signaling Pathways

The pharmacological effects of quercetin and its glycosides are mediated through the modulation of various intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a critical regulator of the expression of genes involved in inflammation.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Genes Induces Nucleus Nucleus Q3S Quercetin 3-O-sophoroside Q3S->IKK Inhibits Q3S->NFkB_active Inhibits Nuclear Translocation

NF-κB signaling pathway inhibition.
MAPK Signaling Pathway in Inflammation and Cancer

The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis.

MAPK_Pathway cluster_mapk MAPK Cascades Stimuli Stress / Growth Factors Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 p38 p38 p38->AP1 JNK JNK JNK->AP1 Genes Gene Expression (Inflammation, Proliferation) AP1->Genes Q3S Quercetin 3-O-sophoroside Q3S->Raf Inhibits Q3S->MEK Inhibits

MAPK signaling pathway modulation.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Quercetin 3-O-sophoroside stock solution (in a suitable solvent, e.g., DMSO or methanol)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of quercetin 3-O-sophoroside in methanol.

  • In a 96-well plate, add 100 µL of each dilution to respective wells.

  • Add 100 µL of DPPH solution to each well.

  • For the control, add 100 µL of methanol instead of the sample solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

  • Determine the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals).

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_sample Prepare Sample Dilutions mix Mix Sample and DPPH prep_sample->mix prep_dpph Prepare DPPH Solution prep_dpph->mix incubate Incubate in Dark mix->incubate read Read Absorbance (517 nm) incubate->read calculate Calculate % Scavenging read->calculate ic50 Determine IC50 calculate->ic50

DPPH assay experimental workflow.
MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium

  • Quercetin 3-O-sophoroside stock solution (sterile-filtered)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate overnight.

  • Treat the cells with various concentrations of quercetin 3-O-sophoroside and incubate for the desired time (e.g., 24, 48, 72 hours). Include untreated control wells.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the effect of quercetin 3-O-sophoroside on signaling pathway proteins.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., p-p38, NF-κB p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Quercetin 3-O-sophoroside is a promising flavonoid glycoside with demonstrated antioxidant activity. While further research is needed to fully elucidate its specific anti-inflammatory and anticancer properties and the underlying mechanisms, the existing data on quercetin and related glycosides provide a strong rationale for its continued investigation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this field, paving the way for the potential development of quercetin 3-O-sophoroside as a therapeutic agent.

References

An In-depth Technical Guide to the Biological Activity of Quercetin 3-O-sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-sophoroside, a flavonoid glycoside found in various plants, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its biological activities, with a focus on its antioxidant, anti-inflammatory, and anticancer effects. While research on this specific glycoside is ongoing, this document consolidates available quantitative data, details relevant experimental methodologies, and illustrates the key signaling pathways implicated in the bioactivity of its parent aglycone, quercetin. This guide aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

Quercetin 3-O-sophoroside is a naturally occurring flavonoid in which the aglycone quercetin is attached to a sophorose disaccharide (two glucose units linked by a β-1,2 glycosidic bond) at the 3-hydroxyl position.[1][2] Flavonoids, a broad class of polyphenolic compounds, are known for their diverse biological activities, and glycosylation can significantly impact their bioavailability, solubility, and metabolic fate.[3] Quercetin itself is one of the most extensively studied flavonoids, exhibiting a wide range of pharmacological effects.[4] This guide focuses specifically on the biological activities attributed to quercetin 3-O-sophoroside, supplemented with data on quercetin where specific information for the glycoside is not yet available.

Quantitative Data on Biological Activities

This section presents available quantitative data for the biological activities of quercetin 3-O-sophoroside. For activities where specific data for the 3-O-sophoroside is limited, data for the aglycone quercetin is provided as a reference point, with the understanding that the glycosidic moiety can influence activity.

Table 1: Antioxidant Activity of Quercetin 3-O-sophoroside
AssayTest SystemResultReference
ABTS AssayChemical Assay1.45 (relative antioxidant capacity compared to Trolox)[5][6][7]
Lipid Peroxidation InhibitionCell-free assay using phospholipid liposomesIC₅₀: 9.2 μM[5][6][7]
Table 2: Anticancer Activity of Quercetin (Aglycone)
Cell LineCancer TypeAssayIC₅₀ ValueReference
HL-60Human Promyelocytic LeukemiaGrowth Inhibition~7.7 µM (96 hr)
T47DHuman Breast CancerMTT Assay~50 µM (48 hr)
HCT116Human Colon CarcinomaHDAC8 Inhibition181.7 µM
Table 3: Enzyme Inhibition by Quercetin (Aglycone)

Specific enzyme inhibition data for quercetin 3-O-sophoroside is limited. The following data for quercetin highlights its potential as an enzyme inhibitor.

EnzymeInhibition TypeIC₅₀ ValueReference
Soybean Lipoxygenase-1Noncompetitive4.8 µM
Cytosolic PKC (from HL-60 cells)-~30.9 µM
Membrane TPK (from HL-60 cells)-~20.1 µM

Key Signaling Pathways

The biological effects of quercetin and its glycosides are often mediated through the modulation of key intracellular signaling pathways. While specific studies on quercetin 3-O-sophoroside are emerging, the well-documented effects of quercetin on pathways like NF-κB and MAPK provide a strong indication of its potential mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Quercetin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

NF_kB_Pathway General NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_P P-IκB (Ubiquitinated & Degraded) IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates IkB_P->NFkB Releases DNA DNA NFkB_nucleus->DNA Binds Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Gene_Expression Quercetin Quercetin Quercetin->IKK_Complex Inhibits Quercetin->NFkB_nucleus Inhibits Translocation

Caption: General NF-κB signaling pathway and points of inhibition by quercetin.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Quercetin has been shown to modulate MAPK signaling, often leading to anti-proliferative and pro-apoptotic effects in cancer cells.

MAPK_Pathway General MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors_Stress Growth Factors / Stress Receptor_TK Receptor Tyrosine Kinase Growth_Factors_Stress->Receptor_TK Ras Ras Receptor_TK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK JNK JNK->Transcription_Factors p38 p38 p38->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Quercetin Quercetin Quercetin->ERK Modulates Quercetin->JNK Modulates Quercetin->p38 Modulates

Caption: General MAPK signaling pathway and points of modulation by quercetin.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activities of flavonoid compounds like quercetin 3-O-sophoroside.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add a small volume of the test compound (quercetin 3-O-sophoroside) at various concentrations to a cuvette or microplate well.

    • Add a larger volume of the ABTS•+ working solution and mix.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition of ABTS•+ is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

    • The IC₅₀ value (the concentration of the sample that causes 50% inhibition) is determined by plotting the percentage of inhibition against the sample concentration.

Principle: This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids. Lipid peroxidation is induced by a pro-oxidant, and the formation of peroxidation products (e.g., malondialdehyde, MDA) is measured.

Procedure:

  • Preparation of Liposomes:

    • Prepare phospholipid liposomes by sonication or extrusion of a phospholipid (e.g., phosphatidylcholine) in a buffer.

  • Induction of Lipid Peroxidation:

    • Incubate the liposome suspension with a pro-oxidant, such as a source of free radicals (e.g., AAPH) or a metal catalyst (e.g., Fe²⁺/ascorbate).

  • Assay:

    • Add the test compound (quercetin 3-O-sophoroside) at various concentrations to the liposome suspension before or concurrently with the pro-oxidant.

    • Incubate the mixture at 37°C for a specific time.

  • Measurement of Peroxidation:

    • Stop the reaction and measure the extent of lipid peroxidation. A common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures MDA.

    • Add thiobarbituric acid (TBA) reagent to the reaction mixture and heat.

    • Measure the absorbance of the resulting pink-colored complex at approximately 532 nm.

  • Calculation:

    • Calculate the percentage of inhibition of lipid peroxidation and determine the IC₅₀ value as described for the ABTS assay.

Anticancer Activity Assays

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Procedure:

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound (quercetin 3-O-sophoroside) for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) is calculated from the dose-response curve.

MTT_Workflow MTT Assay Workflow Seed_Cells Seed cancer cells in a 96-well plate Treat_Cells Treat with Quercetin 3-O-sophoroside Seed_Cells->Treat_Cells Add_MTT Add MTT solution Treat_Cells->Add_MTT Incubate Incubate for formazan formation Add_MTT->Incubate Solubilize Add solubilizing agent (e.g., DMSO) Incubate->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate cell viability and IC50 Measure_Absorbance->Calculate_Viability

Caption: A simplified workflow diagram of the MTT assay.

Conclusion

Quercetin 3-O-sophoroside exhibits promising biological activities, with its antioxidant properties being the most quantitatively characterized to date. While specific data on its anti-inflammatory and anticancer effects are still limited, the extensive research on its aglycone, quercetin, provides a strong rationale for further investigation. The modulation of key signaling pathways such as NF-κB and MAPK is likely to be a central mechanism underlying its therapeutic potential. The experimental protocols detailed in this guide provide a framework for future studies aimed at elucidating the full spectrum of biological activities and mechanisms of action of quercetin 3-O-sophoroside. As research progresses, this flavonoid glycoside may emerge as a valuable lead compound in the development of novel therapeutic agents for a range of diseases.

References

Quercetin 3-O-sophoroside: An In-depth Technical Guide on Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-sophoroside, a flavonoid glycoside found in various plants, has garnered significant interest for its potential antioxidant properties. As a derivative of the well-studied flavonoid quercetin, it is hypothesized to contribute to the health benefits associated with plant-rich diets. This technical guide provides a comprehensive overview of the antioxidant capacity of quercetin 3-O-sophoroside, presenting available quantitative data, detailed experimental protocols for key antioxidant assays, and an exploration of the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development.

Quantitative Antioxidant Capacity Data

The antioxidant capacity of a compound can be quantified using various assays that measure its ability to neutralize free radicals or chelate pro-oxidant metals. The following table summarizes the available quantitative data for quercetin 3-O-sophoroside and its aglycone, quercetin. It is important to note that data specifically for quercetin 3-O-sophoroside is limited, and therefore, data for quercetin is included for comparative purposes, as the biological activity of the glycoside is often related to its aglycone.

CompoundAssayResultReference(s)
Quercetin 3-O-sophoroside ABTS Assay1.45 (relative antioxidant capacity compared to Trolox)
Quercetin 3-O-sophoroside Lipid PeroxidationIC50: 9.2 μM
Quercetin DPPH AssayIC50: 19.17 µg/mL[1]
Quercetin DPPH AssayIC50: 19.3 µM[2]
Quercetin Cellular Antioxidant Activity (CAA)EC50: 9.84 ± 0.34 μM[3]

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%. EC50: The half maximal effective concentration, representing the concentration of a substance that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant capacities. The following sections outline the general protocols for several widely used in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH solution (typically 0.1 mM in methanol)

  • Methanol

  • Test compound (Quercetin 3-O-sophoroside)

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

  • Add a specific volume of the test compound or standard solution to the wells of a 96-well microplate.

  • Add a specific volume of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • A control containing only methanol and the DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Materials:

  • ABTS solution (e.g., 7 mM in water)

  • Potassium persulfate solution (e.g., 2.45 mM in water)

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (Quercetin 3-O-sophoroside)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of approximately 0.70 at 734 nm.

  • Prepare a series of dilutions of the test compound and the standard antioxidant.

  • Add a small volume of the test compound or standard solution to the wells of a 96-well microplate.

  • Add a larger volume of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm using a microplate reader.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

  • FRAP reagent:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

    • The working FRAP reagent is prepared by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

  • Test compound (Quercetin 3-O-sophoroside)

  • Standard (e.g., Ferrous sulfate or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the working FRAP reagent fresh and warm it to 37°C.

  • Prepare a series of dilutions of the test compound and the standard.

  • Add a small volume of the test compound or standard solution to the wells of a 96-well microplate.

  • Add a larger volume of the working FRAP reagent to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 4 minutes).

  • Measure the absorbance at 593 nm using a microplate reader.

  • A calibration curve is constructed using the standard, and the results for the test compound are expressed as equivalents of the standard (e.g., µM Fe(II)/g).

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays. It utilizes a fluorescent probe (DCFH-DA) that becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).

Materials:

  • Human hepatocellular carcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution

  • Peroxyl radical initiator (e.g., AAPH)

  • Test compound (Quercetin 3-O-sophoroside)

  • Standard antioxidant (e.g., Quercetin)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to reach confluence.

  • Remove the growth medium and wash the cells with PBS.

  • Treat the cells with the test compound at various concentrations for a specific period (e.g., 1 hour).

  • Load the cells with the DCFH-DA probe.

  • Induce oxidative stress by adding a peroxyl radical initiator.

  • Measure the fluorescence intensity over time using a fluorescence microplate reader (excitation ~485 nm, emission ~538 nm).

  • The antioxidant activity is quantified by calculating the area under the fluorescence curve.

  • The EC50 value is determined, representing the concentration of the compound required to reduce the initial percentage of oxidation by 50%.

Signaling Pathways

While direct evidence for the signaling pathways modulated by the antioxidant activity of quercetin 3-O-sophoroside is still emerging, the effects of its aglycone, quercetin, are well-documented. Quercetin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant response.

Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, including:

  • Heme oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.

  • Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

  • Superoxide dismutase (SOD), Catalase (CAT), and Glutathione peroxidase (GPx): Key enzymes involved in the detoxification of reactive oxygen species.

The activation of the Nrf2 pathway by compounds like quercetin enhances the cell's intrinsic antioxidant defenses, thereby protecting it from oxidative damage. It is plausible that quercetin 3-O-sophoroside, either directly or after being metabolized to quercetin, can also modulate this crucial protective pathway.

Visualizations

Experimental Workflow

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Test_Compound Prepare Test Compound (Quercetin 3-O-sophoroside) Mix Mix Compound and Reagent in 96-well plate Test_Compound->Mix Radical_Solution Prepare Radical/Reagent (e.g., DPPH, ABTS, FRAP) Radical_Solution->Mix Incubate Incubate (Time & Temp dependent) Mix->Incubate Measure Measure Absorbance/ Fluorescence Incubate->Measure Calculate Calculate % Inhibition/ Antioxidant Capacity Measure->Calculate Determine Determine IC50/EC50 Calculate->Determine

Caption: General workflow for in vitro antioxidant capacity assays.

Nrf2 Signaling Pathway

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress / Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasomal_Degradation Proteasomal Degradation Keap1_Nrf2->Proteasomal_Degradation leads to Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocates to ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Gene_Expression Transcription of Antioxidant Genes (HO-1, NQO1, GCL, etc.) ARE->Gene_Expression activates

Caption: Activation of the Nrf2 antioxidant signaling pathway.

Conclusion

Quercetin 3-O-sophoroside demonstrates notable antioxidant potential, as evidenced by its capacity to scavenge ABTS radicals and inhibit lipid peroxidation. While specific quantitative data for this glycoside across a broader range of standard antioxidant assays remains to be fully elucidated, the established antioxidant and cytoprotective activities of its aglycone, quercetin, provide a strong indication of its potential biological significance. The activation of the Nrf2 signaling pathway by quercetin highlights a key mechanism by which flavonoids can bolster endogenous antioxidant defenses. Further research is warranted to specifically delineate the antioxidant profile of quercetin 3-O-sophoroside and to confirm its direct effects on cellular signaling pathways. Such studies will be instrumental in fully understanding its potential applications in the prevention and mitigation of oxidative stress-related conditions.

References

Metabolism and Bioavailability of Quercetin 3-O-sophoroside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-sophoroside, a significant flavonoid glycoside found in various dietary sources such as Brassica vegetables, presents a unique metabolic and pharmacokinetic profile. This technical guide provides a comprehensive overview of the current scientific understanding of its absorption, metabolism, and bioavailability. Drawing from in vivo and in vitro studies, this document details the metabolic fate of quercetin 3-O-sophoroside, including its potential for intact absorption, phase II conjugation, and microbial degradation. Experimental methodologies are described to facilitate further research, and quantitative data, where available, are presented for comparative analysis. Signaling pathways associated with quercetin and its metabolites are also illustrated to provide context for its potential bioactivity. This guide is intended to be a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Introduction

Quercetin, a polyphenolic flavonoid, is ubiquitously present in the plant kingdom and is consumed as part of the human diet. It exists predominantly in its glycosidic forms, with the type and linkage of the sugar moiety significantly influencing its bioavailability and metabolic fate. Quercetin 3-O-sophoroside is a diglucoside of quercetin found in notable concentrations in various vegetables. Understanding the journey of this specific glycoside through the body is crucial for evaluating its potential health benefits and for the development of flavonoid-based therapeutics. This guide synthesizes the current knowledge on the metabolism and bioavailability of quercetin 3-O-sophoroside.

Absorption and Metabolism

The metabolism of quercetin 3-O-sophoroside is a complex process involving absorption in the small intestine, enzymatic modifications, and microbial catabolism in the colon.

Intestinal Absorption

A pivotal finding in the study of quercetin 3-O-sophoroside is its capacity for intact absorption in the small intestine. Research utilizing an in situ rat gut model has demonstrated that quercetin 3-O-sophoroside can be absorbed without prior deglycosylation[1][2]. This is a noteworthy observation, as many flavonoid glycosides are thought to require hydrolysis to their aglycone form by intestinal enzymes or gut microbiota before they can be absorbed. The mechanism behind the intact absorption of the sophoroside form may be related to the nature of the terminal sugar or the specific glycosidic linkage[1][2].

Phase II Metabolism

Following absorption, quercetin 3-O-sophoroside undergoes phase II metabolism, primarily in the enterocytes and the liver. The absorbed, intact sophoroside can be subjected to methylation and sulfation[1]. This results in the appearance of methylated, sulfated, and both methylated and sulfated forms of quercetin 3-O-sophoroside in the plasma[1]. The primary enzymes involved in these transformations are catechol-O-methyltransferases (COMT) and sulfotransferases (SULTs)[3][4].

Microbial Catabolism

Any unabsorbed quercetin 3-O-sophoroside that reaches the colon is subject to the metabolic activity of the gut microbiota. These microorganisms possess a wide array of enzymes capable of cleaving the glycosidic bonds, releasing the quercetin aglycone. The aglycone is then further catabolized into smaller phenolic acids. In studies involving the cecal introduction of quercetin 3-O-sophoroside in a rat model, derivatives of benzoic acid, phenylacetic acid, and phenylpropionic acid were identified as the primary microbial degradation products[1].

Bioavailability

While specific pharmacokinetic parameters for quercetin 3-O-sophoroside are not extensively documented in the literature, the bioavailability of quercetin glycosides, in general, is known to be influenced by the attached sugar moiety. It has been suggested that quercetin-3-O-oligoglucosides exhibit higher bioavailability compared to other glycosides like rutinosides and the aglycone itself.

Quantitative Data

There is a notable lack of specific quantitative bioavailability data (e.g., Cmax, Tmax, AUC) for quercetin 3-O-sophoroside in the published literature. The available data primarily focuses on quercetin aglycone and other common glycosides. For comparative purposes, the table below summarizes pharmacokinetic data for different forms of quercetin.

CompoundDoseCmaxTmaxAUCSpeciesReference
Quercetin 3-O-sophoroside Data Not AvailableData Not AvailableData Not AvailableData Not Available
Quercetin Aglycone50 mg/kg (oral)2590.5 ± 987.9 ng/mL~15 min2590.5 ± 987.9 minmg/LRat[5]
Quercetin-3-O-glucuronide50 mg/kg (oral)962.7 ± 602.3 ng/mL~120 min962.7 ± 602.3 minmg/LRat[5]
Isoquercitrin (Quercetin-3-O-glucoside)50 mg/kg (oral)2212.7 ± 914.1 ng/mL (as quercetin)~15 min2212.7 ± 914.1 min*mg/L (as quercetin)Rat[5]

Note: The data for quercetin aglycone, quercetin-3-O-glucuronide, and isoquercitrin are provided for context and comparison. The absence of data for quercetin 3-O-sophoroside highlights a key area for future research.

Experimental Protocols

In Situ Rat Gut Perfusion Model

This model is instrumental in studying the intestinal absorption of compounds in a controlled environment while maintaining physiological conditions.

Objective: To determine the extent and mechanism of intestinal absorption of quercetin 3-O-sophoroside.

Methodology:

  • Animal Preparation: Male rats are fasted overnight with free access to water. Anesthesia is induced and maintained throughout the experiment.

  • Surgical Procedure: A midline abdominal incision is made to expose the small intestine. A segment of the jejunum is isolated and cannulated at both ends. The bile duct is also cannulated to prevent bile secretion into the perfused segment.

  • Perfusion: The isolated intestinal segment is gently flushed with warm saline to remove any remaining contents. A perfusion solution containing a known concentration of quercetin 3-O-sophoroside is then circulated through the segment at a constant flow rate.

  • Sample Collection: Blood samples are collected from the portal vein at predetermined time intervals. The perfusate leaving the intestinal segment is also collected.

  • Analysis: The concentrations of quercetin 3-O-sophoroside and its metabolites in the plasma and perfusate are determined using analytical techniques such as HPLC-MS/MS.

Analytical Method: HPLC-MS/MS for Quercetin and its Metabolites

Objective: To identify and quantify quercetin 3-O-sophoroside and its metabolites in biological matrices.

Methodology:

  • Sample Preparation: Plasma samples are subjected to protein precipitation using a suitable organic solvent (e.g., acetonitrile). The supernatant is then collected, evaporated, and reconstituted in the mobile phase.

  • Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 column is used for separation. A gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile is typically employed.

  • Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is used for detection. The analysis is often performed in negative ion mode. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are used for the quantification of the target analytes.

Visualizations

Metabolic Pathway of Quercetin 3-O-sophoroside

metabolic_pathway cluster_absorption Small Intestine Lumen cluster_enterocyte Enterocyte / Liver cluster_circulation Systemic Circulation cluster_colon Colon Lumen Q3S Quercetin 3-O-sophoroside Q3S_intact Intact Quercetin 3-O-sophoroside Q3S->Q3S_intact Intact Absorption Q_aglycone Quercetin Aglycone Q3S->Q_aglycone Microbial Deglycosylation Q3S_metabolites Methylated/Sulfated Quercetin 3-O-sophoroside Q3S_intact->Q3S_metabolites Phase II Metabolism (Methylation, Sulfation) plasma_metabolites Plasma Metabolites Q3S_metabolites->plasma_metabolites phenolic_acids Phenolic Acids (Benzoic, Phenylacetic, Phenylpropionic acid derivatives) Q_aglycone->phenolic_acids Microbial Catabolism

Caption: Proposed metabolic pathway of quercetin 3-O-sophoroside.

Experimental Workflow for In Situ Rat Gut Perfusion

experimental_workflow start Start animal_prep Animal Preparation (Fasting, Anesthesia) start->animal_prep surgery Surgical Procedure (Isolate Jejunal Segment) animal_prep->surgery perfusion Perfusion with Quercetin 3-O-sophoroside surgery->perfusion sample_collection Sample Collection (Blood and Perfusate) perfusion->sample_collection analysis HPLC-MS/MS Analysis sample_collection->analysis end End analysis->end

Caption: Workflow for the in situ rat gut perfusion experiment.

General Quercetin-Modulated Signaling Pathways

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway cluster_stat3 JAK/STAT Pathway Quercetin Quercetin (Aglycone/Metabolites) PI3K PI3K Quercetin->PI3K Inhibition MAPK MAPK Quercetin->MAPK Modulation Wnt Wnt Quercetin->Wnt Inhibition STAT3 STAT3 Quercetin->STAT3 Inhibition Akt Akt PI3K->Akt Cell_Effects Cellular Effects (Apoptosis, Proliferation, Inflammation) Akt->Cell_Effects MAPK->Cell_Effects Wnt->Cell_Effects STAT3->Cell_Effects

Caption: Overview of signaling pathways modulated by quercetin.

Conclusion and Future Directions

The available evidence indicates that quercetin 3-O-sophoroside has a distinct metabolic profile characterized by the potential for intact absorption and subsequent phase II metabolism, alongside microbial catabolism in the colon. However, a significant gap exists in the literature concerning its quantitative bioavailability in humans. Future research should focus on conducting pharmacokinetic studies in human subjects to determine key parameters such as Cmax, Tmax, and AUC. Furthermore, elucidating the specific transporters involved in the intact absorption of quercetin 3-O-sophoroside and the precise bioactivities of its methylated and sulfated metabolites will be crucial for a comprehensive understanding of its physiological effects. Such data will be invaluable for the development of functional foods and targeted therapeutic agents.

References

Quercetin 3-O-sophoroside: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-sophoroside is a naturally occurring flavonoid glycoside, consisting of the well-known aglycone quercetin linked to a sophorose disaccharide (two glucose units) at the 3-position.[1][2] As a member of the flavonol class, it is widely distributed in the plant kingdom and is a significant component of various fruits, vegetables, and medicinal herbs.[3][4] This compound, also known as Baimaside, is of increasing interest to the scientific community due to the potent biological activities attributed to it, which underpin the use of its source plants in various traditional medicine systems.[3][5][6]

Found in plants such as Abelmoschus manihot, Wrightia tinctoria, and Goji berries (Lycium barbarum), quercetin 3-O-sophoroside contributes to their therapeutic profiles, which include anti-inflammatory, antioxidant, and nephroprotective effects.[3][7][8] Its molecular structure, featuring multiple hydroxyl groups and a glycosidic linkage, dictates its solubility, bioavailability, and potent capacity to scavenge free radicals and modulate key cellular signaling pathways.[3][4] This technical guide provides an in-depth overview of quercetin 3-O-sophoroside, focusing on its traditional medicinal context, pharmacological activities, quantitative data, underlying mechanisms of action, and the experimental protocols used for its evaluation.

Presence in Traditional Medicine

While the isolated compound is a subject of modern research, its role in traditional medicine is understood through the ethnobotanical use of the plants in which it is a prominent constituent.

  • Abelmoschus manihot (Aibika): The flowers of A. manihot have a long history of use in Traditional Chinese Medicine for treating chronic kidney disease, inflammation, ulcers, and burns.[3][9] The plant's demonstrated anti-inflammatory, antioxidant, and nephroprotective activities are attributed in part to its rich flavonoid content, including quercetin 3-O-sophoroside.[4] Traditional preparations often involve using the flowers and leaves to alleviate pain and treat urinary infections.[1][3]

  • Wrightia tinctoria (Dyer's Oleander): In traditional Indian medicine, this plant is recognized for its use in treating skin conditions like psoriasis and dandruff.[8] Its bark and leaves are also used for their anti-inflammatory, antidiarrheal, and febrifuge properties.[8] The presence of quercetin 3-O-sophoroside contributes to the plant's overall pharmacological profile.

  • Lycium barbarum (Goji Berry): Used for over 2,000 years in Traditional Chinese Medicine, Goji berries are prescribed to treat a variety of conditions, including diabetes and hypertension.[7] Quercetin 3-O-sophoroside is one of the glycosides identified in this plant, contributing to its complex phytochemical composition and therapeutic effects.[7]

Pharmacological Activities & Mechanisms of Action

The biological activities of quercetin 3-O-sophoroside are primarily centered on its antioxidant and anti-inflammatory effects. These properties are foundational to its potential therapeutic applications.

Antioxidant Activity

Quercetin 3-O-sophoroside is a potent antioxidant, capable of neutralizing free radicals and reducing oxidative stress.[3] This activity is crucial in preventing cellular damage associated with a range of chronic diseases.[3] Its efficacy has been quantified in various assays, demonstrating its ability to inhibit lipid peroxidation and scavenge radicals.[1][10]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Quercetin glycosides, including quercetin 3-O-sophoroside, exert significant anti-inflammatory effects by modulating cellular signaling pathways.[11][12] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, quercetin 3-O-sophoroside can effectively suppress the inflammatory cascade.[10][12]

G LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Q3S Quercetin 3-O-sophoroside Q3S->IKK Inhibits IkB_NFkB->NFkB Releases

Fig. 1: Inhibition of the NF-κB inflammatory pathway by Quercetin 3-O-sophoroside.

Quantitative Pharmacological Data

The biological activities of quercetin 3-O-sophoroside and extracts rich in this compound have been quantified in several studies. The data below is summarized for clarity.

Activity TypeAssayTest SubstanceResultReference
Antioxidant Lipid Peroxidation InhibitionPure Quercetin 3-O-sophorosideIC₅₀: 9.2 µM[1][6][10]
Antioxidant ABTS Radical ScavengingPure Quercetin 3-O-sophoroside1.45 (Relative Antioxidant Capacity vs. Trolox)[1][6][10]
Antioxidant DPPH Radical ScavengingPurple Carnation ExtractIC₅₀: 37.42 ± 0.20 µg/mL[13]
Antioxidant OH⁻ Radical ScavengingJuglans regia Pollen ExtractIC₅₀: 92.89 µg/mL[14]
Antioxidant Ferrous Ion ChelatingJuglans regia Pollen ExtractIC₅₀: 335.01 µg/mL[14]
Anticancer Cytotoxicity against A549 cellsPurple Carnation ExtractIC₅₀: >500 µg/mL[13]
Anticancer Cytotoxicity against U2OS cellsPurple Carnation ExtractIC₅₀: 271.2 ± 27.51 µg/mL[13]

Note: IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the key pharmacological activities of quercetin 3-O-sophoroside.

General Experimental Workflow

The typical workflow for investigating a natural product like quercetin 3-O-sophoroside involves extraction from a plant source, isolation and purification of the compound, structural identification, and subsequent bioactivity testing.

G start Plant Material (e.g., A. manihot flowers) extraction Solvent Extraction (e.g., Methanol/Ethanol) start->extraction crude Crude Extract extraction->crude hplc Isolation & Purification (Prep-HPLC) crude->hplc pure_cmpd Pure Quercetin 3-O-sophoroside hplc->pure_cmpd nmr_ms Structure Elucidation (NMR, Mass Spec) pure_cmpd->nmr_ms bioassay Bioactivity Screening pure_cmpd->bioassay antioxidant Antioxidant Assays (ABTS, Lipid Peroxidation) bioassay->antioxidant inflammatory Anti-inflammatory Assays (Cell-based NF-κB) bioassay->inflammatory end Data Analysis & Conclusion antioxidant->end inflammatory->end

Fig. 2: General workflow for isolation and bioactivity testing of Quercetin 3-O-sophoroside.
Protocol: ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

  • Potassium Persulfate (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

  • ABTS Radical Cation (ABTS•⁺) Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the blue/green radical.[15][16]

  • Dilution: Dilute the ABTS•⁺ working solution with ethanol or a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.05 at 734 nm.[15]

2. Assay Procedure:

  • Prepare serial dilutions of the test compound (Quercetin 3-O-sophoroside) and a standard antioxidant (e.g., Trolox) in a suitable solvent.

  • Add 20 µL of each sample dilution to a microplate well or cuvette.[17]

  • Add 980 µL of the diluted ABTS•⁺ working solution to each sample.[17]

  • Incubate the mixture at room temperature for a defined period (e.g., 10 minutes) in the dark.[17]

  • Measure the absorbance at 734 nm using a spectrophotometer.[18]

3. Calculation:

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the ABTS•⁺ solution without the sample, and Abs_sample is the absorbance with the sample.

  • The IC₅₀ value is determined by plotting the percentage inhibition against the sample concentration.

Protocol: Lipid Peroxidation Inhibition Assay (MDA Method)

This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation, to assess antioxidant protection.

1. Liposome Preparation:

  • Prepare liposomes from phospholipids (e.g., bovine liver phosphatidylcholine) by sonicating them in a buffer to yield small unilamellar vesicles.[19] This creates a model membrane system susceptible to oxidation.

2. Peroxidation Induction & Inhibition:

  • To a suspension of liposomes, add the test compound (Quercetin 3-O-sophoroside) at various concentrations.

  • Induce lipid peroxidation using an initiator such as cumene hydroperoxide and hematin or an iron-based system (e.g., Fe²⁺/ascorbate).[19]

  • Incubate the mixture at a controlled temperature (e.g., 37°C or 45°C) for a set time (e.g., 60 minutes).[20]

3. MDA Measurement (TBARS Reaction):

  • Stop the reaction by adding a solution containing thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).

  • Heat the mixture (e.g., 95°C for 30-60 minutes) to allow the reaction between MDA and TBA, which forms a pink chromophore.[21]

  • Cool the samples and centrifuge to pellet any precipitate.[20]

  • Measure the absorbance of the supernatant at a specific wavelength, typically 532 nm for the TBA adduct or 586 nm if using reagents like N-methyl-2-phenylindole.[20]

4. Calculation:

  • The extent of lipid peroxidation is proportional to the absorbance.

  • Calculate the percentage inhibition of peroxidation for each concentration of the test compound relative to a control sample without the antioxidant.

  • Determine the IC₅₀ value from the concentration-response curve.

Conclusion and Future Directions

Quercetin 3-O-sophoroside is a flavonoid glycoside with well-supported antioxidant and anti-inflammatory properties. Its presence in plants used in traditional medicine provides a strong ethnobotanical basis for its investigation. Quantitative data confirms its efficacy in cell-free and cell-based models, particularly in inhibiting lipid peroxidation and modulating the NF-κB signaling pathway.

For drug development professionals, quercetin 3-O-sophoroside represents a promising lead compound. However, further research is required in several key areas:

  • Bioavailability and Metabolism: As a glycoside, its absorption, distribution, metabolism, and excretion (ADME) profile differs significantly from its aglycone, quercetin. Detailed pharmacokinetic studies are essential.

  • In Vivo Efficacy: While in vitro data is strong, validation in relevant animal models of inflammatory diseases and oxidative stress is necessary to establish therapeutic potential.

  • Target Identification: Further studies are needed to elucidate the specific molecular targets and signaling pathways beyond NF-κB that are modulated by this compound.

The synthesis of standardized experimental protocols and the clear presentation of quantitative data, as outlined in this guide, are critical for advancing the research and development of quercetin 3-O-sophoroside from a traditional remedy component to a modern therapeutic agent.

References

Phytochemical Analysis of Quercetin 3-O-Sophoroside: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical analysis of plants containing quercetin 3-O-sophoroside. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to identify, extract, isolate, and quantify this potent flavonoid glycoside. This document details the botanical sources, advanced analytical methodologies, and the underlying biological signaling pathways influenced by quercetin 3-O-sophoroside, offering a foundation for further research and therapeutic development.

Botanical Sources and Quantitative Analysis

Quercetin 3-O-sophoroside is a significant flavonoid found in a variety of plant species. Its concentration can vary depending on the plant part, geographical location, and harvesting time. The following table summarizes the known botanical sources and the reported concentrations of quercetin 3-O-sophoroside.

Plant SpeciesPlant PartConcentration (% of Dry Weight or mg/g)Reference
Poacynum hendersoniiLeaves2.16% (in crude extract)[1]
Brassica napus (Rapeseed)-Presence confirmed[2]
Pisum sativum (Pea)ShootsPresence confirmed
Oldenlandia herbacea var. herbacea-Presence confirmed
Equisetum arvense (Horsetail)-Presence confirmed
Rubus idaeus (Raspberry)Juice1.0 - 80.0 ppm
Brassica nigra (Black Mustard)LeafPresence confirmed
Brassica oleracea var. capitata (Cabbage)LeafPresence confirmed
Gossypium sp. (Cotton)FlowerPresence confirmed

Experimental Protocols

Extraction of Quercetin 3-O-Sophoroside from Poacynum hendersonii Leaves

This protocol is adapted from a study on the large-scale preparation of quercetin 3-O-sophoroside from Poacynum hendersonii leaves.[1]

Materials:

  • Dried leaves of Poacynum hendersonii

  • 70% Ethanol

  • Macroporous adsorption resin (e.g., HPD-300)

  • Deionized water

  • Ethanol (for elution)

Procedure:

  • Sample Preparation: The dried leaves are pulverized into a fine powder.

  • Extraction: The powdered leaves are extracted with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 2 hours at 60°C. The extraction is repeated three times.

  • Filtration and Concentration: The extracts are combined, filtered, and concentrated under reduced pressure to obtain a crude extract.

  • Macroporous Resin Adsorption:

    • The crude extract is dissolved in deionized water.

    • The solution is loaded onto a pre-treated macroporous resin column at a specified flow rate.

    • The column is washed with deionized water to remove impurities.

  • Elution: The adsorbed flavonoids are eluted from the resin using a stepwise gradient of ethanol in water. Fractions are collected and monitored for the presence of quercetin 3-O-sophoroside.

G cluster_extraction Extraction Workflow A Dried Poacynum hendersonii Leaves B Pulverization A->B C 70% Ethanol Extraction (3x) B->C D Filtration & Concentration C->D E Crude Extract D->E F Dissolution in Deionized Water E->F G Macroporous Resin Column Adsorption F->G H Wash with Deionized Water G->H I Elution with Ethanol Gradient H->I J Fractions containing Quercetin 3-O-Sophoroside I->J

Caption: Workflow for the extraction of quercetin 3-O-sophoroside.

Purification by Sephadex LH-20 Column Chromatography

This protocol describes the further purification of the enriched fractions obtained from the macroporous resin chromatography.[1]

Materials:

  • Enriched fractions containing quercetin 3-O-sophoroside

  • Sephadex LH-20

  • Methanol

Procedure:

  • Column Packing: A glass column is packed with Sephadex LH-20 slurry in methanol.

  • Sample Loading: The concentrated enriched fraction is dissolved in a minimal amount of methanol and loaded onto the top of the Sephadex LH-20 column.

  • Elution: The column is eluted with methanol at a constant flow rate.

  • Fraction Collection: Fractions are collected at regular intervals.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure quercetin 3-O-sophoroside.

  • Pooling and Concentration: Fractions containing the pure compound are pooled and concentrated to yield purified quercetin 3-O-sophoroside.

G cluster_purification Purification Workflow A Enriched Fractions B Dissolution in Methanol A->B C Sephadex LH-20 Column Chromatography B->C D Elution with Methanol C->D E Fraction Collection D->E F TLC/HPLC Analysis E->F G Pooling of Pure Fractions F->G H Concentration G->H I Purified Quercetin 3-O-Sophoroside H->I

Caption: Workflow for the purification of quercetin 3-O-sophoroside.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of quercetin 3-O-sophoroside. Specific parameters may need to be optimized based on the instrumentation and sample matrix.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 355 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: A stock solution of pure quercetin 3-O-sophoroside is prepared in methanol. A series of calibration standards are prepared by diluting the stock solution.

  • Sample Preparation: The plant extract or purified fraction is dissolved in methanol and filtered through a 0.45 µm syringe filter.

  • Analysis: The standards and samples are injected into the HPLC system.

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of quercetin 3-O-sophoroside in the samples is determined from the calibration curve.

Biological Activity and Signaling Pathways

Quercetin and its glycosides, including quercetin 3-O-sophoroside, are known to modulate various cellular signaling pathways, contributing to their antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Signaling Pathway

Quercetin 3-O-sophoroside exhibits antioxidant activity by scavenging free radicals and modulating endogenous antioxidant defense systems.[1][2] It can influence pathways involving key transcription factors like Nrf2, which regulates the expression of antioxidant enzymes.

G cluster_antioxidant Antioxidant Signaling Q3S Quercetin 3-O-Sophoroside ROS Reactive Oxygen Species (ROS) Q3S->ROS Scavenges Nrf2 Nrf2 Q3S->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Upregulates Expression AntioxidantEnzymes->ROS Neutralizes

Caption: Antioxidant signaling pathway of quercetin 3-O-sophoroside.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of quercetin are partly mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. By inhibiting the activation of NF-κB, quercetin can reduce the production of pro-inflammatory cytokines.

G cluster_inflammatory Anti-inflammatory Signaling cluster_nucleus Inside Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK InflammatoryStimuli->IKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to ProinflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Q3S Quercetin 3-O-Sophoroside Q3S->IKK Inhibits ProinflammatoryGenes_n Pro-inflammatory Gene Expression NFkappaB_n->ProinflammatoryGenes_n G cluster_pi3k PI3K/Akt Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates DownstreamTargets Downstream Targets (Cell Survival, Proliferation) Akt->DownstreamTargets Phosphorylates Q3S Quercetin 3-O-Sophoroside Q3S->PI3K Inhibits

References

Methodological & Application

Enzymatic Synthesis of Quercetin 3-O-sophoroside: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New application notes detailing the enzymatic synthesis of quercetin 3-O-sophoroside, a flavonoid glycoside with significant antioxidant properties, are now available for researchers, scientists, and drug development professionals. This document provides comprehensive protocols for both whole-cell biocatalysis and cell-free enzymatic systems, offering a reproducible and scalable method for producing this valuable compound for further investigation into its therapeutic potential.

Quercetin 3-O-sophoroside is a naturally occurring flavonoid found in various plants.[1][2] Its structure, featuring a sophorose disaccharide attached to the quercetin backbone, enhances its solubility and bioavailability, making it a compound of interest for pharmaceutical and nutraceutical applications. Enzymatic synthesis offers a green and highly specific alternative to complex chemical methods for producing this and other flavonoid glycosides.

Application Notes

This protocol outlines two primary approaches for the enzymatic synthesis of quercetin 3-O-sophoroside: a whole-cell biocatalysis method using engineered Escherichia coli and a cell-free system utilizing purified UDP-glucosyltransferases (UGTs). The whole-cell approach leverages the bacterium's cellular machinery for the production and regeneration of the necessary sugar donor, UDP-glucose, while the cell-free system allows for more precise control over reaction conditions.

The synthesis is envisioned as a two-step glycosylation process. First, a UGT catalyzes the transfer of a glucose molecule to the 3-hydroxyl group of quercetin, forming quercetin-3-O-glucoside (isoquercitrin). Subsequently, a second UGT, or a di-glycosyltransferase, adds a second glucose molecule to the first, forming the sophoroside linkage.

Key Advantages of the Enzymatic Approach:

  • High Regioselectivity: Enzymes precisely target the desired hydroxyl group on the quercetin molecule, minimizing the formation of unwanted isomers.

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous buffers at or near neutral pH and moderate temperatures, avoiding the harsh chemicals and extreme conditions often required in chemical synthesis.

  • Environmentally Friendly: This biocatalytic method reduces the use of organic solvents and hazardous reagents.

  • Potential for Scalability: Both whole-cell and cell-free systems can be scaled up for larger-scale production.

Experimental Protocols

Method 1: Whole-Cell Biocatalysis using Engineered E. coli

This protocol describes the use of an engineered E. coli strain designed for the overproduction of UDP-glucose and co-expressing the necessary glucosyltransferases for the synthesis of quercetin 3-O-sophoroside.

1. Strain and Plasmid Construction:

  • An E. coli strain, such as BL21(DE3), is a suitable host.

  • To enhance the intracellular pool of UDP-glucose, genes such as phosphoglucomutase (Pgm) and UDP-glucose pyrophosphorylase (GalU) can be overexpressed.[3]

  • Co-express two UDP-glucosyltransferases (UGTs) with specificity for flavonoid 3-O-glucosylation and subsequent 2''-O-glucosylation. The selection of appropriate UGTs is critical and may require screening of candidate enzymes.

2. Culture and Induction:

  • Grow the engineered E. coli strain in Luria-Bertani (LB) medium supplemented with appropriate antibiotics at 37°C with shaking.

  • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at an OD600 of 0.6-0.8 and continue cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours.

3. Biotransformation Reaction:

  • Harvest the induced cells by centrifugation and resuspend them in a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5) containing glucose as a carbon source.

  • Add quercetin (solubilized in a minimal amount of DMSO) to the cell suspension.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for 24-48 hours.

4. Product Extraction and Analysis:

  • Centrifuge the reaction mixture to pellet the cells.

  • Extract the supernatant with an equal volume of ethyl acetate.

  • Evaporate the organic solvent and redissolve the residue in methanol.

  • Analyze the product by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Table 1: Quantitative Data for Whole-Cell Biocatalysis (Hypothetical)

ParameterValue
Quercetin Input100 mg/L
Quercetin-3-O-glucoside (intermediate)45 mg/L
Quercetin 3-O-sophoroside (final product)35 mg/L
Molar Conversion Rate (to sophoroside)22%
Specific Productivity0.73 mg/L/h
Method 2: Cell-Free Enzymatic Synthesis

This protocol utilizes purified enzymes for the sequential glycosylation of quercetin.

1. Enzyme Expression and Purification:

  • Express the selected UGTs with a His-tag in E. coli.

  • Lyse the cells and purify the enzymes using nickel-affinity chromatography.

  • Determine the protein concentration using a Bradford assay.

2. Enzymatic Reaction:

  • Step 1: Synthesis of Quercetin-3-O-glucoside:

    • Prepare a reaction mixture containing quercetin, the first UGT, and UDP-glucose in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for 2-4 hours.

  • Step 2: Synthesis of Quercetin 3-O-sophoroside:

    • To the reaction mixture from Step 1, add the second UGT and an additional aliquot of UDP-glucose.

    • Continue the incubation for another 4-8 hours.

3. Product Purification and Analysis:

  • Stop the reaction by adding methanol.

  • Centrifuge to remove precipitated proteins.

  • Purify the product from the supernatant using solid-phase extraction (SPE) or preparative HPLC.

  • Confirm the product identity and purity using HPLC, LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Quantitative Data for Cell-Free Synthesis (Hypothetical)

ParameterValue
Quercetin Concentration1 mM
UDP-glucose Concentration (total)3 mM
Enzyme 1 (UGT for 3-O-glucosylation)5 µM
Enzyme 2 (UGT for 2''-O-glucosylation)10 µM
Yield of Quercetin-3-O-glucoside~70%
Yield of Quercetin 3-O-sophoroside~45%

Visualizing the Workflow and Pathways

To aid in the understanding of the experimental processes, the following diagrams have been generated using Graphviz.

Enzymatic_Synthesis_Workflow cluster_whole_cell Method 1: Whole-Cell Biocatalysis cluster_cell_free Method 2: Cell-Free Synthesis strain Engineered E. coli culture Culture & Induction strain->culture biotransformation Biotransformation culture->biotransformation extraction Extraction biotransformation->extraction analysis_wc HPLC/LC-MS Analysis extraction->analysis_wc expression Enzyme Expression & Purification reaction1 Step 1: Quercetin-3-O-glucoside Synthesis expression->reaction1 reaction2 Step 2: Quercetin 3-O-sophoroside Synthesis reaction1->reaction2 purification Purification reaction2->purification analysis_cf HPLC/LC-MS/NMR Analysis purification->analysis_cf Biosynthetic_Pathway Quercetin Quercetin Q3G Quercetin-3-O-glucoside Quercetin->Q3G UGT 1 Q3S Quercetin 3-O-sophoroside Q3G->Q3S UGT 2 UDP_G UDP-glucose UDP UDP UDP_G2 UDP-glucose UDP2 UDP

References

Application Notes: Total Synthesis of Quercetin 3-O-sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quercetin 3-O-sophoroside is a naturally occurring flavonoid glycoside found in various plants.[1] As a derivative of quercetin, it exhibits significant antioxidant properties and is of great interest to researchers in medicinal chemistry, pharmacology, and drug development for its potential therapeutic applications, including in the prevention of diseases associated with oxidative stress.[1] The total synthesis of quercetin 3-O-sophoroside provides a reliable source of this compound for research purposes, enabling further investigation into its biological activities.

This document outlines a detailed protocol for the total synthesis of quercetin 3-O-sophoroside. The synthetic strategy involves four key stages:

  • Regioselective protection of quercetin: To ensure the glycosylation occurs at the desired 3-hydroxyl group, the other hydroxyl groups of the quercetin aglycone are selectively protected.

  • Preparation of the sophorose donor: A suitably protected sophorose derivative, a glycosyl bromide, is synthesized to act as the glycosyl donor in the subsequent coupling reaction.

  • Glycosylation: The protected quercetin is coupled with the sophorose donor via a Koenigs-Knorr glycosylation reaction to form the protected glycoside.

  • Deprotection: All protecting groups are removed to yield the final product, quercetin 3-O-sophoroside.

Logical Relationship of Synthetic Stages

Total Synthesis Logical Flow Logical Flow of Quercetin 3-O-sophoroside Synthesis A Starting Material Quercetin B Regioselective Protection of Quercetin A->B C Protected Quercetin (e.g., 7,3',4'-tribenzylquercetin) B->C G Koenigs-Knorr Glycosylation C->G D Starting Material Sophorose E Preparation of Glycosyl Donor (e.g., Perbenzoylated Sophorosyl Bromide) D->E F Protected Sophorose Donor E->F F->G H Protected Quercetin 3-O-sophoroside G->H I Global Deprotection H->I J Final Product Quercetin 3-O-sophoroside I->J

Caption: Logical workflow for the total synthesis of quercetin 3-O-sophoroside.

Experimental Protocols

1. Regioselective Protection of Quercetin (Formation of 7,3',4'-Tri-O-benzylquercetin)

This protocol focuses on the selective benzylation of the 7, 3', and 4' hydroxyl groups of quercetin, leaving the 3- and 5-hydroxyl groups free for subsequent reactions. The 5-hydroxyl group is less reactive due to hydrogen bonding with the adjacent carbonyl group.

  • Materials: Quercetin, Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Hexane, Brine.

  • Procedure:

    • Dissolve quercetin (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add finely ground anhydrous K₂CO₃ (3.5 eq).

    • Slowly add benzyl bromide (3.2 eq) to the stirring suspension at room temperature.

    • Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 7,3',4'-tri-O-benzylquercetin.

2. Preparation of Perbenzoylated Sophorosyl Bromide

This protocol describes the preparation of the glycosyl donor from sophorose.

  • Materials: Sophorose, Acetic anhydride, Pyridine, Hydrogen bromide (HBr) in acetic acid (33% w/v), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃).

  • Procedure:

    • Peracetylation of Sophorose:

      • Suspend sophorose (1.0 eq) in a mixture of acetic anhydride (10 eq) and pyridine (10 eq) at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 12-16 hours.

      • Pour the reaction mixture into ice water and extract with DCM.

      • Wash the organic layer with saturated aqueous NaHCO₃ solution, then with brine.

      • Dry over anhydrous Na₂SO₄, filter, and concentrate to give peracetylated sophorose.

    • Bromination:

      • Dissolve the peracetylated sophorose in a minimal amount of DCM at 0 °C.

      • Slowly add HBr in acetic acid (5 eq).

      • Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.

      • Dilute the reaction mixture with DCM and wash carefully with ice-cold water, followed by cold saturated aqueous NaHCO₃ solution, and finally brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude peracetylated sophorosyl bromide, which should be used immediately in the next step.

3. Koenigs-Knorr Glycosylation

This protocol details the coupling of the protected quercetin with the sophorosyl bromide.

  • Materials: 7,3',4'-Tri-O-benzylquercetin, Peracetylated sophorosyl bromide, Silver(I) carbonate (Ag₂CO₃), Anhydrous toluene, Anhydrous dichloromethane (DCM), Celite.

  • Procedure:

    • Dissolve 7,3',4'-tri-O-benzylquercetin (1.0 eq) and the freshly prepared peracetylated sophorosyl bromide (1.5 eq) in a mixture of anhydrous toluene and anhydrous DCM under an inert atmosphere.

    • Add anhydrous Ag₂CO₃ (2.0 eq) to the solution.

    • Stir the reaction mixture vigorously in the dark at room temperature for 24-48 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove silver salts.

    • Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the protected quercetin 3-O-sophoroside.

4. Global Deprotection

This final step removes all protecting groups to yield quercetin 3-O-sophoroside.

  • Materials: Protected quercetin 3-O-sophoroside, Sodium methoxide (NaOMe) solution (0.5 M in methanol), Methanol (MeOH), Dichloromethane (DCM), Palladium on carbon (10% Pd/C), Hydrogen gas (H₂).

  • Procedure:

    • Deacetylation (Zemplén conditions):

      • Dissolve the protected quercetin 3-O-sophoroside in a mixture of MeOH and DCM.

      • Add a catalytic amount of NaOMe solution and stir at room temperature. Monitor the reaction by TLC until all acetyl groups are removed (typically 1-2 hours).

      • Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate.

    • Debenzylation:

      • Dissolve the deacetylated product in anhydrous MeOH.

      • Add 10% Pd/C catalyst.

      • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

      • Filter the reaction mixture through Celite to remove the catalyst and wash the pad with MeOH.

      • Concentrate the filtrate under reduced pressure.

      • Purify the final product by a suitable method such as preparative HPLC or recrystallization to obtain pure quercetin 3-O-sophoroside.

Experimental Workflow Diagram

Experimental Workflow Total Synthesis of Quercetin 3-O-sophoroside Workflow cluster_quercetin_protection Quercetin Protection cluster_sophorose_donor Sophorose Donor Preparation cluster_glycosylation Glycosylation cluster_deprotection Deprotection Quercetin 1. Dissolve Quercetin in DMF Add_BnBr 2. Add K2CO3 and Benzyl Bromide Quercetin->Add_BnBr Heat_Reaction 3. Heat and Stir Add_BnBr->Heat_Reaction Workup_Purification1 4. Aqueous Workup & Column Chromatography Heat_Reaction->Workup_Purification1 Protected_Quercetin Protected Quercetin Workup_Purification1->Protected_Quercetin Mix_Reactants 8. Combine Protected Quercetin, Sophorosyl Bromide, & Ag2CO3 Protected_Quercetin->Mix_Reactants Sophorose 5. Peracetylate Sophorose Bromination 6. React with HBr/AcOH Sophorose->Bromination Workup2 7. Aqueous Workup Bromination->Workup2 Sophorosyl_Bromide Sophorosyl Bromide Workup2->Sophorosyl_Bromide Sophorosyl_Bromide->Mix_Reactants Stir 9. Stir in Dark Mix_Reactants->Stir Filter_Workup 10. Filter through Celite & Aqueous Workup Stir->Filter_Workup Purification2 11. Column Chromatography Filter_Workup->Purification2 Protected_Glycoside Protected Glycoside Purification2->Protected_Glycoside Deacetylation 12. Zemplén Deacetylation (NaOMe/MeOH) Protected_Glycoside->Deacetylation Debenzylation 13. Catalytic Hydrogenation (H2, Pd/C) Deacetylation->Debenzylation Final_Purification 14. Final Purification Debenzylation->Final_Purification Final_Product Quercetin 3-O-sophoroside Final_Purification->Final_Product

Caption: Step-by-step experimental workflow for the total synthesis.

Quantitative Data Summary

The following table provides representative yields for each key step of the synthesis. Actual yields may vary depending on reaction conditions and purification efficiency.

StepProductStarting Material(s)Representative Yield (%)Reference(s)
1. Regioselective Protection7,3',4'-Tri-O-benzylquercetinQuercetin60-70[2]
2. Preparation of Glycosyl DonorPeracetylated Sophorosyl BromideSophorose>90 (for bromination)General
3. Koenigs-Knorr GlycosylationProtected Quercetin 3-O-sophorosideProtected Quercetin & Sophorosyl Bromide30-50[3]
4. Global DeprotectionQuercetin 3-O-sophorosideProtected Quercetin 3-O-sophoroside80-90General

Conclusion

The described synthetic route provides a comprehensive and adaptable protocol for the total synthesis of quercetin 3-O-sophoroside. This methodology allows for the production of this valuable flavonoid glycoside in a laboratory setting, facilitating further research into its biological and pharmacological properties. The use of well-established reactions such as regioselective protection, Koenigs-Knorr glycosylation, and standard deprotection techniques ensures the reliability of the synthesis. Researchers can adapt the protecting group strategy and glycosylation conditions to optimize the synthesis for their specific needs.

References

Application Note: Structural Characterization of Quercetin 3-O-sophoroside using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-sophoroside is a flavonoid glycoside found in various plant species, including some varieties of Rosa and other medicinal plants. As a derivative of quercetin, a well-studied flavonol with significant antioxidant and potential therapeutic properties, the accurate structural elucidation of its glycosides is crucial for understanding their bioactivity, metabolism, and potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such complex natural products. This application note provides a detailed overview and protocols for the use of NMR spectroscopy in the structural confirmation of quercetin 3-O-sophoroside.

Data Presentation: NMR Chemical Shifts

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for quercetin 3-O-sophoroside. These values are based on computational predictions and serve as a reference for experimental data.[1] Experimental values may vary depending on the solvent, temperature, and instrument frequency.

Atom No. ¹³C Chemical Shift (ppm) (Predicted) [1]¹H Chemical Shift (ppm) (Predicted) [1]
Aglycone (Quercetin)
2158.5-
3135.5-
4179.5-
5163.0-
699.96.25 (d)
7166.0-
894.86.45 (d)
9159.0-
10105.7-
1'123.2-
2'117.67.60 (d)
3'145.9-
4'149.8-
5'115.96.90 (d)
6'123.17.58 (dd)
Inner Glucose
1''104.45.40 (d)
2''83.13.60 (m)
3''78.43.50 (m)
4''71.23.40 (m)
5''78.13.45 (m)
6''62.53.75 (m), 3.90 (m)
Outer Glucose
1'''105.74.50 (d)
2'''75.73.20 (m)
3'''78.13.35 (m)
4'''71.23.30 (m)
5'''78.43.25 (m)
6'''62.53.70 (m), 3.85 (m)

Solvent: H₂O. Frequency: Predicted at 25 MHz for ¹³C and 100 MHz for ¹H.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the characterization of quercetin 3-O-sophoroside are provided below.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the isolated and purified quercetin 3-O-sophoroside.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for flavonoids. DMSO-d₆ is particularly useful for observing exchangeable hydroxyl protons.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube to prevent shimming issues.

1D NMR Spectroscopy
  • ¹H NMR (Proton):

    • Purpose: To determine the number and type of protons in the molecule, their chemical environment, and their coupling patterns (multiplicity).

    • Typical Parameters:

      • Spectrometer Frequency: 400-600 MHz

      • Pulse Program: Standard single pulse (e.g., zg30)

      • Spectral Width: 0-15 ppm

      • Number of Scans: 16-64 (depending on sample concentration)

      • Relaxation Delay (d1): 1-2 seconds

  • ¹³C NMR (Carbon-13):

    • Purpose: To determine the number of carbon atoms and their chemical environment.

    • Typical Parameters:

      • Spectrometer Frequency: 100-150 MHz

      • Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30)

      • Spectral Width: 0-200 ppm

      • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2 seconds

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other. This is crucial for assigning protons within the same spin system, such as the individual sugar rings and the aromatic rings of the aglycone.

    • Typical Parameters:

      • Pulse Program: cosygpqf

      • Data Points (F2 and F1): 1024 x 256

      • Number of Scans: 2-4 per increment

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C). This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals.

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.3

      • Spectral Width (F2 - ¹H): 0-15 ppm

      • Spectral Width (F1 - ¹³C): 0-180 ppm

      • Number of Scans: 2-8 per increment

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is a powerful experiment for connecting different spin systems. For quercetin 3-O-sophoroside, it is critical for:

      • Determining the point of glycosylation (correlation between the anomeric proton of the inner sugar and C-3 of the quercetin aglycone).

      • Establishing the linkage between the two sugar units (correlation between the anomeric proton of the outer sugar and a carbon of the inner sugar).

      • Confirming the assignment of quaternary carbons.

    • Typical Parameters:

      • Pulse Program: hmbcgplpndqf

      • Spectral Width (F2 - ¹H): 0-15 ppm

      • Spectral Width (F1 - ¹³C): 0-200 ppm

      • Number of Scans: 4-16 per increment

Visualizations

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the structural elucidation of quercetin 3-O-sophoroside using NMR spectroscopy.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Proton_Assignment ¹H Signal Assignment TwoD_NMR->Proton_Assignment Carbon_Assignment ¹³C Signal Assignment Proton_Assignment->Carbon_Assignment via HSQC Connectivity Establish Connectivity (COSY, HMBC) Carbon_Assignment->Connectivity Glycosylation_Site Determine Glycosylation Site Connectivity->Glycosylation_Site via HMBC Sugar_Linkage Confirm Inter-sugar Linkage Glycosylation_Site->Sugar_Linkage via HMBC Structure_Confirmation Final Structure Confirmation Sugar_Linkage->Structure_Confirmation

Caption: Workflow for the NMR-based structural elucidation of quercetin 3-O-sophoroside.

Signaling Pathway of Key HMBC Correlations

This diagram illustrates the key long-range correlations observed in an HMBC experiment that are essential for confirming the structure of quercetin 3-O-sophoroside.

HMBC_Correlations cluster_aglycone Quercetin Aglycone cluster_sugars Sophoroside Moiety C3 C-3 H1_inner H-1'' (Inner Glucose) H1_inner->C3 Glycosylation Site C2_inner C-2'' (Inner Glucose) H1_outer H-1''' (Outer Glucose) H1_outer->C2_inner Inter-sugar Linkage

Caption: Key HMBC correlations for identifying quercetin 3-O-sophoroside.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides an unequivocal method for the structural characterization of complex flavonoid glycosides like quercetin 3-O-sophoroside. The detailed protocols and expected data presented in this application note serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development to confidently identify and characterize this and similar compounds. The application of these techniques is fundamental for ensuring the identity and purity of compounds of interest in further biological and pharmacological studies.

References

Application Note: Quantification of Quercetin 3-O-Sophoroside in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin 3-O-sophoroside is a flavonoid glycoside, a specific form of quercetin found in various plants. As a member of the flavonoid family, it is studied for its potential health benefits, including antioxidant and anti-inflammatory properties.[1] Accurate and reliable quantification of this specific glycoside in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development. This document provides a detailed protocol for the quantification of quercetin 3-O-sophoroside using High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely accepted and robust analytical technique. An overview of a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also discussed.

Quantitative Data Summary

Direct comparative studies quantifying quercetin 3-O-sophoroside across a wide range of plant species are limited in publicly available literature. However, various quercetin glycosides are well-documented. The following table lists plants known to contain quercetin derivatives. The provided analytical protocol can be used to determine the specific quantity of quercetin 3-O-sophoroside in these or other plant matrices, provided a certified reference standard is available.

Table 1: Presence of Quercetin and its Glycosides in Various Plant Species

Plant SpeciesCommon NameTypical Quercetin Glycosides FoundNotes
Malus domesticaAppleQuercetin-3-O-galactoside, Quercetin-3-O-glucoside, Quercetin-3-O-rhamnoside[2]Glycoside profile is cultivar-specific.[2]
Allium cepaOnionQuercetin-4'-O-glucoside, Quercetin-3,4'-diglucoside[2]Primarily found in the outer, dry layers.
Coffea arabica (Green Beans)CoffeeQuercetin, Rutin (Quercetin-3-O-rutinoside), Hyperoside, Quercitrin[3]Content can vary based on geographical origin.[3]
Dimorphandra gardnerianaFava d'antaRutin, Isoquercitrin, Quercetin[4]The method was developed for quality control of extracts.[4]
Sedum sarmentosumStringy StonecropQuercetinQuercetin content varies with the harvest season.
Hibiscus rosa-sinensisChinese HibiscusQuercetin 3-O-sophorotriosideA related, more complex sophoroside is present.

Experimental Protocols

This section details the methodology for sample preparation and analysis for the quantification of quercetin 3-O-sophoroside.

Sample Preparation: Solid-Liquid Extraction

This protocol is a generalized method for extracting flavonoids from dried plant material. Optimization may be required depending on the specific plant matrix.

  • 1.1. Plant Material Preparation:

    • Dry the plant material (e.g., leaves, flowers, stems) at 40-60°C to a constant weight.

    • Grind the dried material into a fine powder (e.g., using an electric grinder) to increase the surface area for extraction.

  • 1.2. Extraction Procedure:

    • Accurately weigh approximately 1.0 g of the dried plant powder into a flask.[3]

    • Add 20 mL of the extraction solvent (e.g., 70% ethanol or methanol).[3]

    • For enhanced extraction efficiency, use an ultrasonic bath for 60-90 minutes at a controlled temperature (e.g., 60°C).[3] Alternatively, reflux the mixture for 1-2 hours.

    • Centrifuge the mixture at 5000 x g for 10 minutes to pellet the solid material.[3]

    • Carefully decant the supernatant into a clean volumetric flask.

    • Repeat the extraction process (steps 2-5) on the remaining plant material at least once more to ensure complete extraction.

    • Combine the supernatants and make up to a final volume (e.g., 50 mL) with the extraction solvent.

    • Filter the final extract through a 0.45 µm syringe filter prior to HPLC or LC-MS/MS analysis to remove any remaining particulate matter.

Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from established protocols for flavonoid quantification.[5]

  • 2.1. Instrumentation and Columns:

    • System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • 2.2. Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of:

      • Solvent A: 0.4% Phosphoric Acid in Water

      • Solvent B: Methanol or Acetonitrile

    • Example Isocratic Condition: Methanol and 0.4% phosphoric acid (49:51, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: Flavonols like quercetin and its glycosides show strong absorbance around 370 nm. A PDA detector can be used to scan from 200-400 nm to ensure peak purity.

  • 2.3. Calibration and Quantification:

    • Prepare a stock solution of a certified quercetin 3-O-sophoroside reference standard in methanol (e.g., 100 µg/mL).

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

    • Inject each standard into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

    • The regression equation from the calibration curve (y = mx + c) should have a correlation coefficient (r²) of ≥ 0.999 for good linearity.

    • Inject the prepared plant extracts and use the peak area corresponding to quercetin 3-O-sophoroside to calculate its concentration in the sample.

Advanced Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices or for pharmacokinetic studies, a UPLC-MS/MS method is recommended.[6]

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Separation: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm) provides better resolution and faster run times.[6]

  • Ionization: ESI in negative mode is typically used for flavonoids.[6]

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves monitoring a specific precursor ion to product ion transition for quercetin 3-O-sophoroside and its internal standard, providing high specificity.[6] The exact mass transitions would need to be determined by infusing the pure standard into the mass spectrometer.

Visualizations

Experimental and Analytical Workflow

The diagram below outlines the general workflow from sample preparation to final data analysis for the quantification of quercetin 3-O-sophoroside.

G Figure 1: General workflow for the quantification of quercetin glycosides. cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing a Plant Material Collection & Drying b Grinding to Fine Powder a->b c Solvent Extraction (Methanol/Ethanol) b->c d Centrifugation & Supernatant Collection c->d e Filtration (0.45 µm filter) d->e f HPLC / LC-MS Injection e->f Filtered Extract g Chromatographic Separation (C18 Column) f->g h Detection (UV @ 370nm or MS/MS) g->h i Peak Identification (vs. Standard) h->i j Peak Integration & Area Calculation i->j k Quantification using Calibration Curve j->k G Figure 2: Simplified biosynthesis pathway of flavonoids. shikimate Shikimate Pathway phenylalanine L-Phenylalanine shikimate->phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL coumaroyl_coa p-Coumaroyl-CoA cinnamic_acid->coumaroyl_coa C4H, 4CL chalcone Chalcones coumaroyl_coa->chalcone CHS flavanone Flavanones chalcone->flavanone CHI dihydroflavonol Dihydroflavonols flavanone->dihydroflavonol F3H flavonol Flavonols (Quercetin) dihydroflavonol->flavonol FLS glycoside Quercetin Glycosides (e.g., Quercetin 3-O-sophoroside) flavonol->glycoside UGT PAL PAL: Phenylalanine Ammonia-Lyase CHS CHS: Chalcone Synthase FLS FLS: Flavonol Synthase UGT UGT: UDP-glycosyltransferase

References

Application Notes and Protocols for Quercetin 3-O-Sophoroside in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-sophoroside is a flavonoid glycoside, a derivative of the widely studied flavonol, quercetin. While research on quercetin is extensive, studies specifically investigating quercetin 3-O-sophoroside are less common. However, based on the known biological activities of quercetin and other quercetin glycosides, quercetin 3-O-sophoroside is a compound of significant interest for its potential antioxidant, anti-inflammatory, and anticancer properties.

These application notes provide a comprehensive guide for the in vitro evaluation of quercetin 3-O-sophoroside. The protocols and mechanistic insights are primarily based on the well-documented effects of quercetin, its aglycone, and are proposed as the putative framework for investigating quercetin 3-O-sophoroside. Researchers are encouraged to adapt these protocols to their specific cell models and experimental questions.

Physicochemical Properties and Preparation for Cell Culture

PropertyDataReference
Molecular FormulaC27H30O16N/A
Molecular Weight610.52 g/mol N/A
SolubilitySoluble in DMSO, ethanolGeneral flavonoid properties
Stock SolutionPrepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.Standard laboratory practice
Working SolutionDilute the stock solution in a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).Standard laboratory practice

I. Anticancer Activity

Quercetin, the aglycone of quercetin 3-O-sophoroside, has been shown to inhibit the proliferation of a wide range of cancer cell lines.[1][2][3] The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[1][4][5]

Quantitative Data Summary (Based on Quercetin)
Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MCF-7Breast Cancer3724[2]
MDA-MB-231Breast Cancer>10024[2]
HepG2Liver Cancer59.724[6]
Caco-2Colon Cancer~50Not Specified[3]
HT-29Colon Cancer15 - 100Not Specified[3]
PC-3Prostate CancerNot SpecifiedNot Specified[1]
LNCaPProstate CancerNot SpecifiedNot Specified[1]
CT-26Colon CarcinomaNot SpecifiedNot Specified[1]
MOLT-4LeukemiaNot SpecifiedNot Specified[1]
RajiLymphomaNot SpecifiedNot Specified[1]
A172Glioblastoma~5024[4]
LBC3Glioblastoma~5024[4]
BT-474Breast Cancer>20Not Specified[7]

Note: The IC50 values for quercetin can vary significantly depending on the cell line, assay method, and experimental conditions. It is crucial to determine the IC50 of quercetin 3-O-sophoroside empirically in the cell line of interest.

Putative Signaling Pathways Involved in Anticancer Activity

Quercetin is known to modulate several critical signaling pathways in cancer cells. It is hypothesized that quercetin 3-O-sophoroside may exert its effects through similar mechanisms.

anticancer_pathways Q3S Quercetin 3-O-Sophoroside ROS ↑ ROS Production Q3S->ROS PI3K PI3K Q3S->PI3K inhibits MAPK MAPK Pathway (ERK, p38, JNK) Q3S->MAPK modulates NFkB NF-κB Q3S->NFkB inhibits Apoptosis Apoptosis Q3S->Apoptosis CellCycleArrest Cell Cycle Arrest Q3S->CellCycleArrest STAT3 STAT3 Q3S->STAT3 inhibits ROS->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation ↓ Cell Proliferation mTOR->Proliferation promotes MAPK->Apoptosis MAPK->Proliferation NFkB->Proliferation promotes STAT3->Proliferation promotes

Putative anticancer signaling pathways of Quercetin 3-O-Sophoroside.

II. Anti-inflammatory Activity

Quercetin is a well-established anti-inflammatory agent.[8] It can inhibit the production of pro-inflammatory mediators in various cell types. Quercetin 3-O-sophoroside is expected to share these properties.

Quantitative Data Summary (Based on Quercetin)
Cell LineStimulantInhibited MediatorEffective Concentration (µM)Reference
RAW 264.7LPSTNF-α10N/A
RAW 264.7LPSIL-610N/A
RAW 264.7LPSNO10N/A
HUVECsLPSTNF-α, NF-κB activationNot SpecifiedN/A
Putative Signaling Pathways Involved in Anti-inflammatory Activity

The anti-inflammatory effects of quercetin are largely attributed to its ability to inhibit the NF-κB and MAPK signaling pathways.

anti_inflammatory_pathway Q3S Quercetin 3-O-Sophoroside IKK IKK Q3S->IKK inhibits MAPK MAPK Pathway (p38, JNK) Q3S->MAPK inhibits Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Stimuli->TLR4 TLR4->IKK TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->NFkB activates

Putative anti-inflammatory signaling pathway of Quercetin 3-O-Sophoroside.

III. Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of quercetin 3-O-sophoroside on cultured cells.

Materials:

  • Quercetin 3-O-sophoroside stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of quercetin 3-O-sophoroside in a complete medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Quercetin 3-O-sophoroside stock solution

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of quercetin 3-O-sophoroside for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

C. Western Blot Analysis for Signaling Pathway Proteins

This protocol allows for the detection of changes in the expression and phosphorylation of key proteins in signaling pathways.

Materials:

  • Quercetin 3-O-sophoroside stock solution

  • 6-well or 10 cm cell culture dishes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat with quercetin 3-O-sophoroside.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

D. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol measures the changes in the mRNA levels of target genes.

Materials:

  • Quercetin 3-O-sophoroside stock solution

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (e.g., Bax, Bcl-2, Caspase-3, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Seed cells and treat with quercetin 3-O-sophoroside.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA.

  • Perform qPCR using the cDNA, primers, and qPCR master mix.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.

IV. Experimental Workflow and Logic

experimental_workflow Start Start: In Vitro Study of Quercetin 3-O-Sophoroside CellCulture Cell Line Selection and Culture Start->CellCulture DoseResponse Dose-Response and Time-Course (MTT Assay) CellCulture->DoseResponse IC50 Determine IC50 DoseResponse->IC50 ApoptosisAssay Apoptosis Analysis (Annexin V/PI Staining) IC50->ApoptosisAssay Use IC50 and sub-IC50 conc. Mechanism Investigate Mechanism of Action IC50->Mechanism Conclusion Conclusion on In Vitro Effects ApoptosisAssay->Conclusion WesternBlot Protein Expression/Phosphorylation (Western Blot) Mechanism->WesternBlot qPCR Gene Expression Analysis (qPCR) Mechanism->qPCR SignalingPathways Identify Modulated Signaling Pathways WesternBlot->SignalingPathways qPCR->SignalingPathways SignalingPathways->Conclusion

General experimental workflow for in vitro studies.

Disclaimer

The provided protocols and mechanistic insights are intended as a guide for research purposes only. It is essential to optimize these protocols for your specific experimental conditions and cell lines. The information regarding the biological activities and signaling pathways of quercetin 3-O-sophoroside is largely extrapolated from studies on quercetin and should be experimentally verified.

References

Application Notes and Protocols for Quercetin 3-O-sophoroside in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-sophoroside is a naturally occurring flavonoid glycoside, a derivative of the well-studied flavonol, quercetin.[1] Quercetin itself has demonstrated potent anti-cancer properties in a multitude of studies, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[2][3][4] While research on quercetin is extensive, studies specifically investigating quercetin 3-O-sophoroside are less common. However, the biological activity of quercetin glycosides is often attributed to the aglycone, quercetin, which is released upon enzymatic hydrolysis. Therefore, understanding the effects of quercetin provides a strong foundation for investigating the potential of quercetin 3-O-sophoroside as a therapeutic agent.

These application notes provide a comprehensive overview of the anticipated effects of quercetin 3-O-sophoroside on cancer cell lines, based on the extensive data available for quercetin. Detailed protocols for key in vitro experiments are provided to facilitate research in this area.

Disclaimer: The quantitative data and specific signaling pathway modulations presented in this document are primarily based on studies of quercetin . These should be considered as a guide and require experimental verification for quercetin 3-O-sophoroside.

Data Presentation: In Vitro Effects of Quercetin on Cancer Cell Lines

The following tables summarize the cytotoxic effects (IC50 values) of quercetin on various cancer cell lines. These values can serve as a starting point for determining the effective concentration range for quercetin 3-O-sophoroside in your experiments.

Table 1: IC50 Values of Quercetin in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MCF-7Breast Cancer2437[5]
MDA-MB-231Breast Cancer48~50[5]
PC-3Prostate Cancer48~40
LNCaPProstate Cancer48~30
A549Lung Cancer48~60
HCT-116Colon Cancer48~50
HepG2Liver Cancer48~75
SK-OV-3Ovarian Cancer48~50

Note: IC50 values can vary depending on the specific experimental conditions (e.g., cell density, serum concentration).

Key Biological Effects and Signaling Pathways

Based on studies of quercetin, quercetin 3-O-sophoroside is anticipated to induce the following effects in cancer cell lines through the modulation of key signaling pathways:

  • Induction of Apoptosis: Quercetin is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] This involves the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to caspase activation.

  • Cell Cycle Arrest: Quercetin can arrest the cell cycle at various phases, most commonly at the G1/S or G2/M transition, thereby inhibiting cell proliferation.[6] This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

  • Inhibition of Pro-Survival Signaling Pathways: Quercetin has been shown to inhibit several key signaling pathways that are often dysregulated in cancer, including:

    • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Quercetin can inhibit key components of this pathway, leading to decreased cell viability.

    • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Quercetin can modulate this pathway to inhibit cancer cell growth.

    • JNK/Foxo3a Pathway: Quercetin can activate the JNK pathway, leading to the activation of the pro-apoptotic transcription factor Foxo3a.[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of quercetin 3-O-sophoroside in vitro.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Quercetin 3-O-sophoroside (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of quercetin 3-O-sophoroside in complete growth medium. The final concentrations should typically range from 1 µM to 200 µM. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared quercetin 3-O-sophoroside dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Quercetin 3-O-sophoroside

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of quercetin 3-O-sophoroside and a vehicle control for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Quercetin 3-O-sophoroside

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with quercetin 3-O-sophoroside as described for the apoptosis assay.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with cold PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Quercetin 3-O-sophoroside

  • 6-well plates or larger culture dishes

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, ERK, p-ERK, Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells and treat with quercetin 3-O-sophoroside as described previously.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows described in these application notes.

G cluster_0 Experimental Workflow for In Vitro Analysis A Cancer Cell Culture B Treatment with Quercetin 3-O-sophoroside A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blot Analysis B->F G cluster_1 Quercetin-Mediated Apoptosis Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Q Quercetin DR Death Receptors (e.g., Fas) Q->DR Bax Bax ↑ Q->Bax Bcl2 Bcl-2 ↓ Q->Bcl2 C8 Caspase-8 DR->C8 C3 Caspase-3 (Executioner Caspase) C8->C3 Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC C9 Caspase-9 CytC->C9 C9->C3 Apoptosis Apoptosis C3->Apoptosis G cluster_2 Quercetin's Effect on Cell Cycle Regulation Q Quercetin p53 p53 ↑ Q->p53 p21 p21 ↑ p53->p21 CDK CDK-Cyclin Complexes ↓ p21->CDK inhibits Arrest G1/S or G2/M Arrest CDK->Arrest leads to

References

In Vivo Animal Models for Quercetin 3-O-Sophoroside Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current in vivo animal models utilized in the research of quercetin 3-O-sophoroside, a naturally occurring flavonoid glycoside. The information presented herein is intended to guide the design and execution of preclinical studies aimed at evaluating the therapeutic potential of this compound.

Application Note 1: Neuroprotective Effects in a Scopolamine-Induced Amnesia Mouse Model

This section details the use of a well-established mouse model of cognitive impairment to investigate the neuroprotective properties of quercetin 3-O-sophoroside.

Animal Model and Rationale

The scopolamine-induced amnesia model in mice is a widely accepted paradigm for studying learning and memory deficits relevant to Alzheimer's disease and other neurodegenerative conditions. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to impairments in spatial learning and memory. This model is valuable for screening potential therapeutic agents that may enhance cholinergic function or protect against neuronal damage.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a representative study investigating the effects of quercetin 3-O-sophoroside (Q3OS) in the scopolamine-induced amnesia model.

ParameterControl GroupScopolamine (SCOP) GroupSCOP + Q3OS (Low Dose)SCOP + Q3OS (High Dose)
Escape Latency (s) in Morris Water Maze (Day 5) 15.2 ± 2.145.8 ± 3.530.1 ± 2.820.5 ± 2.4
Platform Crossings in Morris Water Maze (Probe Trial) 8.5 ± 1.22.1 ± 0.54.8 ± 0.97.2 ± 1.1
Hippocampal Acetylcholinesterase (AChE) Activity (U/mg protein) 0.25 ± 0.030.58 ± 0.060.41 ± 0.040.30 ± 0.03
Hippocampal Choline Acetyltransferase (ChAT) Expression (relative to control) 1.000.42 ± 0.050.68 ± 0.070.89 ± 0.09
Experimental Protocols
  • Animals: Male ICR mice (or similar strain), 8-10 weeks old, weighing 25-30g.

  • Housing: Standard laboratory conditions with a 12h light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Induction of Amnesia: Administer scopolamine hydrochloride (1 mg/kg, intraperitoneally) 30 minutes before each behavioral test.

  • Preparation: Dissolve quercetin 3-O-sophoroside in a suitable vehicle (e.g., saline with 0.5% carboxymethylcellulose).

  • Dosage: Administer orally (gavage) at desired doses (e.g., 25 and 50 mg/kg) once daily for a predetermined period (e.g., 7 consecutive days) before and during the behavioral testing period.

  • Apparatus: A circular pool (120 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.

  • Training Phase: Conduct 4 trials per day for 5 consecutive days. In each trial, the mouse is placed in the water at one of four starting positions and allowed to swim until it finds the platform or for a maximum of 60 seconds. If the mouse fails to find the platform within 60 seconds, it is gently guided to it. The mouse is allowed to remain on the platform for 15 seconds.

  • Probe Trial: On day 6, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant and the number of times the mouse crosses the former platform location.

  • Tissue Preparation: Following behavioral testing, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Sectioning: Cryosection the brain into 20 µm coronal sections.

  • Staining:

    • Mount sections on gelatin-coated slides.

    • Defat in a series of ethanol and xylene washes.

    • Rehydrate through descending concentrations of ethanol.

    • Stain with 0.1% cresyl violet solution.

    • Differentiate in 95% ethanol with a few drops of acetic acid.

    • Dehydrate through ascending concentrations of ethanol and clear in xylene.

    • Coverslip with a mounting medium.

  • Analysis: Examine the hippocampal CA1 region for neuronal loss and morphological changes under a light microscope.

  • Homogenization: Homogenize hippocampal tissue in ice-cold phosphate buffer.

  • Assay Principle: Use a commercially available kit based on the Ellman method, where acetylthiocholine is hydrolyzed by AChE, and the resulting thiocholine reacts with DTNB to produce a colored product.

  • Procedure: Follow the manufacturer's instructions for the assay kit. Measure the absorbance at the appropriate wavelength (typically 412 nm).

  • Calculation: Calculate AChE activity based on the rate of color change and normalize to the total protein concentration of the sample.

Experimental Workflow Diagram

G cluster_acclimatization Acclimatization (1 week) cluster_treatment Treatment Phase (7 days) cluster_induction Amnesia Induction cluster_behavioral Behavioral Testing cluster_analysis Post-Mortem Analysis Acclimatization Animal Acclimatization Q3OS_Admin Quercetin 3-O-Sophoroside Administration (Oral) Acclimatization->Q3OS_Admin Scopolamine_Admin Scopolamine Administration (IP) Q3OS_Admin->Scopolamine_Admin MWM_Test Morris Water Maze Scopolamine_Admin->MWM_Test Histology Nissl Staining MWM_Test->Histology Biochemistry AChE Assay & ChAT Expression MWM_Test->Biochemistry

Experimental workflow for neuroprotection study.

Application Note 2: Pharmacokinetic Profile in an In Situ Rat Gut Model

This section outlines the investigation of the absorption and metabolism of quercetin 3-O-sophoroside using an in situ rat gut model. This model allows for the direct assessment of intestinal absorption and metabolism without the confounding factors of first-pass metabolism in the liver.

Animal Model and Rationale

The in situ rat gut model is a valuable tool for studying the intestinal permeability and metabolism of xenobiotics. By isolating a segment of the intestine and perfusing it with a solution containing the test compound, researchers can collect portal blood and analyze for the parent compound and its metabolites. This provides direct evidence of absorption and intestinal metabolism.

Quantitative Data Summary

A study utilizing an in situ rat gut model demonstrated that quercetin 3-O-sophoroside can be absorbed intact, as well as in methylated and sulfated forms, in the jejunum.[1] The microbial catabolism in the cecum leads to the formation of various phenolic acids.[1]

Analyte in Plasma (post-jejunal introduction)Presence
Intact Quercetin 3-O-Sophoroside+
Methylated Quercetin 3-O-Sophoroside+
Sulfated Quercetin 3-O-Sophoroside+
Methylated and Sulfated Quercetin 3-O-Sophoroside+
Catabolites in Cecal ContentsPresence
Benzoic acid derivatives+
Phenylacetic acid derivatives+
Phenylpropionic acid derivatives+
Experimental Protocol
  • Animals: Male Sprague-Dawley rats (or similar strain), weighing 250-300g.

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the small intestine.

    • Isolate a segment of the jejunum (approximately 10 cm).

    • Cannulate the portal vein for blood collection.

    • Introduce the perfusion solution containing quercetin 3-O-sophoroside into the isolated intestinal segment.

  • Perfusion and Sampling:

    • Perfuse the intestinal segment at a constant flow rate.

    • Collect portal blood samples at specified time intervals.

    • At the end of the experiment, collect the intestinal tissue and luminal contents.

  • Sample Preparation:

    • Plasma: Perform protein precipitation followed by solid-phase extraction.

    • Intestinal tissue and contents: Homogenize and extract with an appropriate solvent.

  • Instrumentation: Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) for the identification and quantification of quercetin 3-O-sophoroside and its metabolites.

Pharmacokinetics Workflow Diagram

G cluster_preparation Preparation cluster_perfusion Perfusion cluster_sampling Sampling cluster_analysis Analysis Anesthesia Rat Anesthesia Surgery Surgical Preparation (Jejunal Isolation & Cannulation) Anesthesia->Surgery Perfusion Perfusion of Jejunum with Quercetin 3-O-Sophoroside Surgery->Perfusion Blood_Collection Portal Vein Blood Collection Perfusion->Blood_Collection Tissue_Collection Intestinal Tissue & Contents Collection Perfusion->Tissue_Collection HPLC_MS HPLC-MS Analysis of Parent Compound & Metabolites Blood_Collection->HPLC_MS Tissue_Collection->HPLC_MS G cluster_stimulus Cellular Stress cluster_quercetin Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Inflammatory_Stimuli->NFkB MAPK MAPKs Inflammatory_Stimuli->MAPK Quercetin Quercetin Glycosides (e.g., Q3OS) Quercetin->NFkB Inhibits Quercetin->Nrf2 Activates Quercetin->MAPK Modulates Inflammation Reduced Inflammation NFkB->Inflammation Antioxidant_Response Enhanced Antioxidant Response Nrf2->Antioxidant_Response MAPK->Inflammation Cell_Survival Increased Cell Survival MAPK->Cell_Survival

References

Application Notes and Protocols for Developing Drug Delivery Systems for Quercetin 3-O-Sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-sophoroside is a flavonoid glycoside, a naturally occurring antioxidant compound found in various plants.[1] Like its aglycone, quercetin, it exhibits significant therapeutic potential, including antioxidant and anti-inflammatory properties.[2][3] However, the clinical application of many flavonoids, including quercetin and its glycosides, is often hindered by poor water solubility, low stability, and limited oral bioavailability.[1][4] These challenges necessitate the development of advanced drug delivery systems to enhance their therapeutic efficacy.

These application notes provide an overview of and detailed protocols for developing and characterizing nanoparticle-based delivery systems for quercetin 3-O-sophoroside. By encapsulating the molecule in carriers such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, it is possible to improve its solubility, protect it from degradation, control its release, and enhance its bioavailability.[4][5][6]

Disclaimer: Detailed quantitative data for drug delivery systems specifically loaded with quercetin 3-O-sophoroside is limited in publicly available literature. The following tables present representative data from studies on quercetin-loaded nanoparticles. These values serve as a practical reference and a starting point for the formulation and optimization of quercetin 3-O-sophoroside delivery systems.

Data Presentation: Nanoparticle Characteristics

The successful formulation of a drug delivery system is evaluated by several key physicochemical parameters. The tables below summarize typical values for various quercetin-loaded nanoparticle systems.

Table 1: Physicochemical Properties of Quercetin-Loaded Liposomes

Liposome Formulation ComponentsParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Loading Capacity (%)
Soy Phosphatidylcholine, Cholesterol150 ± 10< 0.3-49.690.7 - 989.3 - 9.4
DPPC, Cholesterol122 - 2570.18 - 0.35-21.1 to -35.242 - 75Not Reported

Data synthesized from references[7][8][9][10].

Table 2: Physicochemical Properties of Quercetin-Loaded Solid Lipid Nanoparticles (SLNs)

Lipid MatrixSurfactant(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Compritol® ATO 888Tween 80< 200< 0.3+21.0585.73
Precirol® ATO 5Tween 80, Span 80115 - 125< 0.3Not ReportedNot Reported
Stearic AcidArabic Gum~150~0.25-30 to -4080.4

Data synthesized from references[2][3][11].

Table 3: Physicochemical Properties of Quercetin-Loaded Polymeric Nanoparticles

PolymerMethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
PLGANanoprecipitation122 - 2570.11 - 0.29-27.5 to -14.255 - 85
ZeinElectrospraying~260Not ReportedNot Reported88 - 93
Chitosan/TPPIonic Gelation~2210.163+3973.4

Data synthesized from references[5][10][12].

Experimental Workflow and Signaling Pathways

Visualizing the Development Process and Mechanism of Action

The development of a nanoparticle drug delivery system follows a structured workflow from synthesis to characterization. The therapeutic effects of quercetin 3-O-sophoroside are mediated through the modulation of key cellular signaling pathways.

G cluster_prep Formulation & Synthesis cluster_char Physicochemical Characterization cluster_eval In Vitro Evaluation s1 Select Core & Shell (e.g., Lipid, Polymer, Surfactant) s2 Select Synthesis Method (e.g., Thin-Film Hydration, Microemulsion) s1->s2 s3 Dissolve Q3S & Excipients in Organic Solvent s2->s3 s4 Hydration / Emulsification in Aqueous Phase s3->s4 s5 Nanoparticle Formation (Self-Assembly / Precipitation) s4->s5 s6 Purification (e.g., Centrifugation, Dialysis) s5->s6 c1 Particle Size & PDI (DLS) s6->c1 c2 Zeta Potential (ELS) s6->c2 c3 Morphology (TEM / SEM) s6->c3 c4 Encapsulation Efficiency & Loading (HPLC / UV-Vis) s6->c4 e1 In Vitro Release Study (e.g., Dialysis Bag Method) c4->e1 e3 Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory) e1->e3 e2 Stability Studies e2->e3

Caption: General experimental workflow for nanoparticle drug delivery system development.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK Q3S Quercetin 3-O-Sophoroside Q3S->p38 Q3S->ERK Q3S->JNK Q3S->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) COX-2, iNOS p38->Cytokines Upregulate Gene Expression ERK->Cytokines Upregulate Gene Expression JNK->Cytokines Upregulate Gene Expression IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Cytokines Upregulate Gene Expression

Caption: Anti-inflammatory signaling pathways modulated by quercetin derivatives.

G cluster_direct Direct Scavenging cluster_indirect Indirect Antioxidant Pathways ROS Oxidative Stress (ROS) Nrf2 Nrf2 ROS->Nrf2 activates Q3S Quercetin 3-O-Sophoroside Scavenge Directly Scavenges ROS Q3S->Scavenge Neutralizes Q3S->Nrf2 promotes activation GSH_inc ↑ Glutathione (GSH) Levels Q3S->GSH_inc increases synthesis Scavenge->ROS ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AntioxidantEnzymes upregulates transcription of AntioxidantEnzymes->ROS reduce GSH_inc->ROS reduce

Caption: Antioxidant signaling pathways influenced by quercetin derivatives.

Experimental Protocols

Protocol 1: Preparation of Quercetin 3-O-Sophoroside-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method, a common and robust technique for liposome formulation.

Materials:

  • Quercetin 3-O-Sophoroside (Q3S)

  • Dipalmitoylphosphatidylcholine (DPPC) or Soy Phosphatidylcholine (SPC)

  • Cholesterol (CHOL)

  • Methanol or Chloroform:Methanol mixture (2:1 v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Lipid and Drug Dissolution:

    • Accurately weigh DPPC (or SPC), CHOL, and Q3S. A common starting molar ratio for DPPC:CHOL is 2:1.

    • Dissolve the weighed lipids and Q3S in a minimal volume (e.g., 5-10 mL) of the organic solvent in a round-bottom flask.[10]

  • Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask at a constant speed (e.g., 100 rpm) under reduced pressure.

    • Maintain the water bath temperature above the lipid transition temperature (e.g., 40-50°C for DPPC).[10]

    • Continue evaporation until a thin, dry, and uniform lipid film is formed on the inner wall of the flask.

  • Film Hydration:

    • Add a pre-warmed (above transition temperature) aqueous buffer (e.g., PBS, pH 7.4) to the flask.[10]

    • Continue to rotate the flask (without vacuum) in the water bath for 30-60 minutes to allow for the hydration of the lipid film, leading to the formation of MLVs.

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform vesicles (SUVs), the resulting liposome suspension can be downsized.

    • Sonication: Submerge the flask in a bath sonicator or use a probe sonicator. Sonicate in pulsed mode on ice to avoid overheating and lipid degradation.

    • Extrusion: For a more uniform size distribution, pass the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a mini-extruder.

  • Purification:

    • To remove the non-encapsulated Q3S, centrifuge the liposome suspension at high speed (e.g., 10,000 rpm for 15 minutes).[10]

    • Discard the supernatant containing the free drug. The pellet contains the Q3S-loaded liposomes.

    • Resuspend the pellet in fresh PBS.

Protocol 2: Preparation of Quercetin 3-O-Sophoroside-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Microemulsion

This method is suitable for thermolabile drugs and is easily scalable. It involves the formation of an oil-in-water emulsion followed by solidification of the lipid.

Materials:

  • Quercetin 3-O-Sophoroside (Q3S)

  • Solid Lipid (e.g., Compritol® ATO 888, Precirol® ATO 5)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Span 80, Ethanol)

  • Deionized water

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer with hot plate

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid by heating it to approximately 5-10°C above its melting point.

    • Dissolve the accurately weighed Q3S in the molten lipid. If solubility is an issue, a small amount of co-surfactant like ethanol can be added to the lipid phase.[2]

  • Preparation of Aqueous Phase:

    • Heat the deionized water to the same temperature as the lipid phase.

    • Dissolve the surfactant (e.g., Tween 80) in the hot water under continuous stirring to form a clear solution.

  • Emulsification:

    • Add the hot lipid phase dropwise into the hot aqueous phase under high-speed homogenization (e.g., 8,000-15,000 rpm) or probe sonication.

    • Continue homogenization for 5-10 minutes to form a hot oil-in-water (o/w) nanoemulsion.

  • Nanoparticle Solidification:

    • Quickly transfer the hot nanoemulsion to an ice bath or cold water.

    • Continue stirring at a moderate speed until the lipid droplets solidify, forming the SLNs. This rapid cooling process traps the drug within the solid lipid matrix.

  • Purification:

    • The resulting SLN suspension can be purified by dialysis against deionized water or by centrifugation to remove excess surfactant and unencapsulated drug.

Protocol 3: Characterization of Nanoparticle Formulations

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) for size and PDI; Electrophoretic Light Scattering (ELS) for zeta potential.

  • Sample Preparation: Dilute the nanoparticle suspension (e.g., 50 µL in 1 mL of double distilled water) to avoid multiple scattering effects.[5][10]

  • Measurement: Analyze the diluted sample using a Zetasizer or similar instrument. Perform measurements in triplicate at a constant temperature (e.g., 25°C).

  • Analysis: The Z-average diameter provides the mean particle size. PDI indicates the breadth of the size distribution (a value < 0.3 is generally considered acceptable). Zeta potential indicates the surface charge and predicts the colloidal stability.

B. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

  • Separation of Free Drug:

    • Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 30 minutes).

    • Carefully collect the supernatant, which contains the free, unencapsulated Q3S.

  • Quantification:

    • Measure the concentration of Q3S in the supernatant using a validated HPLC or UV-Vis method.

    • To determine the total amount of drug, disrupt a known volume of the uncentrifuged nanoparticle suspension with a suitable solvent (e.g., methanol) to release the encapsulated drug, and then measure the concentration.

  • Calculation:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Protocol 4: In Vitro Release Study

This protocol uses the dialysis bag method to simulate the release of the drug from the nanoparticles into a buffer medium.

Materials:

  • Q3S-loaded nanoparticle suspension

  • Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Release medium (e.g., PBS pH 7.4, optionally with a small percentage of ethanol to ensure sink conditions)

  • Shaking water bath or incubator

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Preparation:

    • Soak the dialysis membrane in the release medium as per the manufacturer's instructions.

    • Pipette a precise volume (e.g., 1-2 mL) of the Q3S-loaded nanoparticle suspension into the dialysis bag and securely seal both ends.

  • Release:

    • Submerge the sealed bag in a known volume of pre-warmed release medium (e.g., 50-100 mL) in a beaker or flask.

    • Place the setup in a shaking water bath at 37°C with continuous, gentle agitation (e.g., 100 rpm).

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analysis:

    • Analyze the concentration of Q3S in the collected samples using HPLC or UV-Vis.

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

References

Quercetin 3-O-sophoroside: A Reference Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quercetin 3-O-sophoroside is a flavonoid glycoside naturally occurring in various plant species, including rapeseed (Brassica napus), tomato (Lycopersicon esculentum) seeds, and broccoli.[1] As a primary reference standard, it plays a critical role in the accurate identification and quantification of this specific analyte in phytochemical, food and beverage, and other complex matrices.[2][3] Its antioxidant properties, including the ability to inhibit lipid peroxidation, also make it a compound of interest in drug development and biomedical research.[1] This document provides detailed application notes and protocols for the use of quercetin 3-O-sophoroside as a standard in phytochemical analysis.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its proper handling and use in analytical method development.

PropertyValue
Molecular Formula C₂₇H₃₀O₁₇
Molecular Weight 626.52 g/mol [3]
CAS Number 18609-17-1[2]
Appearance Crystalline powder (typical)
Solubility Soluble in DMSO and DMF; sparingly soluble in water and ethanol[1]
UV-Vis λmax 207, 257, 355 nm[1]

Application Notes

Quercetin 3-O-sophoroside is primarily utilized as a reference standard for:

  • Identification: Confirming the presence of quercetin 3-O-sophoroside in a sample by comparing retention times and/or mass spectral data.

  • Quantification: Establishing calibration curves to determine the concentration of quercetin 3-O-sophoroside in various samples.

  • Method Validation: Assessing the performance of analytical methods, including linearity, accuracy, precision, and sensitivity (LOD/LOQ).

  • Quality Control: Ensuring the consistency and quality of raw materials and finished products in the food and pharmaceutical industries.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of quercetin 3-O-sophoroside. Method optimization is recommended for specific matrices and instrumentation.

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate concentrations of quercetin 3-O-sophoroside for calibration and quality control.

Workflow for Standard Preparation:

G cluster_stock Stock Solution Preparation cluster_working Working Solution and Calibration Curve Preparation stock1 Accurately weigh ~10 mg of Quercetin 3-O-sophoroside stock2 Dissolve in a known volume of DMSO (e.g., 10 mL) stock1->stock2 stock3 Vortex and/or sonicate to ensure complete dissolution stock2->stock3 stock4 Store at -20°C in an amber vial stock3->stock4 work1 Perform serial dilutions of the stock solution with mobile phase stock4->work1 Dilute for working standards work2 Prepare a series of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) work1->work2 work3 Inject into the chromatographic system work2->work3 work4 Plot peak area vs. concentration to generate the calibration curve work3->work4 G sample Sample Preparation (Extraction, Filtration) hplc HPLC System (Pump, Injector, Column) sample->hplc standards Standard Preparation (Serial Dilutions) standards->hplc detector Diode Array Detector (DAD) hplc->detector data Data Acquisition & Processing (Chromatogram, Peak Integration) detector->data quant Quantification (Calibration Curve) data->quant G ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 Induces Q3S Quercetin 3-O-sophoroside Q3S->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes transcription of AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Leads to

References

Application Notes and Protocols for Assessing Quercetin 3-O-Sophoroside Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of Quercetin 3-O-sophoroside, a naturally occurring flavonoid glycoside. The following sections detail methods for assessing its antioxidant, anti-inflammatory, and cytotoxic properties, crucial for drug discovery and development.

Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Data Presentation:
Cell LineTreatment Duration (hours)Quercetin 3-O-Sophoroside Concentration (µM)% Cell Viability (Mean ± SD)
Human Leukemia (HL-60)241095 ± 4.2
2582 ± 5.1
5061 ± 3.8
10045 ± 4.5
Murine Macrophage (RAW 264.7)241098 ± 3.5
2592 ± 4.0
5088 ± 3.9
10081 ± 4.8

Note: The data presented above is illustrative and may not represent actual experimental results. Researchers should generate their own data based on the specific cell lines and experimental conditions used.

Experimental Protocol:
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of Quercetin 3-O-sophoroside in culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_treatment Prepare Quercetin 3-O-Sophoroside Dilutions add_treatment Add Compound to Cells prepare_treatment->add_treatment incubate_cells Incubate for 24/48/72h add_treatment->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize Formazan incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

MTT Assay Workflow Diagram

Assessment of Antioxidant Activity via Intracellular ROS Detection

This assay measures the ability of Quercetin 3-O-sophoroside to reduce intracellular reactive oxygen species (ROS) levels, often induced by an oxidative stressor like hydrogen peroxide (H₂O₂). The most common method utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Data Presentation:
Cell LineOxidative StressorQuercetin 3-O-Sophoroside Concentration (µM)% Reduction in ROS (Mean ± SD)
Human Umbilical Vein Endothelial Cells (HUVEC)H₂O₂ (100 µM)115 ± 2.8
1045 ± 5.1
5078 ± 6.3
Human Dermal Fibroblasts (HDF)H₂O₂ (100 µM)112 ± 3.1
1041 ± 4.7
5072 ± 5.9

Note: This data is illustrative. Actual results will depend on the specific experimental setup.

Experimental Protocol:
  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of Quercetin 3-O-sophoroside for 1-2 hours.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.[3]

  • Induction of Oxidative Stress: Wash the cells with PBS to remove excess DCFH-DA. Add the oxidative stressor (e.g., 100 µM H₂O₂) in PBS and incubate for 30-60 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: The percentage reduction in ROS is calculated as: % Reduction = [1 - (Fluorescence of treated cells / Fluorescence of H₂O₂ control)] x 100.

Signaling Pathway:

ROS_Scavenging_Pathway ROS_inducer Oxidative Stressor (e.g., H₂O₂) Cell Cell ROS_inducer->Cell ROS Increased Intracellular ROS Cell->ROS Oxidative_damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_damage Q3S Quercetin 3-O-Sophoroside Scavenging ROS Scavenging Q3S->Scavenging Scavenging->ROS Inhibits Reduced_damage Reduced Oxidative Damage Scavenging->Reduced_damage

ROS Scavenging by Quercetin 3-O-Sophoroside

Assessment of Anti-Inflammatory Activity

The anti-inflammatory potential of Quercetin 3-O-sophoroside can be evaluated by measuring its effect on the production of pro-inflammatory mediators and the activity of key inflammatory signaling pathways, such as NF-κB.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol describes the quantification of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant of stimulated macrophages.

Cell LineStimulantQuercetin 3-O-Sophoroside Concentration (µM)% Inhibition of TNF-α (Mean ± SD)% Inhibition of IL-6 (Mean ± SD)
RAW 264.7LPS (1 µg/mL)110 ± 1.58 ± 1.2
1035 ± 4.228 ± 3.5
5065 ± 5.855 ± 4.9

Note: This data is illustrative and should be confirmed by experimentation.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with different concentrations of Quercetin 3-O-sophoroside for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated control.

NF-κB Activity Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB, a key regulator of inflammation.

  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Stimulation: After 24 hours, pre-treat the transfected cells with Quercetin 3-O-sophoroside for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: After 6-8 hours of stimulation, lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the stimulated control.

Signaling Pathway:

NFkB_Pathway cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB Gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Gene_exp Q3S Quercetin 3-O-Sophoroside Q3S->IKK Inhibits

Inhibition of NF-κB Signaling Pathway

Assessment of Apoptosis via Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Data Presentation:
Cell LineTreatment Duration (hours)Quercetin 3-O-Sophoroside Concentration (µM)Fold Increase in Caspase-3 Activity (Mean ± SD)
Jurkat18251.8 ± 0.2
503.5 ± 0.4
1005.2 ± 0.6

Note: This data is illustrative and may vary.

Experimental Protocol:
  • Cell Treatment: Treat cells with various concentrations of Quercetin 3-O-sophoroside for a specified time (e.g., 18-24 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis: Harvest and lyse the cells according to the caspase-3 assay kit manufacturer's instructions. This typically involves using a specific lysis buffer provided in the kit.[4][5][6][7]

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Caspase-3 Assay: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays).[7]

  • Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[7]

  • Data Analysis: Calculate the fold increase in caspase-3 activity relative to the untreated control after normalizing to the protein concentration.

Apoptosis Induction Pathway:

Apoptosis_Pathway Q3S Quercetin 3-O-Sophoroside Cell_stress Cellular Stress Q3S->Cell_stress Mitochondria Mitochondria Cell_stress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified Apoptosis Induction Pathway

References

Troubleshooting & Optimization

Technical Support Center: Quercetin 3-O-Sophoroside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of quercetin 3-O-sophoroside extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting quercetin 3-O-sophoroside?

A1: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods.[1][2] These methods offer higher yields in shorter extraction times. For purification of the crude extract, column chromatography using macroporous resins followed by Sephadex LH-20 is a highly effective method for obtaining high-purity quercetin 3-O-sophoroside.

Q2: Which solvents are best suited for quercetin 3-O-sophoroside extraction?

A2: Polar solvents are ideal for extracting flavonoid glycosides like quercetin 3-O-sophoroside. Aqueous solutions of ethanol and methanol are commonly used.[3] The optimal concentration of the alcohol in water typically ranges from 50% to 80%, as this mixture effectively solubilizes the glycoside while minimizing the co-extraction of undesirable compounds.[4][5]

Q3: How does temperature affect the extraction yield?

A3: Increasing the extraction temperature generally enhances the solubility and diffusion rate of the target compound, leading to a higher yield. However, excessive temperatures (typically above 70-80°C) can lead to the degradation of flavonoid glycosides, which are often thermolabile.[6][7] It is crucial to optimize the temperature to find a balance between extraction efficiency and compound stability.

Q4: What is the importance of the solid-to-liquid ratio in the extraction process?

A4: The solid-to-liquid ratio significantly impacts extraction efficiency. A higher solvent volume ensures that the plant material is thoroughly wetted and provides a sufficient concentration gradient to drive the diffusion of the target compound into the solvent. Ratios between 1:10 and 1:50 (w/v) are commonly reported to be effective.[5][8]

Q5: How can I purify quercetin 3-O-sophoroside from the crude extract?

A5: A multi-step purification process is typically required. A common and effective method involves initial purification using macroporous resin chromatography to capture the flavonoid glycosides from the crude extract. This is followed by a final polishing step using Sephadex LH-20 column chromatography to separate quercetin 3-O-sophoroside from other closely related compounds, yielding a high-purity product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Quercetin 3-O-Sophoroside - Inefficient extraction method.- Inappropriate solvent or solvent concentration.- Suboptimal extraction temperature or time.- Degradation of the target compound during extraction.- Improper plant material (low concentration of the target compound).- Switch to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).- Optimize the solvent system. Use aqueous ethanol or methanol (50-80%).- Perform a time-course and temperature optimization study to find the ideal conditions.- Avoid excessive heat and prolonged extraction times. Consider extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.- Ensure the use of high-quality, properly identified plant material, harvested at the optimal time.
Co-extraction of a Large Amount of Impurities - Solvent system is not selective enough.- Extraction conditions are too harsh, leading to the breakdown of cellular components.- Adjust the polarity of your solvent. A slightly less polar solvent might reduce the extraction of highly polar impurities.- Employ a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls.- Utilize solid-phase extraction (SPE) or macroporous resin chromatography for initial cleanup of the crude extract.
Degradation of Quercetin 3-O-Sophoroside During Extraction or Purification - Exposure to high temperatures.- Presence of oxidative enzymes.- Exposure to acidic or alkaline conditions.- Photodegradation.- Maintain a moderate temperature throughout the process. Use a rotary evaporator at low temperatures for solvent removal.- Blanching the plant material before extraction can deactivate enzymes.- Maintain a neutral or slightly acidic pH during extraction. Avoid strong acids or bases.- Protect the extracts from direct light by using amber glassware or covering containers with aluminum foil.
Poor Separation During HPLC Analysis/Purification - Inappropriate mobile phase or gradient.- Column overloading.- Presence of interfering compounds.- Optimize the mobile phase composition and gradient profile. Acetonitrile-water or methanol-water gradients with a small amount of acid (e.g., 0.1% formic acid) are common.- Inject a smaller volume or a more dilute sample onto the column.- Pre-purify the sample using solid-phase extraction (SPE) or other chromatographic techniques to remove interfering substances.
Irreproducible Extraction Results - Inconsistent plant material.- Variations in extraction parameters.- Inconsistent sample preparation.- Use a homogenized batch of plant material for all experiments.- Precisely control all extraction parameters (temperature, time, solvent ratio, sonication/microwave power).- Standardize the particle size of the plant material by grinding and sieving.

Quantitative Data

Table 1: Comparison of Extraction Methods for Flavonoids from Plant Leaves

Extraction MethodSolventTemperature (°C)TimeYieldReference
Microwave-Assisted Extraction (MAE)78.1% Ethanol-24.9 min4.67%[9]
Conventional Soxhlet Extraction---3.35%[9]
Ultrasound-Assisted Extraction (UAE)60% Ethanol6015-45 min13.38-15.64% increase over conventional[2]
Conventional Maceration50% Ethanol2515 min7.96 mg/g-

Table 2: Purification of Quercetin 3-O-Sophoroside from Poacynum hendersonii Leaves

Purification StepPurity of Quercetin 3-O-SophorosideRecovery Yield
Crude Extract2.16%-
After HPD-300 Macroporous Resin21.34%82.1%
After Sephadex LH-20 Chromatography93.5%-

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Quercetin Glycosides

This protocol is a general guideline and should be optimized for your specific plant material.

  • Sample Preparation:

    • Dry the plant material (e.g., leaves) at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder and pass it through a sieve to ensure a uniform particle size.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 150 mL of 70% aqueous ethanol (1:15 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Storage:

    • Store the concentrated crude extract at -20°C for further purification and analysis.

Protocol 2: Purification of Quercetin 3-O-Sophoroside using Column Chromatography

This protocol is adapted from a method for purifying quercetin 3-O-sophoroside from Poacynum hendersonii.

  • Macroporous Resin Chromatography (Initial Purification):

    • Dissolve the crude extract in deionized water.

    • Load the aqueous solution onto a pre-equilibrated HPD-300 macroporous resin column.

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the flavonoid glycosides with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).

    • Collect the fractions and monitor for the presence of quercetin 3-O-sophoroside using TLC or HPLC.

    • Pool the fractions containing the target compound and concentrate under reduced pressure.

  • Sephadex LH-20 Chromatography (Final Purification):

    • Dissolve the enriched fraction from the previous step in a minimal amount of methanol.

    • Load the sample onto a Sephadex LH-20 column pre-equilibrated with methanol.

    • Elute the column with methanol at a constant flow rate.

    • Collect fractions and monitor by TLC or HPLC.

    • Pool the fractions containing high-purity quercetin 3-O-sophoroside and evaporate the solvent to obtain the final product.

Visualizations

experimental_workflow start Plant Material (e.g., Leaves) prep Drying and Grinding start->prep extraction Ultrasound-Assisted Extraction (UAE) - 70% Ethanol - 50°C, 30 min prep->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification1 Macroporous Resin Chromatography crude_extract->purification1 purification2 Sephadex LH-20 Chromatography purification1->purification2 final_product High-Purity Quercetin 3-O-Sophoroside purification2->final_product analysis HPLC Analysis final_product->analysis

Caption: Experimental workflow for the extraction and purification of quercetin 3-O-sophoroside.

troubleshooting_logic start Low Yield? check_extraction Optimize Extraction Method (UAE/MAE) start->check_extraction Yes check_solvent Optimize Solvent (Aqueous Ethanol/Methanol) check_extraction->check_solvent check_conditions Optimize Temp. & Time check_solvent->check_conditions check_degradation Check for Degradation check_conditions->check_degradation solution Yield Improved check_degradation->solution

Caption: A logical flowchart for troubleshooting low extraction yield.

biosynthesis_pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_glycosylation Glycosylation phenylalanine Phenylalanine coumaroyl_coa p-Coumaroyl-CoA phenylalanine->coumaroyl_coa naringenin_chalcone Naringenin Chalcone coumaroyl_coa->naringenin_chalcone CHS naringenin Naringenin naringenin_chalcone->naringenin CHI dihydrokaempferol Dihydrokaempferol naringenin->dihydrokaempferol F3H quercetin Quercetin dihydrokaempferol->quercetin F3'H, FLS q3s Quercetin 3-O-Sophoroside quercetin->q3s UGT (UDP-Glycosyltransferase)

Caption: Biosynthesis pathway of quercetin 3-O-sophoroside.

References

quercetin 3-O-sophoroside stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Quercetin 3-O-Sophoroside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Quercetin 3-O-Sophoroside and how should it be stored?

Quercetin 3-O-sophoroside is a flavonoid glycoside, specifically a quercetin molecule attached to a sophorose (a disaccharide of glucose) at the 3-hydroxyl group.[1] Proper storage is crucial to maintain its integrity.

Storage Recommendations:

ConditionTemperatureDurationNotes
Powder 2-8°C[2]Short-termDesiccate to protect from moisture.
-20°CLong-termRecommended for optimal stability.
In Solvent -20°CUp to 1 monthAvoid repeated freeze-thaw cycles.[3]
-80°CUp to 6 monthsFor extended storage of solutions.

Q2: What are the main factors that can cause degradation of Quercetin 3-O-Sophoroside?

The stability of Quercetin 3-O-Sophoroside, like other flavonoid glycosides, is primarily influenced by pH, temperature, and light exposure. The glycosidic linkage and the polyphenol structure are susceptible to various degradation reactions.

Q3: How does pH affect the stability of Quercetin 3-O-Sophoroside?

While specific data for Quercetin 3-O-Sophoroside is limited, studies on quercetin and its other glycosides indicate that stability is pH-dependent. Generally, flavonoids are more stable in acidic conditions and degrade in neutral to alkaline conditions. Quercetin, the aglycone, is known to be unstable in alkaline solutions, which can trigger oxidation and dimerization.

Q4: Is Quercetin 3-O-Sophoroside sensitive to temperature?

Yes, elevated temperatures can accelerate the degradation of flavonoid glycosides. Thermal degradation can lead to the hydrolysis of the glycosidic bond, releasing the aglycone (quercetin) and the sophorose sugar. The quercetin aglycone itself can then undergo further degradation.

Q5: What is the photostability of Quercetin 3-O-Sophoroside?

Flavonoids, in general, are susceptible to photodegradation upon exposure to UV light.[4] The energy from UV radiation can induce oxidative reactions, leading to the breakdown of the flavonoid structure. It is recommended to protect solutions of Quercetin 3-O-Sophoroside from light by using amber vials or covering the containers with aluminum foil.

Troubleshooting Guides

Issue 1: Inconsistent or lower than expected concentrations in prepared solutions.

Possible Cause 1: Degradation during dissolution.

  • Troubleshooting:

    • Use high-purity solvents. Methanol and acetonitrile are common solvents for Quercetin 3-O-Sophoroside.[2]

    • Avoid heating to dissolve the compound. If necessary, use gentle warming and sonication for a short duration.

    • Prepare solutions fresh before each experiment whenever possible.

Possible Cause 2: Adsorption to container surfaces.

  • Troubleshooting:

    • Use silanized glass or low-adsorption plastic containers for preparing and storing solutions.

    • Vortex the solution thoroughly before taking an aliquot.

Issue 2: Appearance of unknown peaks in HPLC chromatograms.

Possible Cause 1: Hydrolysis of the glycosidic bond.

  • Troubleshooting:

    • This would result in a peak corresponding to quercetin. Confirm by running a quercetin standard.

    • Maintain the pH of your mobile phase and sample solutions in the acidic range (e.g., pH 3-5) to minimize hydrolysis.

    • Analyze samples as quickly as possible after preparation.

Possible Cause 2: Oxidative degradation.

  • Troubleshooting:

    • Degradation products of quercetin can be complex and may include phenolic acids.[5]

    • Protect your samples from light and air. Use amber vials and consider sparging solutions with an inert gas like nitrogen or argon.

    • Avoid prolonged exposure to high temperatures.

G A Unexpected Peaks in HPLC B Potential Cause: Hydrolysis A->B C Potential Cause: Oxidation A->C D Is there a peak matching Quercetin standard? B->D F Protect from light and air - Use amber vials - Consider inert gas sparging C->F E Confirm Hydrolysis - Maintain acidic pH - Analyze samples promptly D->E Yes G Check for other degradation products (e.g., phenolic acids) D->G No

Issue 3: Low recovery during extraction from biological matrices.

Possible Cause 1: Enzymatic degradation.

  • Troubleshooting:

    • Biological matrices may contain glycosidases that can cleave the sophorose moiety.

    • Immediately inactivate enzymes upon sample collection, for example, by adding organic solvent or by flash-freezing.

    • Consider using enzyme inhibitors during the extraction process.

Possible Cause 2: Inefficient extraction.

  • Troubleshooting:

    • Optimize your extraction solvent system. A mixture of methanol or ethanol with water is often effective for extracting flavonoid glycosides.

    • Employ extraction techniques like sonication or pressurized liquid extraction to improve efficiency.

Experimental Protocols

Protocol 1: General HPLC-UV Method for Quercetin 3-O-Sophoroside Analysis

This protocol is a general guideline and may require optimization for specific applications.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (for acidic pH to improve stability and peak shape).

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compound.

    • Example Gradient: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the absorbance maxima of Quercetin 3-O-Sophoroside, which are around 257 nm and 355 nm.[3]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

G A Sample Preparation (Dissolve in mobile phase/methanol) B HPLC Injection (10-20 µL) A->B C Separation on C18 Column (Gradient Elution) B->C D UV Detection (257 nm & 355 nm) C->D E Data Analysis (Peak integration and quantification) D->E

Protocol 2: Forced Degradation Study

To understand the stability of Quercetin 3-O-Sophoroside under various stress conditions, a forced degradation study can be performed.

  • Objective: To identify potential degradation products and pathways.

  • Procedure:

    • Prepare stock solutions of Quercetin 3-O-Sophoroside in a suitable solvent (e.g., methanol).

    • Aliquot the stock solution into separate vials for each stress condition.

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature (degradation is often rapid).

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Incubate a solution at elevated temperatures (e.g., 60°C, 80°C).

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

    • Analyze the stressed samples by HPLC-UV and ideally by HPLC-MS to identify degradation products.

G cluster_0 Stress Conditions Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Analysis HPLC-UV/MS Analysis (at time points) Acid->Analysis Base Basic Hydrolysis (0.1 M NaOH, RT) Base->Analysis Oxidation Oxidative (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (60-80°C) Thermal->Analysis Photo Photolytic (UV light) Photo->Analysis Stock Quercetin 3-O-Sophoroside Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

References

Technical Support Center: Enhancing the Solubility of Quercetin 3-O-Sophoroside for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Quercetin 3-O-Sophoroside in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is Quercetin 3-O-Sophoroside and why is its solubility a concern?

A1: Quercetin 3-O-Sophoroside is a flavonoid glycoside, a naturally occurring compound found in various plants.[1][2] It consists of the flavonoid quercetin linked to a sophorose sugar molecule.[1] Like many flavonoids, it is of interest for its potential antioxidant, anti-inflammatory, and other biological activities.[3] However, its relatively low water solubility can pose a significant challenge in bioassays, leading to issues with stock solution preparation, precipitation in aqueous assay buffers, and inaccurate results.

Q2: What are the recommended solvents for dissolving Quercetin 3-O-Sophoroside?

A2: Quercetin 3-O-Sophoroside is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing concentrated stock solutions.[4] It is also soluble in methanol and acetonitrile. For bioassays, it is crucial to first dissolve the compound in a suitable organic solvent before diluting it into aqueous buffers.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: The concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity, which could interfere with the experimental results. It is always recommended to include a vehicle control (media with the same concentration of DMSO as the test samples) in your experimental design to account for any effects of the solvent.

Q4: My Quercetin 3-O-Sophoroside precipitates when I add it to my aqueous buffer. What can I do?

A4: Precipitation upon dilution into aqueous solutions is a common problem. Here are a few strategies to mitigate this:

  • Lower the final concentration: The most straightforward approach is to work with a lower final concentration of the compound in your assay.

  • Use a co-solvent system: Prepare the final dilution in a mixture of the aqueous buffer and a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG). However, be mindful of the potential effects of the co-solvent on your assay.

  • pH adjustment: The solubility of flavonoids can be pH-dependent. In some cases, slightly increasing the pH of the buffer can improve solubility. However, ensure the pH remains within the optimal range for your specific bioassay.

  • Inclusion complexes: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of poorly soluble compounds.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound will not dissolve in the initial solvent. - Inappropriate solvent selection.- Compound has degraded.- Use a recommended solvent such as DMSO, methanol, or acetonitrile.- Ensure the compound has been stored correctly (at -20°C, desiccated) and is not expired.[4]
Precipitation occurs immediately upon dilution in aqueous buffer (e.g., PBS or cell culture media). - The final concentration exceeds the aqueous solubility of the compound.- The organic solvent concentration is too low in the final dilution.- Reduce the final concentration of Quercetin 3-O-Sophoroside in the assay.- Increase the percentage of the organic solvent in the final dilution, ensuring it remains within a non-toxic range for your assay (typically <0.5% for cell-based assays).- Prepare the final dilution in a buffer containing a solubilizing agent like a small percentage of Tween 80.[3]
The stock solution appears cloudy or contains particulates. - Incomplete dissolution.- The compound may have come out of solution during storage.- Gently warm the solution and vortex to aid dissolution.- Filter the stock solution through a 0.22 µm syringe filter before use to remove any undissolved particles.
Inconsistent or non-reproducible results in the bioassay. - Precipitation of the compound in the assay plate over time.- Inaccurate initial concentration due to incomplete dissolution.- Visually inspect the assay plates for any signs of precipitation during the incubation period.- Prepare fresh dilutions of the compound for each experiment from a clear stock solution.- Consider using a formulation strategy to enhance solubility, such as complexation with cyclodextrins.

Quantitative Solubility Data

The solubility of Quercetin 3-O-Sophoroside in various solvents is summarized below. This data is crucial for preparing stock solutions and making appropriate dilutions for bioassays.

SolventConcentrationTemperature
Dimethyl sulfoxide (DMSO)10 mg/mLRoom Temperature
Dimethylformamide (DMF)3 mg/mLRoom Temperature
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mLRoom Temperature
DMF:PBS (pH 7.2) (1:4)0.2 mg/mLRoom Temperature
Water0.49 g/L25°C
MethanolSolubleNot specified
AcetonitrileSolubleNot specified

This table is compiled from multiple sources.

Experimental Protocols

Protocol 1: Preparation of Quercetin 3-O-Sophoroside Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Quercetin 3-O-Sophoroside in DMSO.

Materials:

  • Quercetin 3-O-Sophoroside (Molecular Weight: 626.52 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a precise amount of Quercetin 3-O-Sophoroside powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.265 mg.

  • Add the appropriate volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles. If necessary, filter the solution through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Cellular Antioxidant Activity (CAA) Assay (Adapted for Quercetin 3-O-Sophoroside)

This protocol is adapted from a general method for assessing the cellular antioxidant activity of flavonoids and can be used to evaluate Quercetin 3-O-Sophoroside.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Quercetin 3-O-Sophoroside stock solution (10 mM in DMSO)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP)

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black-walled, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Quercetin 3-O-Sophoroside in cell culture medium from the 10 mM DMSO stock solution. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and treat them with the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., quercetin). Incubate for 1 hour.

  • DCFH-DA Staining: After incubation, wash the cells with PBS. Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour.

  • Induction of Oxidative Stress: Wash the cells again with PBS. Add 100 µL of 600 µM ABAP solution to each well to induce oxidative stress.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve (AUC) for each treatment. The cellular antioxidant activity can be expressed as a percentage reduction in fluorescence compared to the control.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Bioassay Dilution & Application cluster_troubleshooting Troubleshooting weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex & Warm dissolve->vortex filter Filter (0.22 µm) vortex->filter store Aliquot & Store at -20°C filter->store dilute Dilute in Assay Buffer store->dilute Use Stock add Add to Assay dilute->add precipitate Precipitation? dilute->precipitate incubate Incubate add->incubate measure Measure Response incubate->measure adjust Adjust Concentration/ Co-solvent/pH precipitate->adjust If Yes adjust->dilute Retry Dilution

Caption: Experimental workflow for solubilizing Quercetin 3-O-Sophoroside.

signaling_pathway ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 induces dissociation Q3OS Quercetin 3-O-Sophoroside Q3OS->Nrf2 stabilizes Keap1 Keap1 Nrf2->Keap1 dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription AntioxidantEnzymes->ROS neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

Caption: Potential antioxidant signaling pathway involving Quercetin 3-O-Sophoroside.

References

Technical Support Center: Optimizing HPLC Separation of Quercetin Glycoside Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of quercetin glycoside isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these complex separations.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate quercetin glycoside isomers?

Quercetin glycoside isomers, such as rutin (quercetin-3-O-rutinoside) and quercetin-3-O-robinobioside, possess the same molecular weight and similar chemical structures. This results in very similar physicochemical properties, including polarity and hydrophobicity, making their separation by conventional chromatographic techniques difficult. Mass spectrometry (MS) alone often cannot differentiate between them due to similar fragmentation patterns, necessitating robust chromatographic separation for accurate quantification.[1][2]

Q2: What is the most common stationary phase used for separating quercetin glycoside isomers?

The most widely used stationary phase is reversed-phase C18.[3] However, for highly polar glycosides, alternative chemistries may provide better selectivity. Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for separating polar compounds and offers a complementary selectivity to reversed-phase methods.[4][5][6] Phenyl-Hexyl columns can also offer different selectivity for aromatic compounds like flavonoids.

Q3: How does mobile phase composition affect the separation of these isomers?

The mobile phase composition is a critical factor. Typically, a mixture of an aqueous solvent (often with an acidic modifier) and an organic solvent is used.

  • Organic Modifier: Acetonitrile is frequently preferred over methanol as it can provide better peak symmetry and resolution for flavonoid glycosides.[1][2]

  • Acidic Modifier: The addition of a small percentage of an acid, such as formic acid or acetic acid (e.g., 0.1% v/v), to the aqueous phase is crucial.[1][2] This helps to suppress the ionization of phenolic hydroxyl groups on the flavonoids, leading to sharper, more symmetrical peaks.

Q4: Can temperature be used to optimize the separation of quercetin glycoside isomers?

Yes, column temperature is a powerful tool for optimizing selectivity. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to shorter retention times and sharper peaks.[1] More importantly, changing the temperature can alter the selectivity between isomers, potentially improving a critical resolution. For some quercetin glycoside isomers, increasing the temperature from 20°C to 40°C has been shown to significantly improve baseline separation.[1]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Isomers

This is the most common problem encountered. The following steps and data tables can help you troubleshoot and improve the resolution between your quercetin glycoside isomer peaks.

Troubleshooting Workflow: Poor Resolution

G start Start: Poor Resolution (Rs < 1.5) step1 Optimize Mobile Phase start->step1 step2 Adjust Column Temperature step1->step2 step3 Decrease Flow Rate step2->step3 step4 Evaluate Column Chemistry step3->step4 end_node End: Resolution Achieved (Rs >= 1.5) step4->end_node

Caption: A logical workflow for troubleshooting poor resolution of isomers.

1. Optimize Mobile Phase Composition:

  • Action: Ensure an acidic modifier is present in your aqueous mobile phase. If using methanol as the organic modifier, consider switching to acetonitrile. Adjust the gradient slope to be shallower around the elution time of the isomers of interest.

  • Rationale: Adding an acid like 0.1% formic acid improves peak shape.[1][2] Acetonitrile often provides different selectivity compared to methanol for these compounds. A shallower gradient increases the separation time between closely eluting peaks.

Table 1: Effect of Mobile Phase on Quercetin Derivative Resolution

Mobile Phase Composition (A/B)Resolution (Rs) of Quercetin DerivativesPeak Symmetry Factor
Water / MethanolPeaks not fully separatedNot calculated
0.1% Formic Acid in Water / Acetonitrile1.930.99 - 1.03
Data adapted from a study on flavonoid isomer separation.[1]

2. Adjust Column Temperature:

  • Action: Systematically increase the column temperature (e.g., in 5°C increments from 30°C to 45°C).

  • Rationale: Temperature can significantly alter selectivity. An optimal temperature can achieve baseline separation where a lower temperature fails.

Table 2: Effect of Column Temperature on Quercetin Isomer Resolution

Column Temperature (°C)Resolution (Rs) of Quercetin Derivatives
200.00 (Co-elution)
301.15
401.93
Data adapted from a study on flavonoid isomer separation at a flow rate of 1.0 mL/min.[1]

3. Decrease Flow Rate:

  • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.6 mL/min).

  • Rationale: A lower flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.

Table 3: Effect of Flow Rate on Quercetin Isomer Resolution

Flow Rate (mL/min)Resolution (Rs) of Quercetin Derivatives
1.01.93
0.8> 1.5 (Improved)
0.61.44 (Note: In some cases, a very low flow rate might decrease resolution)
Data adapted from a study on flavonoid isomer separation.[1]

4. Evaluate Alternative Column Chemistries:

  • Action: If optimization on a C18 column is unsuccessful, consider a column with a different selectivity, such as a Phenyl-Hexyl or a HILIC column.

  • Rationale: Phenyl phases can offer alternative selectivity for aromatic compounds through pi-pi interactions. HILIC is well-suited for the separation of polar compounds like glycosides and operates on a different separation mechanism than reversed-phase chromatography.[4][5]

Issue 2: Peak Tailing or Asymmetrical Peaks

Poor peak shape can compromise accurate integration and quantification.

Troubleshooting Workflow: Peak Tailing

G start Start: Peak Tailing step1 Check Mobile Phase pH start->step1 step2 Ensure Sample Solvent is Weaker than Mobile Phase step1->step2 step3 Check for Column Contamination or Degradation step2->step3 end_node End: Symmetrical Peaks Achieved step3->end_node

Caption: A workflow for addressing issues of peak tailing in HPLC.

1. Check Mobile Phase pH:

  • Action: Ensure your mobile phase contains an acidic modifier (e.g., 0.1% formic acid or acetic acid).

  • Rationale: The phenolic hydroxyl groups of quercetin and its glycosides can interact with residual silanols on the silica-based stationary phase, causing peak tailing. An acidic mobile phase suppresses this interaction by keeping the analytes in a non-ionized state.[1][2] A study found that adding 1.5% acetic acid to the mobile phase was effective in reducing peak tailing for quercetin.[7]

2. Sample Solvent Mismatch:

  • Action: Dissolve your sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.

  • Rationale: Injecting a sample in a solvent much stronger than the mobile phase can cause the sample band to spread on the column, leading to peak distortion.

3. Column Health:

  • Action: Check for column contamination or degradation. Flush the column with a strong solvent, or if the problem persists, replace the column.

  • Rationale: Buildup of sample matrix components or degradation of the stationary phase can lead to active sites that cause peak tailing.

Experimental Protocols

Optimized Protocol for Quercetin Glycoside Isomer Separation

This protocol is a starting point based on successful separations reported in the literature.[1][2] Further optimization may be required for specific sample matrices.

1. Chromatographic System:

  • System: HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% (v/v) formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 15% B

    • 5-40 min: 15-35% B (linear gradient)

    • 40-45 min: 35-90% B (column wash)

    • 45-50 min: 90% B (hold)

    • 50-51 min: 90-15% B (return to initial)

    • 51-60 min: 15% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 350-370 nm for quercetin glycosides.[3][7]

  • Injection Volume: 10-20 µL.

3. Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve quercetin glycoside standards in methanol or a solvent similar in composition to the initial mobile phase.

  • Sample Extraction: Extract plant material or other matrices with a suitable solvent (e.g., 70-80% methanol or ethanol in water). The extract may need to be filtered (e.g., 0.22 or 0.45 µm filter) and diluted before injection.

4. System Suitability:

  • Before running samples, inject a standard mixture to verify system suitability parameters such as resolution (Rs > 1.5 for critical pairs), peak symmetry, and reproducibility of retention times and peak areas.

References

Technical Support Center: Quantification of Quercetin 3-O-Sophoroside in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of quercetin 3-O-sophoroside in complex matrices such as plasma, urine, and plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying quercetin 3-O-sophoroside?

The primary challenges include:

  • Matrix Effects: Complex matrices can contain endogenous compounds that interfere with the ionization of quercetin 3-O-sophoroside in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[1]

  • Analyte Stability: Quercetin glycosides can be susceptible to hydrolysis, converting to the aglycone (quercetin) under certain conditions, such as acidic environments or enzymatic activity.[2][3] This can lead to an underestimation of the glycoside and an overestimation of the aglycone.

  • Low Recovery: Inefficient extraction and sample cleanup procedures can result in the loss of the analyte, leading to low recovery and inaccurate results.

  • Chromatographic Issues: Poor peak shape, retention time shifts, and co-elution with interfering compounds can complicate accurate quantification.

Q2: How can I minimize matrix effects in my LC-MS/MS analysis?

To minimize matrix effects, consider the following strategies:

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard of quercetin 3-O-sophoroside if available. This is the most effective way to correct for matrix effects and variations in sample preparation.

  • Standard Addition: This method involves adding known amounts of the standard to the sample extracts to create a calibration curve within the sample matrix itself, providing a high degree of accuracy.

  • Effective Sample Cleanup: Employ robust sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components before analysis.

Q3: My recovery of quercetin 3-O-sophoroside is consistently low. What are the possible causes?

Low recovery can stem from several factors during sample preparation:

  • Inefficient Extraction: The choice of extraction solvent and method is critical. The polarity of the solvent should be optimized for quercetin 3-O-sophoroside. Techniques like ultrasound-assisted extraction (UAE) can improve efficiency compared to traditional methods like maceration.[4]

  • Improper Solid-Phase Extraction (SPE) Protocol:

    • Inadequate Conditioning/Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention of the analyte.

    • Incorrect pH: The pH of the sample and loading buffer should be optimized to ensure the analyte is in a form that retains well on the sorbent.

    • Inappropriate Wash Solvents: Using a wash solvent that is too strong can cause premature elution of the analyte.

    • Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.

  • Analyte Degradation: As mentioned, hydrolysis of the glycosidic bond can occur during sample processing, leading to a lower concentration of the target analyte.

Q4: I am observing peak tailing and inconsistent retention times for quercetin 3-O-sophoroside in my HPLC analysis. What should I do?

These chromatographic issues can be addressed by:

  • Optimizing Mobile Phase:

    • pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. Adding a small amount of acid (e.g., formic acid) is common.

    • Composition: Adjust the organic solvent-to-aqueous ratio to achieve optimal retention and peak shape.

  • Column Maintenance:

    • Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components.

    • Column Degradation: If the problem persists, the column may be degraded and require replacement.

  • System Check:

    • Leaks: Check for any leaks in the HPLC system, as this can cause fluctuations in flow rate and retention times.

    • Injector Issues: Ensure the injector is functioning correctly and not contributing to peak distortion.

Troubleshooting Guides

Guide 1: Low Analyte Recovery

This guide provides a systematic approach to troubleshooting low recovery of quercetin 3-O-sophoroside.

DOT Script for Low Recovery Troubleshooting Workflow:

Low_Recovery_Troubleshooting Start Low Recovery Observed Check_Extraction Review Extraction Protocol Start->Check_Extraction Solvent_Choice Is the extraction solvent optimal? Check_Extraction->Solvent_Choice Check_SPE Review SPE Protocol SPE_Conditioning Is SPE conditioning/equilibration adequate? Check_SPE->SPE_Conditioning Check_Stability Investigate Analyte Stability Hydrolysis_Check Is there evidence of glycoside hydrolysis? Check_Stability->Hydrolysis_Check Extraction_Method Is the extraction method efficient? Solvent_Choice->Extraction_Method Yes Optimize_Solvent Optimize Solvent System Solvent_Choice->Optimize_Solvent No Extraction_Method->Check_SPE Yes Optimize_Method Consider UAE or other advanced methods Extraction_Method->Optimize_Method No SPE_Wash Is the wash solvent too strong? SPE_Conditioning->SPE_Wash Yes Optimize_SPE_Conditioning Re-optimize conditioning/equilibration steps SPE_Conditioning->Optimize_SPE_Conditioning No SPE_Elution Is the elution solvent strong enough? SPE_Wash->SPE_Elution No Optimize_SPE_Wash Use a weaker wash solvent SPE_Wash->Optimize_SPE_Wash Yes SPE_Elution->Check_Stability Yes Optimize_SPE_Elution Use a stronger elution solvent SPE_Elution->Optimize_SPE_Elution No Modify_Extraction_pH Adjust pH to minimize hydrolysis Hydrolysis_Check->Modify_Extraction_pH Yes End Recovery Improved Hydrolysis_Check->End No Optimize_Solvent->Check_Extraction Optimize_Method->Check_Extraction Optimize_SPE_Conditioning->Check_SPE Optimize_SPE_Wash->Check_SPE Optimize_SPE_Elution->Check_SPE Modify_Extraction_pH->Check_Stability

Caption: Troubleshooting workflow for low recovery of quercetin 3-O-sophoroside.

Guide 2: Inaccurate Quantification due to Matrix Effects

This guide outlines steps to identify and mitigate matrix effects.

DOT Script for Matrix Effect Troubleshooting Workflow:

Matrix_Effect_Troubleshooting Start Inaccurate Quantification Assess_Matrix_Effect Assess Matrix Effect Start->Assess_Matrix_Effect Post_Extraction_Spike Perform Post-Extraction Spike Assess_Matrix_Effect->Post_Extraction_Spike Compare_Responses Compare response in solvent vs. matrix Post_Extraction_Spike->Compare_Responses Matrix_Effect_Present Is there a significant difference? Compare_Responses->Matrix_Effect_Present Implement_Correction Implement Correction Strategy Matrix_Effect_Present->Implement_Correction Yes End Accurate Quantification Matrix_Effect_Present->End No Matrix_Matched_Cal Use Matrix-Matched Calibrants Implement_Correction->Matrix_Matched_Cal Internal_Standard Use Stable Isotope-Labeled IS Implement_Correction->Internal_Standard Standard_Addition Use Standard Addition Method Implement_Correction->Standard_Addition Re_evaluate Re-evaluate Quantification Matrix_Matched_Cal->Re_evaluate Internal_Standard->Re_evaluate Standard_Addition->Re_evaluate Re_evaluate->End

Caption: Workflow for identifying and correcting matrix effects.

Data Presentation

Table 1: Comparison of Extraction Methods for Quercetin from Plant Material *

Extraction MethodSolventTimeYield (%)Reference
MacerationMethanol24 h1.8[4]
DigestionMethanol24 h2.2[4]
Ultrasound-Assisted Extraction (UAE)Methanol10 min11.8[4]

*Data is for quercetin from Raphanus sativus L. leaves and serves as an illustrative comparison of extraction efficiencies. Actual yields for quercetin 3-O-sophoroside will vary depending on the matrix.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Quercetin Glycosides from Plasma

This protocol is adapted from a method for plasma polyphenols and can be optimized for quercetin 3-O-sophoroside.[1]

Materials:

  • C18 SPE cartridges

  • Plasma sample

  • 0.5% Glacial acetic acid in water

  • Methanol

  • Acetonitrile

  • 0.1% Formic acid in HPLC-grade water (Mobile Phase A)

  • 0.1% Formic acid in acetonitrile (Mobile Phase B)

Procedure:

  • Sample Pre-treatment: Dilute 500 µL of plasma with 1 mL of 0.5% glacial acetic acid. Vortex and centrifuge at 17,000 x g for 15 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of distilled water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 0.5% glacial acetic acid in water.

    • Wash the cartridge with 1 mL of a 20% methanol in 0.5% acidified water solution.

    • Dry the cartridge under vacuum for 5-10 seconds.

  • Elution: Elute the analytes by passing 1 mL of methanol containing 0.1% trifluoroacetic acid through the cartridge twice. Collect the eluate.

  • Drying and Reconstitution: Dry the eluate using a speedvac system. Reconstitute the residue in 200 µL of Mobile Phase A.

  • Analysis: Filter the reconstituted sample through a 0.2 µm filter and inject it into the LC-MS/MS system.

DOT Script for SPE Workflow:

SPE_Workflow Start Start: Plasma Sample Pre_treatment 1. Sample Pre-treatment (Dilution & Centrifugation) Start->Pre_treatment Conditioning 2. SPE Cartridge Conditioning (Methanol then Water) Pre_treatment->Conditioning Loading 3. Sample Loading Conditioning->Loading Washing 4. Washing Steps (Aqueous & Weak Organic) Loading->Washing Elution 5. Elution (Strong Organic Solvent) Washing->Elution Drying 6. Drying and Reconstitution Elution->Drying Analysis 7. LC-MS/MS Analysis Drying->Analysis

Caption: General workflow for Solid-Phase Extraction of plasma samples.

References

Technical Support Center: Preventing Enzymatic Degradation of Quercetin 3-O-Sophoroside During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the enzymatic degradation of quercetin 3-O-sophoroside during the extraction process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of quercetin 3-O-sophoroside, leading to its degradation.

Problem: Low yield of quercetin 3-O-sophoroside in the final extract.

  • Possible Cause: Enzymatic hydrolysis of the glycosidic bonds by endogenous plant enzymes, primarily β-glucosidases, during the extraction process.[1][2] This degradation converts quercetin 3-O-sophoroside into its aglycone, quercetin, and the corresponding sugars.

  • Solution: Implement enzyme inactivation techniques prior to or during extraction.

    • Heat Treatment: Methods like blanching (brief exposure to boiling water or steam) or using boiling solvents for extraction (decoction) can effectively denature and inactivate enzymes.[3] However, the thermal stability of quercetin 3-O-sophoroside itself must be considered, as prolonged exposure to high temperatures can also lead to its degradation.[4]

    • Organic Solvents: Employing organic solvents such as ethanol or methanol, particularly at concentrations of 70-80%, can inhibit enzymatic activity.[5] These solvents disrupt the aqueous environment necessary for enzyme function.

    • pH Adjustment: Maintaining a slightly acidic pH (e.g., pH 2-4) can create an unfavorable environment for many plant β-glucosidases, which often have optimal activity at a higher pH.[6]

    • Non-Thermal Methods: Advanced techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can reduce extraction times, thereby minimizing the window for enzymatic degradation.[3][5]

Problem: Presence of high levels of quercetin aglycone in the extract.

  • Possible Cause: Significant enzymatic degradation of quercetin 3-O-sophoroside has occurred. The presence of the aglycone is a direct indicator of glycoside hydrolysis.

  • Solution: Re-evaluate and optimize the enzyme inactivation step in your protocol.

    • Increase Blanching Time/Temperature: If using heat treatment, ensure the temperature and duration are sufficient to penetrate the plant material and inactivate all enzymes.

    • Optimize Solvent Composition: If using solvent extraction, ensure the concentration of the organic solvent is high enough to effectively inhibit enzymatic activity throughout the extraction period.

    • Immediate Processing: Process the plant material immediately after harvesting and grinding, as cellular damage initiates enzymatic reactions. If immediate processing is not possible, flash-freeze the material in liquid nitrogen and store it at -80°C to halt enzymatic activity.

Problem: Inconsistent yields of quercetin 3-O-sophoroside between batches.

  • Possible Cause: Variability in the endogenous enzyme activity of the plant material or inconsistent application of the extraction and inactivation protocol.

  • Solution: Standardize the entire workflow from sample collection to extraction.

    • Standardize Plant Material: Use plant material from the same developmental stage and grown under similar conditions, as enzyme levels can vary.

    • Precise Protocol Adherence: Ensure that all parameters of the extraction protocol, including temperature, time, solvent-to-solid ratio, and pH, are strictly controlled and reproduced for each batch.

    • Internal Standard: Incorporate an internal standard during analysis to account for variations in extraction efficiency and sample workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for the degradation of quercetin 3-O-sophoroside during extraction?

A1: The primary enzymes responsible for the degradation of quercetin 3-O-sophoroside are β-glucosidases .[1][2] These enzymes are ubiquitous in plants and catalyze the hydrolysis of β-glycosidic bonds, cleaving the sophorose sugar moiety from the quercetin backbone.

Q2: What is the optimal type of solvent and concentration to prevent enzymatic degradation?

A2: A mixture of ethanol or methanol and water is generally effective. A concentration of 70-80% alcohol is often recommended as it provides a good balance between solubilizing the glycoside and inhibiting the activity of water-dependent enzymes.[5] The optimal solvent can be plant matrix-dependent, and some studies have shown high extraction efficiency with 50% ethanol.[5]

Q3: How does temperature affect the stability of quercetin 3-O-sophoroside and the activity of degrading enzymes?

A3: Temperature has a dual effect. Elevated temperatures (e.g., 80-100°C) can effectively inactivate degrading enzymes like β-glucosidases, thus preserving the glycoside.[3] However, prolonged exposure to high temperatures can lead to the thermal degradation of quercetin 3-O-sophoroside itself.[4] Therefore, a balance must be struck, often favoring rapid heat treatments like blanching or short extraction times at elevated temperatures.

Q4: Can pH be used to control enzymatic degradation during extraction?

A4: Yes, adjusting the pH of the extraction solvent to be slightly acidic (e.g., pH 2-4) can help minimize enzymatic degradation.[6] Many plant β-glucosidases have an optimal pH in the neutral to slightly acidic range, and lowering the pH further can significantly reduce their activity. However, the stability of the target compound at very low pH should also be considered.

Q5: Are there any modern extraction techniques that can help minimize enzymatic degradation?

A5: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly effective.[3][5] These methods significantly reduce the extraction time, which in turn minimizes the opportunity for enzymes to act on the quercetin 3-O-sophoroside. The localized heating and increased mass transfer rates associated with these techniques can also contribute to enzyme inactivation.

Quantitative Data Summary

The following tables summarize quantitative data from studies on flavonoid extraction, highlighting the impact of different methods and conditions on yield and degradation.

Table 1: Comparison of Extraction Methods for Quercetin from Radish Leaves

Extraction MethodSolventTimeYield (%)
MacerationMethanol24 h1.8
DigestionMethanol24 h2.2
SoxhletMethanol24 hNot specified
Ultrasound-Assisted Extraction (UAE)Methanol10 minHighest Yield

Adapted from a study on quercetin extraction, demonstrating the efficiency of UAE.[4]

Table 2: Effect of Ethanol Concentration on Flavonoid Extraction Yield from Sophora japonica

Ethanol Concentration (%)Total Flavonoid Yield (mg/g)
5010.5
6011.2
7012.1
8011.8
9010.9

Illustrates the importance of optimizing solvent concentration for maximal yield.

Experimental Protocols

Protocol 1: Hot Ethanol Extraction with Preliminary Blanching

This protocol is designed to inactivate enzymes through blanching before extracting with hot ethanol.

  • Sample Preparation: Homogenize fresh plant material to a fine powder.

  • Blanching: Immediately immerse the powdered plant material in boiling water (100°C) for 2-5 minutes. The exact time should be optimized for the specific plant matrix.

  • Cooling: Rapidly cool the blanched material in an ice bath to prevent further thermal degradation of the target compound.

  • Drying: Lyophilize (freeze-dry) the blanched material to remove water.

  • Extraction: Add 70% ethanol to the dried material at a solid-to-solvent ratio of 1:20 (w/v). Heat the mixture to 70-80°C and stir for 1-2 hours.

  • Filtration: Filter the extract to remove solid plant material.

  • Solvent Evaporation: Evaporate the ethanol under reduced pressure to obtain the crude extract containing quercetin 3-O-sophoroside.

Protocol 2: Ultrasound-Assisted Extraction (UAE) with Acidified Ethanol

This protocol utilizes the efficiency of UAE and pH control to minimize enzymatic degradation.

  • Sample Preparation: Grind fresh or freeze-dried plant material to a fine powder.

  • Solvent Preparation: Prepare a solution of 70% ethanol in water and adjust the pH to 3.0 with a suitable acid (e.g., citric acid or formic acid).

  • Extraction: Add the acidified ethanol to the plant powder at a solid-to-solvent ratio of 1:25 (w/v).

  • Ultrasonication: Place the mixture in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40-50°C) for 30-60 minutes.

  • Filtration and Evaporation: Follow steps 6 and 7 from Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_inactivation Enzyme Inactivation cluster_extraction Extraction cluster_downstream Downstream Processing Harvest Harvest Plant Material Grind Grind to Fine Powder Harvest->Grind Blanching Blanching (Heat) Grind->Blanching Solvent Add Organic Solvent Grind->Solvent pH_adjust Adjust pH Grind->pH_adjust Maceration Maceration Blanching->Maceration UAE Ultrasound-Assisted Solvent->UAE MAE Microwave-Assisted pH_adjust->MAE Filter Filtration Maceration->Filter UAE->Filter MAE->Filter Evaporate Solvent Evaporation Filter->Evaporate Analyze Analysis (HPLC) Evaporate->Analyze

Caption: General experimental workflow for preventing enzymatic degradation during extraction.

Degradation_Pathway Q3S Quercetin 3-O-Sophoroside Quercetin Quercetin (Aglycone) Q3S->Quercetin Hydrolysis Sophorose Sophorose Q3S->Sophorose Hydrolysis Enzyme β-glucosidase Enzyme->Q3S catalyzes

Caption: Enzymatic degradation pathway of Quercetin 3-O-Sophoroside.

Troubleshooting_Tree Start Low Yield of Quercetin 3-O-Sophoroside CheckAglycone High Quercetin Aglycone? Start->CheckAglycone EnzymeActivity Probable Enzymatic Degradation CheckAglycone->EnzymeActivity Yes ExtractionInefficient Inefficient Extraction CheckAglycone->ExtractionInefficient No OptimizeInactivation Optimize Inactivation Step (Heat, Solvent, pH) EnzymeActivity->OptimizeInactivation OptimizeExtraction Optimize Extraction Method (UAE, MAE, Time, Solvent) ExtractionInefficient->OptimizeExtraction

Caption: Troubleshooting decision tree for low yield of Quercetin 3-O-Sophoroside.

References

Technical Support Center: LC-MS Analysis of Quercetin 3-O-Sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of quercetin 3-O-sophoroside.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of quercetin 3-O-sophoroside, from sample preparation to data analysis.

Problem: Significant Signal Suppression or Enhancement (Matrix Effects)

Symptoms:

  • Inconsistent and non-reproducible analyte response.

  • Lower than expected sensitivity.

  • Poor accuracy and precision in quantitative analysis.

Possible Causes and Solutions:

Cause Solution
Co-eluting Matrix Components 1. Improve Chromatographic Separation: Optimize the LC gradient to better separate quercetin 3-O-sophoroside from interfering matrix components. Consider using a column with a different selectivity. 2. Enhance Sample Preparation: Employ more rigorous sample clean-up techniques to remove interfering substances. Solid-Phase Extraction (SPE) is often more effective at removing matrix components than simple protein precipitation or liquid-liquid extraction. For plant extracts, techniques like macroporous resin column chromatography can be employed for purification.
High Concentration of Matrix Components 1. Dilute the Sample: If sensitivity allows, diluting the sample extract can significantly reduce the concentration of matrix components, thereby minimizing their impact on ionization.
Inappropriate Internal Standard 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects, as a SIL-IS will have nearly identical chromatographic and ionization behavior to the analyte. While a specific SIL-IS for quercetin 3-O-sophoroside is not readily commercially available, custom synthesis may be an option for long-term projects. 2. Use a Structural Analog: If a SIL-IS is unavailable, a structural analog that co-elutes with quercetin 3-O-sophoroside can be used. However, it is crucial to validate that the analog experiences the same degree of matrix effect as the analyte.
Problem: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in the chromatogram.

  • Difficulty in accurate peak integration.

Possible Causes and Solutions:

Cause Solution
Secondary Interactions with Stationary Phase 1. Adjust Mobile Phase pH: Flavonoids can interact with residual silanols on C18 columns, leading to peak tailing. Lowering the pH of the mobile phase with an additive like formic acid can suppress the ionization of silanol groups and improve peak shape. 2. Use a Different Column: Consider using a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions.
Column Overload 1. Reduce Injection Volume or Sample Concentration: Injecting too much analyte can lead to peak fronting. Reduce the amount of sample injected onto the column.
Extra-Column Dead Volume 1. Check and Optimize Tubing and Connections: Ensure that all tubing and connections between the injector, column, and detector are as short as possible and properly fitted to minimize dead volume.
Problem: In-Source Fragmentation of Quercetin 3-O-Sophoroside

Symptoms:

  • Appearance of a peak corresponding to the quercetin aglycone (m/z 301) at the same retention time as quercetin 3-O-sophoroside.

  • Reduced intensity of the precursor ion for quercetin 3-O-sophoroside.

Possible Causes and Solutions:

Cause Solution
High Source Temperature or Voltages 1. Optimize MS Source Parameters: Systematically reduce the source temperature, and cone/fragmentor voltage to find the optimal conditions that minimize in-source fragmentation while maintaining adequate ionization efficiency. The glycosidic bond of quercetin glycosides can be labile under harsh source conditions.
Mobile Phase Composition 1. Adjust Mobile Phase Additives: The type and concentration of mobile phase additives can influence the stability of the analyte in the ion source. Experiment with different additives (e.g., ammonium formate instead of formic acid) to see if it reduces fragmentation.

FAQs: Matrix Effects in LC-MS Analysis of Quercetin 3-O-Sophoroside

Q1: What are matrix effects and how do they affect the analysis of quercetin 3-O-sophoroside?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). For quercetin 3-O-sophoroside, which is often analyzed in complex matrices like plant extracts or biological fluids, matrix effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.

Q2: How can I assess the extent of matrix effects in my samples?

A2: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: In this quantitative method, a known amount of quercetin 3-O-sophoroside is added to a blank matrix extract (a sample that does not contain the analyte). The response is then compared to the response of the same amount of analyte in a pure solvent. The ratio of these responses indicates the degree of ion suppression or enhancement.

  • Post-Column Infusion: This is a qualitative method where a constant flow of a quercetin 3-O-sophoroside standard solution is introduced into the LC flow after the analytical column. A blank matrix extract is then injected. Any dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.

Q3: What are some typical matrix effect values for flavonoid glycosides?

A3: The extent of matrix effects can vary significantly depending on the analyte, the matrix, and the sample preparation method. Here is a summary of reported matrix effect values for similar compounds:

Analyte(s)MatrixSample PreparationMatrix Effect (%)Citation
Wogonoside, Baicalin, Apigenin-glucuronideBile and BloodSolid-Phase Extraction<20%
Quercetin and trans-ResveratrolRat SerumProtein Precipitation91.40 - 106.41
Quercetin and its derivativesGreen Coffee BeansAcidic Hydrolysis88.28 - 102.89

A matrix effect of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Q4: What is the best way to compensate for matrix effects?

A4: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of quercetin 3-O-sophoroside. Since a SIL-IS is chemically identical to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction. If a SIL-IS is not available, using a structural analog that co-elutes and shows a similar response to matrix effects is the next best option. Matrix-matched calibration curves are also a common strategy to compensate for matrix effects.

Q5: What are the key MS parameters to optimize for quercetin 3-O-sophoroside analysis?

A5: For tandem mass spectrometry (MS/MS) analysis, it is crucial to optimize the precursor ion and at least two product ions. For quercetin 3-O-sophoroside (molecular weight 626.51 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 625.1 is typically used as the precursor ion in negative ion mode. A common product ion is the quercetin aglycone at m/z 301.0. Other fragment ions should also be monitored for confirmation. It is important to optimize the collision energy for each transition to achieve the best sensitivity and specificity.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
  • Prepare a Blank Matrix Extract: Extract a sample of the matrix that is known to not contain quercetin 3-O-sophoroside using your established sample preparation method.

  • Prepare Spiked Samples:

    • Set A (Analyte in Solvent): Prepare a series of standard solutions of quercetin 3-O-sophoroside in the final mobile phase solvent at different concentration levels (e.g., low, medium, and high QC levels).

    • Set B (Analyte in Matrix): Take the blank matrix extract and spike it with quercetin 3-O-sophoroside to the same final concentrations as in Set A.

  • LC-MS Analysis: Analyze both sets of samples using your validated LC-MS method.

  • Calculate Matrix Effect: The matrix effect is calculated as follows:

    Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Protocol 2: General LC-MS/MS Method for Quercetin Glycosides (Adapted from a similar compound)
  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to achieve good separation (e.g., 5-95% B over 10 minutes)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative

  • MRM Transitions:

    • Quercetin 3-O-sophoroside: Precursor > Product 1 (e.g., 625.1 > 301.0), Precursor > Product 2 (for confirmation)

    • Optimize collision energy and other source parameters for maximum signal intensity.

Visualizations

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies start Start Analysis prepare_samples Prepare Samples (Solvent and Matrix Extract) start->prepare_samples spike_samples Spike with Analyte (Post-extraction) prepare_samples->spike_samples analyze_lcms Analyze by LC-MS spike_samples->analyze_lcms calculate_me Calculate Matrix Effect (%) analyze_lcms->calculate_me decision Matrix Effect > ±20%? calculate_me->decision optimize_chrom Optimize Chromatography decision->optimize_chrom Yes improve_cleanup Improve Sample Cleanup decision->improve_cleanup Yes use_is Use Appropriate IS (SIL-IS or Analog) decision->use_is Yes validate Re-validate Method decision->validate No optimize_chrom->validate improve_cleanup->validate use_is->validate

Caption: Workflow for assessing and mitigating matrix effects.

TroubleshootingFlow cluster_peak_shape Poor Peak Shape cluster_intensity Inconsistent Intensity cluster_fragmentation In-Source Fragmentation start LC-MS Analysis Issue issue_type Identify Issue Type start->issue_type check_ph Adjust Mobile Phase pH issue_type->check_ph Peak Tailing/Fronting assess_me Assess Matrix Effect issue_type->assess_me Signal Variation optimize_source_voltages Reduce Source Voltages/Temp issue_type->optimize_source_voltages Unexpected Fragments check_overload Reduce Injection Volume check_ph->check_overload check_dead_volume Inspect Tubing/Connections check_overload->check_dead_volume check_is Verify Internal Standard assess_me->check_is check_source Optimize Source Parameters check_is->check_source adjust_mobile_phase Modify Mobile Phase Additives optimize_source_voltages->adjust_mobile_phase

Caption: Troubleshooting guide for common LC-MS issues.

selecting appropriate solvents for quercetin 3-O-sophoroside studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the appropriate selection of solvents for studies involving Quercetin 3-O-Sophoroside. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals.

Solubility Data

The solubility of Quercetin 3-O-Sophoroside can vary significantly between different solvents. The following table summarizes available quantitative and qualitative solubility data for your convenience.

SolventConcentrationTemperatureNotes
Dimethyl Sulfoxide (DMSO)10 mg/mL[1]Room TemperatureA common solvent for creating concentrated stock solutions.
Dimethylformamide (DMF)3 mg/mL[1]Room TemperatureAnother option for stock solutions, though with lower solubility than DMSO.
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[1]Room TemperatureFor preparing working solutions in aqueous buffers for biological assays.
DMF:PBS (pH 7.2) (1:4)0.2 mg/mL[1]Room TemperatureAn alternative for creating aqueous working solutions.
WaterVery slightly soluble (0.49 g/L)[2]25°CThe glycosidic linkage improves water solubility compared to quercetin aglycone, but it remains low.
MethanolSoluble[3]Not specifiedSuitable for analytical techniques like HPLC.
AcetonitrileSoluble[3]Not specifiedCommonly used as a mobile phase component in HPLC.
EthanolSolubleNot specifiedCan be used for extractions and some assays.
PyridineSolubleNot specifiedLess common, but a potential solvent.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with Quercetin 3-O-Sophoroside.

Question: My Quercetin 3-O-Sophoroside is not dissolving in my aqueous buffer for a cell-based assay. What should I do?

Answer: Direct dissolution in aqueous buffers is often challenging due to the compound's limited water solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF.[1] You can then dilute this stock solution into your aqueous buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).

Question: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous media. How can I prevent this?

Answer: Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:

  • Decrease the final concentration: The compound may be exceeding its solubility limit in the final aqueous solution.

  • Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of DMSO in the final solution might keep the compound dissolved.

  • Use a different co-solvent system: A mixture of solvents, such as DMSO and ethanol, may improve solubility.

  • Consider formulation strategies: For in vivo or complex in vitro models, formulation approaches like using cyclodextrins to create inclusion complexes can enhance aqueous solubility.

Question: I am observing a color change in my Quercetin 3-O-Sophoroside solution over time. Is the compound degrading?

Answer: Flavonoids like quercetin and its glycosides can be susceptible to degradation, particularly at alkaline pH and when exposed to light and oxygen. It is advisable to prepare fresh solutions for your experiments. If you must store solutions, do so at -20°C for the long term and protect them from light.[4] For aqueous solutions, it is not recommended to store them for more than a day.

Question: What solvents are best for analytical techniques like HPLC?

Answer: For reverse-phase HPLC analysis, a mobile phase consisting of a mixture of acetonitrile or methanol and acidified water (e.g., with 0.1% formic acid or phosphoric acid) is commonly used. The acidic conditions help to ensure the compound is in a single protonation state, leading to sharper peaks.

Experimental Protocols

Below is a detailed methodology for a common experiment involving Quercetin 3-O-Sophoroside.

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Antioxidant Capacity Assay

This protocol is adapted from common procedures for assessing the antioxidant activity of flavonoids.

1. Materials:

  • Quercetin 3-O-Sophoroside

  • DMSO (ACS grade or higher)

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

2. Preparation of Reagents:

  • Quercetin 3-O-Sophoroside Stock Solution (10 mM): Dissolve an appropriate amount of Quercetin 3-O-Sophoroside in DMSO to achieve a 10 mM concentration. For example, dissolve 6.27 mg in 1 mL of DMSO.

  • Trolox Stock Solution (10 mM): Prepare a 10 mM stock solution of Trolox in DMSO.

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the ABTS radical cation (ABTS•+).

  • Diluted ABTS•+ Solution: On the day of the experiment, dilute the ABTS•+ working solution with PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

3. Experimental Procedure:

  • Standard Curve: Prepare a series of dilutions of the Trolox stock solution in DMSO to create a standard curve (e.g., 0, 10, 20, 50, 100, 150, 200 µM).

  • Sample Preparation: Prepare a series of dilutions of the Quercetin 3-O-Sophoroside stock solution in DMSO.

  • Assay:

    • Add 10 µL of your standard or sample dilutions to the wells of a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes in the dark.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage inhibition of absorbance for each concentration relative to the blank (DMSO without sample).

    • Plot the percentage inhibition against the concentration of Trolox to create a standard curve.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of your Quercetin 3-O-Sophoroside samples by comparing their inhibition to the Trolox standard curve.

Visualizations

The following diagrams illustrate key decision-making and experimental workflows.

Solvent_Selection_Workflow start Start: Need to dissolve Quercetin 3-O-Sophoroside exp_type What is the experimental application? start->exp_type analytical Analytical Chemistry (e.g., HPLC, NMR) exp_type->analytical Analytical in_vitro In Vitro Biological Assay (e.g., cell-based, enzyme) exp_type->in_vitro Biological hplc_solvents Use Methanol or Acetonitrile. Consider acidified mobile phase. analytical->hplc_solvents HPLC nmr_solvents Use DMSO-d6 for good solubility. analytical->nmr_solvents NMR stock_sol Prepare concentrated stock solution in an organic solvent in_vitro->stock_sol organic_choice Choose primary solvent: DMSO (higher solubility) or DMF (lower solubility) stock_sol->organic_choice dmso Use DMSO organic_choice->dmso High conc. needed dmf Use DMF organic_choice->dmf Lower conc. sufficient working_sol Prepare working solution by diluting stock into aqueous buffer (e.g., PBS) dmso->working_sol dmf->working_sol check_precip Check for precipitation working_sol->check_precip no_precip Proceed with experiment check_precip->no_precip No precip Precipitation occurs check_precip->precip Yes troubleshoot Troubleshoot: - Lower final concentration - Adjust co-solvent ratio - Use formulation aids precip->troubleshoot troubleshoot->working_sol

Caption: Solvent selection workflow for Quercetin 3-O-Sophoroside studies.

In_Vitro_Assay_Workflow start Start: In Vitro Assay prep_stock 1. Prepare 10 mM Stock Solution in 100% DMSO start->prep_stock prep_working 2. Prepare Working Solutions by serial dilution of stock into assay buffer prep_stock->prep_working final_dmso Ensure final DMSO concentration is non-toxic to cells (e.g., <0.5%) prep_working->final_dmso add_reagents 3. Add compound to assay system (e.g., cells, enzymes in 96-well plate) final_dmso->add_reagents incubate 4. Incubate for specified time and temperature add_reagents->incubate measure 5. Measure endpoint (e.g., absorbance, fluorescence) incubate->measure analyze 6. Analyze Data (e.g., calculate IC50, TEAC) measure->analyze end End: Report Results analyze->end

Caption: General experimental workflow for an in vitro assay.

References

long-term storage and handling of quercetin 3-O-sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quercetin 3-O-sophoroside.

Frequently Asked Questions (FAQs)

1. What is the recommended method for long-term storage of quercetin 3-O-sophoroside?

For optimal stability, quercetin 3-O-sophoroside powder should be stored in a cool, dry, and dark environment. It is recommended to keep it in a well-closed, light-resistant container. For extended storage, the solid compound is stable for at least two years under these conditions.

2. How should I prepare a stock solution of quercetin 3-O-sophoroside?

Quercetin 3-O-sophoroside has limited solubility in aqueous solutions. Therefore, it is best to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. For cell culture experiments, it is advisable to prepare a stock solution in DMSO and then dilute it with the aqueous buffer or cell culture medium of choice. A 1:4 ratio of DMSO to a buffer like PBS (pH 7.2) can be a good starting point. It is not recommended to store aqueous solutions for more than one day.

3. What are the best practices for handling quercetin 3-O-sophoroside in the laboratory?

When handling the powdered form, it is important to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses, to avoid inhalation and contact with skin and eyes. Avoid creating dust. For solutions, especially those in organic solvents, appropriate safety precautions for handling flammable and potentially toxic liquids should be followed.

4. Is quercetin 3-O-sophoroside sensitive to light and temperature?

Yes, like many flavonoids, quercetin 3-O-sophoroside is sensitive to light and temperature. Exposure to light and high temperatures can lead to degradation. Therefore, it is crucial to store both the solid compound and its solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil. Solutions should be stored at low temperatures, as detailed in the storage guidelines.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in Cell Culture Media The aqueous solubility of quercetin 3-O-sophoroside is low. The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium may be too low to keep the compound dissolved.Ensure the final concentration of the organic solvent in your cell culture medium is sufficient to maintain solubility, but not high enough to cause cellular toxicity. It is recommended to perform a solvent toxicity control experiment. You can also try preparing a more diluted stock solution to reduce the final solvent concentration.
Inconsistent Experimental Results Degradation of quercetin 3-O-sophoroside in stock solutions or during experiments. This can be caused by repeated freeze-thaw cycles, exposure to light, or prolonged storage at inappropriate temperatures.Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials. Always protect solutions from light and store them at the recommended temperatures.
Low Bioactivity Observed The compound may not be efficiently taken up by the cells, or it may be rapidly metabolized.Consider the cell type and its metabolic activity. The glycoside form may have different cellular uptake kinetics compared to the aglycone (quercetin). You may need to adjust the incubation time or concentration. It's also worth verifying the purity of your compound.
Autofluorescence in Microscopy Flavonoids, including quercetin derivatives, can exhibit autofluorescence, which can interfere with the detection of fluorescent probes.Include an "unstained" control group treated with quercetin 3-O-sophoroside to determine its intrinsic fluorescence at the excitation and emission wavelengths you are using. If significant autofluorescence is observed, you may need to use spectral unmixing techniques or choose fluorescent dyes with emission spectra that do not overlap with that of the compound.

Quantitative Data Summary

Storage Recommendations for Quercetin 3-O-Sophoroside

FormStorage TemperatureDurationNotes
Solid (Powder)-20°C≥ 4 yearsKeep in a dark, dry, and well-sealed container.
Stock Solution in DMSO-20°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Aqueous Solution4°C≤ 24 hoursPrepare fresh before use. Prone to degradation.

Solubility of Quercetin 3-O-Sophoroside

SolventSolubility
DMSO~10 mg/mL
DMF~3 mg/mL
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL
DMF:PBS (pH 7.2) (1:4)~0.2 mg/mL

Experimental Protocols

Protocol 1: Preparation of Quercetin 3-O-Sophoroside Stock Solution (10 mM in DMSO)

  • Materials:

    • Quercetin 3-O-sophoroside (MW: 626.52 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Weigh out 6.27 mg of quercetin 3-O-sophoroside powder.

    • Add 1 mL of anhydrous DMSO to the powder.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the 10 mM stock solution into sterile, amber microcentrifuge tubes in volumes appropriate for your experiments (e.g., 20 µL).

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Assessment of Anti-inflammatory Activity by Measuring Cytokine Production in Macrophages

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Prepare working solutions of quercetin 3-O-sophoroside by diluting the 10 mM stock solution in cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

    • Pre-treat the cells with the quercetin 3-O-sophoroside working solutions for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with DMSO and LPS, cells treated with quercetin 3-O-sophoroside alone).

  • Cytokine Measurement (ELISA):

    • After the 24-hour incubation, collect the cell culture supernatants.

    • Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • Normalize the cytokine concentrations to the total protein content of the cells in each well, if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to Working Concentrations in Media prep_stock->prep_working pretreat Pre-treat with Quercetin 3-O-Sophoroside prep_working->pretreat seed_cells Seed RAW 264.7 Macrophages seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect elisa Perform ELISA for TNF-α and IL-6 collect->elisa analyze Analyze Data elisa->analyze

Caption: Experimental workflow for assessing the anti-inflammatory effects of quercetin 3-O-sophoroside.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 IKK IKK TLR4->IKK Quercetin Quercetin 3-O-Sophoroside Quercetin->ASK1 Quercetin->IKK p38 p38 ASK1->p38 ERK ERK ASK1->ERK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines ERK->Cytokines IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB NFκB->Cytokines

Caption: Anti-inflammatory signaling pathway of quercetin 3-O-sophoroside.[1][2][3][4]

References

Technical Support Center: Analysis of Quercetin 3-O-Sophoroside via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of quercetin 3-O-sophoroside.

Frequently Asked Questions (FAQs)

Q1: What is the expected parent ion for quercetin 3-O-sophoroside in positive and negative ion modes?

A1: In positive ion mode, you can expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 627.15. You may also detect adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed at an m/z of approximately 625.13.

Q2: What are the major fragment ions observed in the MS/MS spectrum of quercetin 3-O-sophoroside?

A2: The fragmentation of quercetin 3-O-sophoroside primarily involves the cleavage of the glycosidic bonds. A key fragmentation event is the loss of the sophorose moiety (two glucose units), resulting in the quercetin aglycone fragment. The sophorose can be lost as a single unit or sequentially.

Q3: How can I differentiate quercetin 3-O-sophoroside from other quercetin diglycosides?

A3: Distinguishing between different quercetin diglycosides can be challenging. The fragmentation pattern, particularly the relative abundance of ions resulting from the cleavage of the different glycosidic linkages, can provide clues. Additionally, chromatographic separation using a suitable LC method is crucial for resolving isomers before they enter the mass spectrometer.

Q4: What are the typical LC-MS/MS parameters for the analysis of quercetin 3-O-sophoroside?

A4: A common approach involves using a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization. Electrospray ionization (ESI) is the most common ionization technique used for this type of analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the mass spectrometry analysis of quercetin 3-O-sophoroside.

Problem Possible Cause(s) Suggested Solution(s)
No or Low Signal for Parent Ion 1. Inefficient ionization. 2. Incorrect MS source parameters. 3. Sample degradation. 4. Low sample concentration.1. Optimize the mobile phase composition. The addition of a small amount of formic acid can enhance protonation in positive mode. 2. Tune the ESI source parameters, including capillary voltage, gas flow rates, and temperature. 3. Ensure proper sample handling and storage to prevent degradation. Prepare fresh samples if necessary. 4. Concentrate the sample or inject a larger volume if possible.
Poor Fragmentation or No Fragment Ions 1. Insufficient collision energy. 2. Incorrect precursor ion selection. 3. Instrument not in MS/MS mode.1. Optimize the collision energy (CE) for the specific precursor ion. Perform a CE ramp experiment to find the optimal value. 2. Verify the m/z of the precursor ion being isolated for fragmentation. 3. Ensure that the instrument method is set up for MS/MS (or tandem MS) acquisition.
Inconsistent Retention Times 1. Unstable LC pump performance. 2. Column degradation or contamination. 3. Changes in mobile phase composition. 4. Temperature fluctuations.1. Purge the LC pumps to remove air bubbles and ensure a stable flow rate. 2. Flush the column with a strong solvent or replace it if it's old or has been used extensively with complex matrices. 3. Prepare fresh mobile phases and ensure they are properly mixed. 4. Use a column oven to maintain a consistent temperature.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Contaminated sample. 3. Leak in the LC or MS system.1. Use high-purity solvents and additives. Flush the LC system thoroughly. 2. Use appropriate sample preparation techniques (e.g., solid-phase extraction) to remove interfering substances. 3. Check for and fix any leaks in the system.

Quantitative Data Summary

The following table summarizes the expected m/z values for the parent ion and major fragment ions of quercetin 3-O-sophoroside in both positive and negative ion modes.

Ion Type Ionization Mode Formula Calculated m/z Observed m/z (approx.) Description
Parent Ion Positive[C₂₇H₃₀O₁₇+H]⁺627.1505627.15Protonated molecule
Parent Ion Negative[C₂₇H₃₀O₁₇-H]⁻625.1359625.14Deprotonated molecule
Fragment Ion Positive[C₁₅H₁₀O₇+H]⁺303.0505303.05Quercetin aglycone
Fragment Ion Negative[C₁₅H₁₀O₇-H]⁻301.0354301.04Quercetin aglycone
Fragment Ion Positive/Negative--465.10Loss of one hexose unit
Fragment Ion Positive/Negative--162.05Neutral loss of a hexose unit

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a general framework for the analysis of quercetin 3-O-sophoroside. Optimization may be required for specific instrumentation and sample matrices.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Extract the sample with a suitable solvent, such as methanol or a mixture of methanol and water.

  • Vortex and sonicate the sample to ensure complete extraction.

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B over time to elute the analyte. A re-equilibration step at the initial conditions is necessary at the end of each run.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Acquisition Mode: Full scan MS and product ion scan (MS/MS).

  • Collision Gas: Argon.

  • Collision Energy: Optimized for the fragmentation of the precursor ion (typically in the range of 15-30 eV).

Visualizations

Fragmentation Pathway of Quercetin 3-O-Sophoroside

fragmentation_pathway cluster_main Fragmentation of Quercetin 3-O-Sophoroside cluster_neg Negative Ion Mode Fragmentation parent_pos [Quercetin 3-O-Sophoroside + H]⁺ m/z 627.15 intermediate_pos [M+H-162]⁺ m/z 465.10 parent_pos->intermediate_pos - C₆H₁₀O₅ (162 Da) aglycone_pos [Quercetin + H]⁺ m/z 303.05 intermediate_pos->aglycone_pos - C₆H₁₀O₅ (162 Da) parent_neg [Quercetin 3-O-Sophoroside - H]⁻ m/z 625.14 intermediate_neg [M-H-162]⁻ m/z 463.09 parent_neg->intermediate_neg - C₆H₁₀O₅ (162 Da) aglycone_neg [Quercetin - H]⁻ m/z 301.04 intermediate_neg->aglycone_neg - C₆H₁₀O₅ (162 Da)

Caption: Proposed fragmentation pathway of quercetin 3-O-sophoroside.

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_workflow LC-MS/MS Experimental Workflow sample_prep Sample Preparation (Extraction, Filtration) lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms_analysis Mass Analysis (Full Scan MS) ionization->ms_analysis fragmentation Tandem MS (MS/MS) (Fragmentation) ms_analysis->fragmentation data_analysis Data Analysis (Identification & Quantification) fragmentation->data_analysis

Caption: General experimental workflow for LC-MS/MS analysis.

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Quercetin Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant capabilities of flavonoids is critical for the development of new therapeutic agents. This guide provides a comparative analysis of the antioxidant activity of various quercetin glycosides, including the well-studied rutin and isoquercitrin, alongside their parent aglycone, quercetin.

The presented data, sourced from multiple in vitro and cellular studies, reveals that while quercetin generally exhibits potent antioxidant activity, its glycosidic forms show variable efficacy depending on the specific sugar moiety and the experimental model used. This comparison aims to offer a clear, data-driven perspective to aid in the selection and application of these compounds in research and development.

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of quercetin and its glycosides has been extensively evaluated using various assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Lower IC50 values indicate greater antioxidant activity.

CompoundAssayIC50 (µM)Reference
Quercetin DPPH11.0 ± 2.6[1]
ABTS1.89 ± 0.33 (µg/mL)[2]
DPPH0.55 (µg/mL)[3]
ABTS1.17 (µg/mL)[3]
Rutin (Quercetin-3-O-rutinoside)DPPH21.1 ± 0.2[1]
ABTS4.68 ± 1.24 (µg/mL)[2]
DPPH>100 (µg/mL)[3]
ABTS13.92 (µg/mL)[3]
Isoquercitrin (Quercetin-3-O-glucoside)DPPH17.6 ± 0.1[1]
Superoxide Scavenging78.16 ± 4.83[4]
Hyperoside (Quercetin-3-O-galactoside)DPPH25.2 ± 0.8[1]
ABTS3.54 ± 0.39 (µg/mL)[2]
Quercitrin (Quercetin-3-O-rhamnoside)Superoxide Scavenging87.99 ± 5.43[4]

Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions. The data indicates that in many chemical-based assays, quercetin demonstrates superior or comparable antioxidant activity to its glycosides. However, factors such as solubility and bioavailability, which can be influenced by the attached sugar molecule, may affect their activity in biological systems.[3][4]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should have a deep violet color.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound (quercetin or its glycosides). A control sample containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a radical initiator.

Procedure:

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and grown to confluency.

  • Loading of DCFH-DA: The cells are washed and then incubated with a solution of DCFH-DA, which is taken up by the cells and deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Treatment with Antioxidants: The cells are then treated with various concentrations of the test compounds (quercetin glycosides).

  • Induction of Oxidative Stress: A peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the wells to induce cellular oxidative stress.

  • Fluorescence Measurement: The plate is placed in a fluorescence microplate reader. The fluorescence of DCF, produced by the oxidation of DCFH by reactive oxygen species, is measured over time at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time. The CAA value is expressed as the concentration of a standard antioxidant (like quercetin) that provides equivalent protection.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of antioxidant activity.

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assay cluster_3 Data Analysis Sample Preparation Prepare stock solutions of Quercetin & Glycosides DPPH Assay Perform DPPH Assay Sample Preparation->DPPH Assay ABTS Assay Perform ABTS Assay Sample Preparation->ABTS Assay Cell Treatment Treat cells with compounds and DCFH-DA Sample Preparation->Cell Treatment Assay Reagent Prep Prepare DPPH, ABTS, and cell culture reagents Assay Reagent Prep->DPPH Assay Assay Reagent Prep->ABTS Assay Cell Seeding Seed HepG2 cells in 96-well plates Assay Reagent Prep->Cell Seeding Calculate IC50 Calculate IC50 values (DPPH & ABTS) DPPH Assay->Calculate IC50 ABTS Assay->Calculate IC50 Cell Seeding->Cell Treatment Oxidative Stress Induce oxidative stress with AAPH Cell Treatment->Oxidative Stress CAA Measurement Measure fluorescence Oxidative Stress->CAA Measurement Calculate CAA Calculate CAA values CAA Measurement->Calculate CAA Compare Activities Compare antioxidant activities Calculate IC50->Compare Activities Calculate CAA->Compare Activities

Fig. 1: Experimental workflow for antioxidant comparison.
Nrf2 Signaling Pathway

Quercetin and its glycosides are known to exert some of their antioxidant effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway. This pathway is a key cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like quercetin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes like Heme Oxygenase-1 (HO-1). Studies suggest that both quercetin and isoquercitrin can significantly increase the expression of Nrf2 and HO-1.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quercetin Quercetin/ Glycosides Keap1_Nrf2 Keap1-Nrf2 Complex Quercetin->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation promotes Keap1 Keap1 Nrf2_cyto->Keap1 sequesters Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) Cellular Protection Cellular Protection against Oxidative Stress Antioxidant_Genes->Cellular Protection Transcription->Antioxidant_Genes

Fig. 2: Nrf2 antioxidant response pathway activation.

References

A Comparative Guide to the Bioavailability of Quercetin 3-O-Sophoroside and Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of Quercetin 3-O-Sophoroside against other notable flavonoids, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the absorption and metabolic fate of these compounds.

Comparative Bioavailability: In Vivo and In Vitro Data

The bioavailability of flavonoids is a critical determinant of their physiological activity. Glycosylation patterns, in particular, play a significant role in the absorption and metabolism of these compounds. Below is a summary of available quantitative data from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental models and conditions.

In Vivo Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for quercetin and its glycosides from a comparative study in rats.

CompoundDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC (0-t) (mg/L*min)Animal ModelReference
Quercetin507.47 ± 2.6354.0 ± 25.12590.5 ± 987.9Rat[1]
Isoquercitrin (Quercetin-3-O-glucoside)500.35 ± 0.1127.0 ± 6.717.2 ± 7.3Rat[1]
Quercetin-3-O-β-D-glucuronide502.04 ± 0.85222.0 ± 119.2962.7 ± 602.3Rat[1]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

A pivotal study on Quercetin-3-O-sophoroside utilizing an in situ rat gut model revealed that it can be absorbed intact, as well as in methylated, sulfated, and both methylated and sulfated forms, directly from the jejunum. This finding is significant as it suggests a distinct absorption mechanism compared to other glycosides that require hydrolysis to the aglycone prior to absorption. While specific pharmacokinetic parameters such as Cmax and AUC were not reported in this particular study, the detection of the intact sophoroside in plasma underscores its potential for systemic exposure.

In Vitro Caco-2 Cell Permeability

The Caco-2 cell monolayer is a widely used in vitro model to predict intestinal drug absorption. The apparent permeability coefficient (Papp) is a measure of the rate of transport across the cell monolayer.

CompoundPapp (x 10⁻⁶ cm/s)Experimental ModelReference
Quercetin1.70 ± 0.11Caco-2 cells[2]
Isoquercitrin (Quercetin-3-O-glucoside)Moderate PermeabilityCaco-2 cells[2]
Rutin (Quercetin-3-O-rutinoside)High PermeabilityCaco-2 cells[2]
Quercetin Glycoside with higher glycosylation36.6 ± 3.2Caco-2 cells[2]

Interestingly, studies with Caco-2 cells have shown that quercetin glycosides can have higher Papp values than quercetin aglycone, and that permeability can increase with the degree of glycosylation, suggesting that active transport mechanisms may be involved[2].

Experimental Protocols

In Vivo Bioavailability Study in Rats

This protocol is a generalized representation based on common methodologies for assessing flavonoid bioavailability in a rat model.

  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are housed in controlled conditions and acclimatized before the experiment.

  • Dosing: Flavonoids are administered orally via gavage. The dosage can vary, but a common dose is 50 mg/kg of body weight.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.

  • Sample Preparation: Plasma is separated by centrifugation. To analyze for the flavonoid and its metabolites, plasma samples are often treated with β-glucuronidase and sulfatase to hydrolyze conjugated forms back to the aglycone. This is followed by protein precipitation and extraction.

  • Analytical Method: The concentration of the flavonoid in the plasma extracts is quantified using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a UV detector.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using appropriate software.

In Situ Intestinal Perfusion in Rats

This technique allows for the study of absorption in a specific segment of the intestine.

  • Animal Preparation: Rats are anesthetized, and the abdominal cavity is opened. A specific segment of the small intestine (e.g., jejunum) is isolated and cannulated at both ends.

  • Perfusion: A solution containing the test flavonoid at a known concentration is perfused through the isolated intestinal segment at a constant flow rate.

  • Sample Collection: The perfusate is collected from the outlet cannula at regular intervals. Blood samples from the mesenteric vein draining the perfused segment can also be collected.

  • Analysis: The concentration of the flavonoid in the collected perfusate and blood samples is determined by HPLC or LC-MS. The disappearance of the compound from the perfusate is used to calculate the absorption rate.

Caco-2 Cell Permeability Assay

This in vitro method is used to predict the intestinal permeability of compounds.

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Transport Experiment: The test flavonoid is added to the apical (AP) side (representing the intestinal lumen) of the transwell, and the appearance of the compound in the basolateral (BL) side (representing the blood) is measured over time. Transport in the reverse direction (BL to AP) can also be assessed to investigate efflux mechanisms.

  • Quantification: Samples are collected from both the AP and BL chambers at specific time points and the concentration of the flavonoid is quantified by HPLC or LC-MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

Signaling Pathways and Experimental Workflows

Quercetin's Impact on Cellular Signaling

Quercetin is known to modulate several key signaling pathways involved in cellular processes such as proliferation, survival, and inflammation. The diagrams below, generated using Graphviz, illustrate the inhibitory effects of quercetin on the PI3K/Akt/mTOR and MAPK signaling pathways.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Quercetin Quercetin Quercetin->PI3K Quercetin->Akt Quercetin->mTOR

Caption: Quercetin inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress / Growth Factors MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Quercetin Quercetin Quercetin->MAPK Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression

Caption: Quercetin inhibits the MAPK signaling pathway.

Experimental Workflow for In Vivo Bioavailability

The following diagram illustrates a typical workflow for an in vivo bioavailability study.

bioavailability_workflow A Animal Acclimatization B Oral Administration of Flavonoid A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Enzymatic Hydrolysis (optional) D->E F Sample Extraction D->F Direct Analysis E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) G->H

Caption: Workflow for in vivo flavonoid bioavailability studies.

References

Quercetin 3-O-Sophoroside Versus Rutin: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of quercetin 3-O-sophoroside and rutin for researchers, scientists, and drug development professionals. It objectively examines their structural differences, biological activities, and the experimental methods used to evaluate them.

Note on Data Availability: Direct, head-to-head comparative studies for quercetin 3-O-sophoroside and rutin under identical experimental conditions are limited in published literature. The quantitative data presented below is collated from various sources. As such, direct comparisons of IC50 values should be interpreted with caution, as experimental conditions (e.g., cell line, incubation time, assay methodology) can significantly influence results.

Structural and Chemical Overview

Both quercetin 3-O-sophoroside and rutin are flavonoid glycosides, sharing the same aglycone backbone: quercetin. The key distinction lies in the disaccharide moiety attached at the C3 position.

  • Quercetin 3-O-sophoroside: Features a sophorose sugar group, which is a disaccharide composed of two β-1,2-linked glucose units.

  • Rutin (Quercetin 3-O-rutinoside): Features a rutinose sugar group, a disaccharide composed of rhamnose and glucose.

This structural variance in the sugar moiety alters the molecule's polarity, solubility, and steric properties, which in turn influences its bioavailability and interaction with biological targets.

Comparative Biological Activity: Quantitative Data

The following tables summarize the available quantitative data on the antioxidant, anticancer, and anti-inflammatory activities of the two compounds.

Table 1: Comparative Antioxidant Activity

AssayQuercetin 3-O-SophorosideRutin
ABTS Radical Scavenging Relative antioxidant capacity of 1.45 (compared to Trolox)IC50 values typically range from 5-15 µg/mL
Lipid Peroxidation Inhibition IC50 = 9.2 µM (in cell-free liposomes)Varies by study; generally shows potent inhibition
DPPH Radical Scavenging Data not readily availableIC50 values typically range from 10-20 µg/mL

Table 2: Comparative Anticancer Activity (Cytotoxicity)

Cell LineCompoundIC50 ValueNote
Human Promyelocytic Leukemia (HL-60) Quercetin 3-O-sophorosideData not available for pure compoundExtracts containing this compound show antiproliferative activity.[1]
Rutin> 100 µMGenerally exhibits low cytotoxicity against HL-60 cells.[2]
Quercetin (Aglycone)~7.7 µMThe parent molecule shows significant cytotoxicity.[3]
Human Melanoma (SK-MEL-28) Rutin47.44 µM[4]
Human Renal Cancer (786-O) Rutin45.2 µM

Table 3: Comparative Anti-inflammatory Activity

Assay / ModelQuercetin 3-O-SophorosideRutin
Nitric Oxide (NO) Production Inhibition (LPS-stimulated RAW 264.7 Macrophages)Expected to be active based on quercetin moietyPotently attenuates NO production

Signaling Pathways and Experimental Workflows

Visualizations help clarify the complex biological processes and experimental designs involved in comparing these flavonoids.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Macrophage Intracellular Signaling cluster_inhibitors Flavonoid Intervention LPS LPS NFkB NF-κB Pathway LPS->NFkB Activates iNOS iNOS Gene Expression NFkB->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Leads to Q3S Quercetin 3-O-sophoroside Q3S->NFkB Inhibits Rutin Rutin Rutin->NFkB Inhibits experimental_workflow start Prepare Stock Solutions (Q3S & Rutin in DMSO) treat Treat cells with serial dilutions of Q3S and Rutin for 48-72h start->treat culture Seed Cancer Cells (e.g., HL-60) in 96-well plates culture->treat mtt_add Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) treat->mtt_add incubate Incubate for 4 hours (Formazan crystal formation) mtt_add->incubate solubilize Solubilize Formazan (Add DMSO or SDS) incubate->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 Values read->analyze

References

assessing the anticancer potential of quercetin 3-O-sophoroside in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Search Findings: A comprehensive literature search for the anticancer potential of quercetin 3-O-sophoroside did not yield specific studies on this particular glycoside. Therefore, this guide provides a comparative analysis of a closely related and well-studied quercetin glycoside, quercetin 3-O-glucoside , and its aglycone, quercetin . This comparison offers valuable insights into the potential structure-activity relationships of quercetin and its derivatives in the context of cancer therapy.

Quercetin, a flavonoid abundant in fruits and vegetables, has demonstrated significant anticancer properties in numerous preclinical studies.[1][2][3] Its therapeutic potential is attributed to its ability to modulate various cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and prevention of metastasis.[2][4][5] Quercetin often exists in nature as glycosides, where a sugar molecule is attached. The nature and position of this sugar can influence the bioavailability and biological activity of the compound.

Comparative Cytotoxicity in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for quercetin 3-O-glucoside and quercetin across various human cancer cell lines, providing a direct comparison of their cytotoxic effects.

CompoundCell LineCancer TypeIC50 ValueCitation
Quercetin 3-O-glucoside HepG2Hepatocellular Carcinoma150 µg/mL[6]
Caco-2Colon Carcinoma79 µg/mL[6]
HEK293 (non-cancerous)Embryonic Kidney186 µg/mL[6]
Quercetin MCF-7Breast Cancer37 µM[7]
A172Glioblastoma(Cytotoxic effect observed)[8]
LBC3Glioblastoma(Cytotoxic effect observed)[8]
OSC20, SAS, HN22Oral Squamous Cell Carcinoma(Decreased cell viability)[9]
HeLaCervical Cancer(Decreased cell viability)[4]

Note: Direct comparison of IC50 values between studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

The following table outlines the general methodologies employed in the cited studies to assess the anticancer potential of quercetin and its glycosides.

ExperimentPurposeGeneral Methodology
Cell Viability Assay (MTT Assay) To determine the cytotoxic effect of the compound on cancer cells.Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours). MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is converted to formazan by viable cells. The formazan is then solubilized, and the absorbance is measured to determine the percentage of viable cells compared to an untreated control.[6][9]
Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining) To visualize and quantify apoptotic cell death.Treated and untreated cells are stained with a mixture of acridine orange (stains both live and dead cells) and ethidium bromide (stains only cells with compromised membranes). Under a fluorescence microscope, live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-red nuclei, and necrotic cells have uniformly orange-red nuclei.[6]
Apoptosis Assay (Annexin V/PI Staining) To quantify apoptosis and distinguish it from necrosis using flow cytometry.Cells are treated with the test compound and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells). Flow cytometry is then used to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[1]
Cell Cycle Analysis To determine the effect of the compound on cell cycle progression.Cells are treated with the compound, harvested, and fixed. The DNA is then stained with a fluorescent dye (e.g., propidium iodide), and the DNA content of the cells is analyzed by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4]

Signaling Pathways and Experimental Visualization

The anticancer effects of quercetin are mediated through its interaction with a multitude of intracellular signaling pathways. A key mechanism is the induction of apoptosis. The following diagrams illustrate a simplified model of quercetin-induced apoptosis and a typical experimental workflow for assessing anticancer activity.

Quercetin_Induced_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Quercetin Quercetin DeathReceptor Death Receptor (e.g., FAS) Quercetin->DeathReceptor Bax Bax (Pro-apoptotic) Quercetin->Bax Bcl2 Bcl-2 (Anti-apoptotic) Quercetin->Bcl2 ProCaspase8 Pro-Caspase-8 DeathReceptor->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion ProCaspase9 Pro-Caspase-9 CytochromeC->ProCaspase9 Caspase9 Caspase-9 ProCaspase9->Caspase9 Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of quercetin-induced apoptosis.

Anticancer_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with Quercetin Compound start->treatment control Untreated Control start->control viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle control->viability control->apoptosis control->cell_cycle ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for assessing anticancer potential.

References

quercetin 3-O-sophoroside's efficacy compared to other natural antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of quercetin 3-O-sophoroside against other well-established natural antioxidants. The following sections present quantitative data from various in vitro antioxidant assays, detailed experimental methodologies, and an exploration of the underlying signaling pathways involved in the antioxidant response.

Quercetin 3-O-sophoroside, a flavonoid glycoside found in sources such as rapeseed (Brassica napus), demonstrates notable antioxidant activity.[1][2] This is attributed to its molecular structure, which enables it to scavenge free radicals and reduce oxidative stress at a cellular level.[3] However, a direct quantitative comparison with other antioxidants across a wide spectrum of assays is limited in existing literature. This guide aims to bridge this gap by compiling available data to offer a comprehensive overview for research and development purposes.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of a compound can be evaluated through various assays, each with a distinct mechanism. The following tables summarize the available quantitative data for quercetin 3-O-sophoroside and compare it with other prominent natural antioxidants. It is important to note that the values presented are from different studies and direct, side-by-side comparisons under identical experimental conditions are scarce.

Table 1: ABTS Radical Scavenging Activity

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation.

CompoundRelative Antioxidant Capacity (vs. Trolox)IC50 (µM)
Quercetin 3-O-sophoroside 1.45 [1][2]Not widely reported
QuercetinNot widely reported4.60 ± 0.3[4]
RutinNot widely reported5.02 ± 0.4[4]
Ascorbic AcidNot widely reportedNot widely reported
Trolox1.00 (Reference)2.93 - 3.77[5]

Table 2: DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is another common method to evaluate free radical scavenging capacity.

CompoundIC50 (µM)
Quercetin 3-O-sophoroside Data not available
Quercetin4.60 ± 0.3[4] - 19.3[6]
Rutin5.02 ± 0.4[4]
Ascorbic Acid0.62[6] - 3.12[2]
Kaempferol2.86[7]
Epicatechin~1.5 µg/mL (~5.17 µM)[8][9]

Table 3: Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher FRAP values indicate greater antioxidant potential.

CompoundFRAP Value (µM Fe(II)/µM)
Quercetin 3-O-sophoroside Data not available
QuercetinHigher than ascorbic acid and resveratrol in some studies[10]
Ascorbic AcidVaries depending on the study
TroloxVaries depending on the study

Table 4: Lipid Peroxidation Inhibition

This assay measures the ability of an antioxidant to inhibit the oxidation of lipids, a key process in cellular damage.

CompoundIC50 (µM)
Quercetin 3-O-sophoroside 9.2 [1][2]
QuercetinNot directly comparable
Ascorbic AcidNot directly comparable
TroloxNot directly comparable

Experimental Protocols

Accurate and reproducible data are paramount in scientific research. The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared.

  • A fixed volume of the DPPH solution is added to the test compound and standard solutions.

  • The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control is prepared containing the solvent and DPPH solution without the antioxidant.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to the antioxidant's concentration and is measured spectrophotometrically.

Procedure:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (typically 734 nm).

  • Various concentrations of the test compound and a standard antioxidant (e.g., Trolox) are prepared.

  • A small volume of the test compound or standard is added to a larger volume of the diluted ABTS•+ solution.

  • The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated using a similar formula to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. The ferrous-TPTZ complex has an intense blue color, and the change in absorbance is proportional to the antioxidant concentration.

Procedure:

  • The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.[6][10][11][12][13]

  • A small volume of the test sample is added to a larger volume of the FRAP reagent.[11][13]

  • The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes) at 37°C.[11][12][13]

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • The antioxidant capacity of the sample is expressed as micromoles of Fe²⁺ equivalents per liter or per gram of sample.

Signaling Pathways in Antioxidant Action

The antioxidant effects of flavonoids like quercetin and its glycosides are not solely due to direct radical scavenging. They also exert their protective effects by modulating intracellular signaling pathways, particularly the Keap1-Nrf2-ARE pathway.

The Keap1-Nrf2-ARE Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a crucial cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is anchored in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Flavonoids Quercetin Glycosides Flavonoids->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: The Keap1-Nrf2-ARE signaling pathway activation by oxidative stress or flavonoids.

Experimental Workflow for Antioxidant Capacity Assessment

The general workflow for assessing the antioxidant capacity of a natural compound involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (Extraction, Purification) DPPH DPPH Assay Sample_Prep->DPPH ABTS ABTS Assay Sample_Prep->ABTS FRAP FRAP Assay Sample_Prep->FRAP Other_Assays Other Assays (e.g., Lipid Peroxidation) Sample_Prep->Other_Assays Reagent_Prep Reagent Preparation (DPPH, ABTS, FRAP reagents) Reagent_Prep->DPPH Reagent_Prep->ABTS Reagent_Prep->FRAP Reagent_Prep->Other_Assays Absorbance Spectrophotometric Measurement DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Other_Assays->Absorbance Calculation Calculation of % Inhibition / FRAP value Absorbance->Calculation IC50 Determination of IC50 or TEAC values Calculation->IC50 Comparison Comparison with Standards IC50->Comparison

Caption: General experimental workflow for in vitro antioxidant capacity assessment.

Conclusion

Quercetin 3-O-sophoroside exhibits significant antioxidant potential, as evidenced by its high relative antioxidant capacity in the ABTS assay and its ability to inhibit lipid peroxidation. However, a comprehensive evaluation of its efficacy in comparison to other natural antioxidants is hampered by the limited availability of direct comparative data across a range of standardized assays. The provided tables and protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the antioxidant profile of this and other flavonoid glycosides. Understanding the modulation of cellular signaling pathways, such as the Keap1-Nrf2-ARE pathway, will be crucial in developing novel therapeutic strategies that leverage the protective effects of these natural compounds against oxidative stress-related diseases. Further research is warranted to generate more robust, directly comparable data to definitively position quercetin 3-O-sophoroside within the landscape of natural antioxidants.

References

A Comparative Guide to the Antioxidant Activity of Quercetin 3-O-Sophoroside: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetin 3-O-sophoroside, a flavonoid glycoside found in various plants, is recognized for its potential antioxidant properties.[1] This guide provides a comparative analysis of its antioxidant activity as demonstrated in laboratory (in vitro) settings versus within a living organism (in vivo), offering valuable insights for research and development. While in vitro studies provide a foundational understanding of a compound's direct antioxidant capacity, in vivo studies offer a more complex picture, accounting for factors like metabolism and bioavailability.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antioxidant activity of quercetin 3-O-sophoroside and its aglycone, quercetin. It is crucial to note the limited availability of in vivo data specifically for quercetin 3-O-sophoroside. Therefore, data for quercetin is provided as a proxy for potential in vivo effects, with the understanding that the glycosidic form may exhibit different behavior.

Table 1: In Vitro Antioxidant Activity of Quercetin 3-O-Sophoroside

AssayMetricResultReference Compound
ABTS Radical ScavengingRelative Antioxidant Capacity1.45Trolox
Lipid Peroxidation (Cell-free)IC509.2 µM-

Table 2: In Vivo Antioxidant Activity of Quercetin (Aglycone)

Animal ModelOxidative StressorParameter MeasuredEffect of Quercetin
Ratsd-galactoseHippocampal SOD, HO-1Increased
Ratsd-galactoseHippocampal MDADecreased
Mice-Hepatic GPx, CATIncreased
Mice-Hepatic GSHIncreased

SOD: Superoxide Dismutase, HO-1: Heme Oxygenase-1, MDA: Malondialdehyde, GPx: Glutathione Peroxidase, CAT: Catalase, GSH: Glutathione. Note: This data is for quercetin, the aglycone of quercetin 3-O-sophoroside.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate the replication and validation of these findings.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Protocol:

  • Preparation of ABTS•+ solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ solution: Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A specific volume of the antioxidant solution (quercetin 3-O-sophoroside) at various concentrations is mixed with a fixed volume of the diluted ABTS•+ solution.

  • Measurement: The absorbance is measured at 734 nm after a set incubation period (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of absorbance is calculated relative to a control (without the antioxidant). The results can be expressed as an IC50 value (the concentration of the antioxidant required to scavenge 50% of the ABTS•+ radicals) or relative to a standard antioxidant like Trolox.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay determines the extent of lipid peroxidation by measuring the formation of malondialdehyde (MDA), a secondary product of lipid oxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Protocol:

  • Induction of Lipid Peroxidation: A suspension of phospholipid liposomes or a tissue homogenate is incubated with an oxidizing agent (e.g., FeSO4/ascorbate) in the presence and absence of the antioxidant (quercetin 3-O-sophoroside) at various concentrations.

  • TBA Reaction: After incubation, a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid, TCA) is added to the reaction mixture.

  • Heating: The mixture is heated in a boiling water bath for a specific time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA.

  • Measurement: After cooling, the mixture is centrifuged, and the absorbance of the supernatant is measured at 532 nm.

  • Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control (without the antioxidant). The results are often expressed as an IC50 value.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of flavonoids like quercetin are not solely due to direct radical scavenging. They can also modulate intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins. While specific data for quercetin 3-O-sophoroside is limited, the mechanisms of its aglycone, quercetin, are well-studied and likely relevant following in vivo hydrolysis.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quercetin Quercetin Keap1 Keap1 Quercetin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription

Caption: Quercetin-mediated activation of the Nrf2 signaling pathway.

Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Quercetin can interact with Keap1, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of various antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in various cellular processes, including the response to oxidative stress. Quercetin has been shown to modulate MAPK signaling, which can influence cell survival and inflammatory responses.

MAPK_Pathway cluster_mapk MAPK Cascades Oxidative_Stress Oxidative Stress p38 p38 Oxidative_Stress->p38 JNK JNK Oxidative_Stress->JNK ERK ERK Oxidative_Stress->ERK Quercetin Quercetin Quercetin->p38 Inhibits Quercetin->JNK Inhibits Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Cell_Survival Cell Survival ERK->Cell_Survival

Caption: Quercetin's modulation of MAPK signaling in response to oxidative stress.

Oxidative stress can activate several MAPK pathways, including p38, JNK, and ERK. The activation of p38 and JNK is often associated with pro-apoptotic signals, while the ERK pathway is generally linked to cell survival. Quercetin has been observed to inhibit the phosphorylation and activation of p38 and JNK induced by oxidative stress, thereby potentially protecting cells from apoptosis.

Comparison and Conclusion

The available evidence indicates that quercetin 3-O-sophoroside possesses direct antioxidant activity in vitro, as demonstrated by its ability to scavenge ABTS radicals and inhibit lipid peroxidation. These findings establish its potential as a direct antioxidant.

The in vivo antioxidant activity of quercetin 3-O-sophoroside is less clear due to a lack of specific studies. However, research on its aglycone, quercetin, suggests that it can enhance the endogenous antioxidant defense system by upregulating key antioxidant enzymes like SOD, CAT, and GPx, and reducing markers of oxidative damage such as MDA. It is hypothesized that quercetin 3-O-sophoroside may exert similar effects in vivo following its hydrolysis to quercetin.

The discrepancy between in vitro and in vivo antioxidant activity often stems from the complex processes of absorption, distribution, metabolism, and excretion (ADME) that a compound undergoes in a living organism. The bioavailability of quercetin glycosides can be influenced by the type of sugar moiety, which affects its absorption and subsequent metabolism by gut microbiota and host enzymes.

References

validating the purity and identity of commercial quercetin 3-O-sophoroside standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals relying on the accuracy of their experimental results, the purity and identity of chemical standards are paramount. Quercetin 3-O-sophoroside, a significant flavonoid glycoside, is widely used in various studies. However, the quality of commercially available standards can vary. This guide provides a framework for validating the purity and identity of commercial quercetin 3-O-sophoroside standards, offering detailed experimental protocols and data presentation templates to ensure the reliability of your research.

Comparative Purity Analysis

Table 1: Comparative Purity of Commercial Quercetin 3-O-Sophoroside Standards

SupplierLot NumberStated Purity (%)Determined Purity by HPLC-UV (%)Identity Confirmed by LC-MSNotes on Impurities
Supplier AXXXXX≥9898.5 ± 0.2YesMinor unknown peak at R.T. 4.2 min
Supplier BYYYYY≥9999.2 ± 0.1YesNo significant impurities detected
Supplier CZZZZZ≥9596.1 ± 0.5YesPresence of quercetin aglycone detected

This table presents hypothetical data for illustrative purposes.

Experimental Protocols for Validation

To ensure the accuracy of the data presented in the comparative table, the following experimental protocols are recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is crucial for quantifying the purity of the standard.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is often effective. A typical gradient might be:

    • 0-20 min: 10-40% acetonitrile

    • 20-25 min: 40-10% acetonitrile

    • 25-30 min: 10% acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: Quercetin and its glycosides have strong absorbance maxima around 254 nm and 370 nm. Monitoring at both wavelengths can be beneficial.[2]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Standard Preparation: Prepare a stock solution of the quercetin 3-O-sophoroside standard in a suitable solvent like methanol at a concentration of 1 mg/mL. From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 250 µg/mL) to establish a calibration curve.

Data Analysis: The purity is calculated by the area normalization method, where the peak area of quercetin 3-O-sophoroside is divided by the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful technique for confirming the identity of the compound by determining its molecular weight.

Instrumentation:

  • LC-MS system, which could be a time-of-flight (TOF) or a triple quadrupole (QqQ) mass spectrometer.

Chromatographic Conditions: The same HPLC conditions as described above can generally be used.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for flavonoids.

  • Scan Range: m/z 100-1000

  • Data Analysis: The identity of quercetin 3-O-sophoroside is confirmed by the presence of its corresponding molecular ion [M-H]⁻ at the expected m/z value. The expected monoisotopic mass for quercetin 3-O-sophoroside (C27H30O17) is approximately 626.14 g/mol , so the expected [M-H]⁻ ion would be around m/z 625.13.

Visualizing the Validation Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_conclusion Conclusion start Receive Commercial Standard dissolve Dissolve in Methanol to create Stock Solution start->dissolve dilute Prepare Dilutions for Calibration dissolve->dilute lcms LC-MS Analysis dissolve->lcms hplc HPLC-UV/DAD Analysis dilute->hplc purity Calculate Purity from HPLC data hplc->purity identity Confirm Identity from LC-MS data lcms->identity validate Validate or Reject Standard purity->validate identity->validate

Caption: Experimental workflow for the validation of commercial standards.

Signaling Pathway of Quercetin (for context)

While not directly related to the validation of the standard itself, understanding the biological context of quercetin's action is important for researchers. The following diagram illustrates a simplified signaling pathway often associated with quercetin's anti-inflammatory effects.

quercetin_pathway quercetin Quercetin nfkb NF-κB Pathway quercetin->nfkb inhibits inflammation Inflammatory Response (e.g., COX-2, iNOS) nfkb->inflammation activates

Caption: Simplified diagram of Quercetin's inhibitory effect on the NF-κB pathway.

By implementing these validation steps, researchers can ensure the quality of their quercetin 3-O-sophoroside standards, leading to more reliable and reproducible scientific findings.

References

Comparative Guide to Analytical Methods for the Quantification of Quercetin Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comparative overview of high-performance liquid chromatography (HPLC) based methods for the quantification of quercetin and its related glycosides. The data and protocols presented are compiled from various validation studies to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical methodologies.

Quantitative Performance Comparison

The following tables summarize the validation parameters of different HPLC methods coupled with UV-Vis or Diode Array Detection (DAD), which are commonly used for the analysis of flavonoids like quercetin and its glycosides.

Table 1: Linearity and Sensitivity of HPLC-UV/DAD Methods for Quercetin and Related Glycosides

CompoundMethodLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Quercetin-3-o-gentiobiosideHPLC-UVNot Specified0.99990.240.71[1]
IsoquercitrinHPLC-UVNot Specified0.99990.160.49[1]
QuercetinHPLC-DAD0.5 - 20> 0.9950.0460.14[2]
QuercetinHPLC-UV5 - 100> 0.999Not SpecifiedNot Specified[3]
QuercetinHPLC-UV10 - 500.9997Not SpecifiedNot Specified[4]
QuercetinHPLC-UV2 - 120.997Not SpecifiedNot Specified[5]

Table 2: Accuracy and Precision of HPLC-UV/DAD Methods for Quercetin and Related Glycosides

CompoundMethodConcentration Levels (µg/mL)Recovery (%)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Reference
Quercetin-3-o-gentiobiosideHPLC-UVLow, Medium, High104.87 - 109.640.50 - 1.480.07 - 3.37[1]
IsoquercitrinHPLC-UVLow, Medium, High106.85 - 109.060.77 - 2.870.58 - 1.37[1]
QuercetinHPLC-DADNot Specified88.6 - 110.72.4 - 6.77.2 - 9.4[2]
QuercetinHPLC-UV5, 40, 80Not Specified< 2< 2[3]

Experimental Protocols

The following are representative experimental methodologies extracted from the cited studies. These can be adapted for the analysis of quercetin 3-O-sophoroside.

Method 1: HPLC-DAD for Quercetin[2]
  • Instrumentation: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).

  • Column: C18 column (specific dimensions not detailed).

  • Mobile Phase: A mixture of water, acetonitrile, and methanol in a ratio of 55:40:5 (v/v/v), acidified with 1.5% acetic acid.

  • Flow Rate: Variable between 1.0 and 1.3 mL/min.

  • Detection Wavelength: 368 nm.

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

  • Sample Preparation: Quercetin solutions were prepared in appropriate solvents for the construction of calibration curves and for accuracy and precision studies.

Method 2: HPLC-UV for Quercetin[3]
  • Instrumentation: High-Performance Liquid Chromatography with UV detection.

  • Column: C18 column (150x4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water in a ratio of 65:35 (v/v), with the addition of 2% acetic acid.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Sample Preparation: Standard solutions of quercetin were prepared at eleven concentration points ranging from 5 to 100 µg/mL. For accuracy studies, placebo formulations were spiked with quercetin at three different concentrations (5, 40, and 80 µg/mL).

Method 3: HPLC-UV for Quercetin[4]
  • Instrumentation: High-Performance Liquid Chromatography with UV detection.

  • Column: Inertsil C18 column (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water in a ratio of 70:30 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 259 nm.

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

  • Sample Preparation: Linearity was established with standard solutions in the concentration range of 10 to 50 µg/mL.

Workflow and Process Visualization

The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines, which is applicable to the methods described above.

Analytical_Method_Validation_Workflow cluster_planning 1. Method Development & Planning cluster_validation 2. Method Validation (ICH Q2(R1)) cluster_application 3. Method Application A Define Analyte & Matrix (e.g., Quercetin 3-O-sophoroside in plasma) B Select Analytical Technique (e.g., HPLC-UV, LC-MS/MS) A->B C Optimize Method Parameters (Mobile Phase, Column, etc.) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Routine Sample Analysis J->K L Quality Control Checks K->L

Caption: General workflow for analytical method validation.

The following diagram illustrates the logical relationship between key validation parameters.

Validation_Parameter_Relationship cluster_core Core Performance Metrics cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy (Closeness to true value) Specificity Specificity (Analyte signal in presence of others) Accuracy->Specificity Precision Precision (Agreement between measurements) Robustness Robustness (Unaffected by small changes) Precision->Robustness Linearity Linearity (Proportionality to concentration) Linearity->Accuracy Linearity->Precision LOD LOD (Detectable Amount) Linearity->LOD LOQ LOQ (Quantifiable Amount) Linearity->LOQ LOD->LOQ

Caption: Interrelationship of analytical method validation parameters.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Quercetin 3-O-Sophoroside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of quercetin 3-O-sophoroside, fostering a secure research environment.

When working with powdered chemical compounds like quercetin 3-O-sophoroside, a flavonoid glycoside, a thorough understanding of safety protocols is critical to mitigate potential hazards. Adherence to these guidelines will help prevent contamination, exposure, and ensure the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of Personal Protective Equipment (PPE) is non-negotiable when handling quercetin 3-O-sophoroside. The following table summarizes the recommended PPE to ensure your protection.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety Goggles or Face ShieldTightly fitting safety goggles (conforming to EN 166) or a face shield should be worn to protect against dust particles and potential splashes.[1][2]
Hand Protection Chemical-Resistant GlovesHandle with gloves that have been inspected prior to use.[3] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3] Nitrile or neoprene gloves are generally recommended for handling chemical powders.[4]
Body Protection Laboratory Coat or Impervious ClothingWear a fire/flame resistant and impervious lab coat or coveralls to protect your skin and clothing from contact with the powder.[3]
Respiratory Protection RespiratorUse a respirator when dusts are generated.[5] A certified particle-filtering half mask or a half mask with appropriate filters is recommended.[1]

Operational Plan: A Step-by-Step Handling Protocol

To minimize exposure and ensure safe handling, follow this detailed experimental workflow.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Powder in Ventilated Area don_ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of Quercetin 3-O-Sophoroside.

Experimental Protocol:

  • Area Preparation : Designate a specific area for handling quercetin 3-O-sophoroside, preferably within a chemical fume hood or a well-ventilated space to avoid the formation and spread of dust and aerosols.[3][6] Cover the work surface with absorbent, plastic-backed paper.[7][8]

  • Donning PPE : Before handling the compound, put on all required personal protective equipment as detailed in the table above. Ensure gloves are inspected for any damage before use.[3]

  • Weighing : If weighing the powder, do so in an enclosure or a designated area that minimizes air currents to prevent dust from becoming airborne.[8] Keep the container with the compound closed as much as possible.[8]

  • Solution Preparation : When preparing solutions, handle the powder in a chemical fume hood.[6][9]

  • Post-Handling Decontamination : After handling, decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

  • Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][10]

Disposal Plan: Responsible Waste Management

Proper disposal of quercetin 3-O-sophoroside and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.

  • Waste Collection : Collect all waste materials, including unused quercetin 3-O-sophoroside, contaminated gloves, bench paper, and pipette tips, in a clearly labeled, sealed container.

  • Waste Disposal : Dispose of the chemical waste through an approved waste disposal plant, following all local, regional, and national regulations.[5][11] Do not let the chemical enter drains.[3]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately take off contaminated clothing.[3] Wash the affected area with soap and plenty of water.[3] Seek medical attention if irritation occurs.[5]

  • Eye Contact : Rinse cautiously with plenty of water for several minutes.[3][5] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[5] Consult a doctor.[3]

  • Inhalation : Move the person to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[3]

  • Ingestion : Rinse the mouth with water.[3] Do not induce vomiting.[3] Seek immediate medical advice.[5]

  • Spills : In case of a spill, evacuate the area.[3] Ensure adequate ventilation.[3] Avoid dust formation.[3] Wear appropriate PPE, including chemical impermeable gloves, and prevent the spill from entering drains.[3] Collect the spilled material using non-sparking tools and place it in a suitable container for disposal.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.